molecular formula C36H67NO16 B15575045 TCO-PEG12-acid

TCO-PEG12-acid

Número de catálogo: B15575045
Peso molecular: 769.9 g/mol
Clave InChI: FVJWPXWJNGHBBI-UPHRSURJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TCO-PEG12-acid is a useful research compound. Its molecular formula is C36H67NO16 and its molecular weight is 769.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H67NO16

Peso molecular

769.9 g/mol

Nombre IUPAC

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1-

Clave InChI

FVJWPXWJNGHBBI-UPHRSURJSA-N

Origen del producto

United States

Foundational & Exploratory

TCO-PEG12-acid: A Technical Guide for Bioorthogonal Labeling and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of TCO-PEG12-acid, a key heterobifunctional linker in the field of bioconjugation and targeted drug delivery. This document details the molecule's reactivity, provides structured data on its properties, and outlines comprehensive experimental protocols for its use.

Introduction

This compound is a versatile chemical tool designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. It features two key functional groups: a highly strained trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid. These are separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.

The TCO moiety is the reactive partner in the fastest known bioorthogonal reaction: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a 1,2,4,5-tetrazine (B1199680) (Tz).[1][2] This reaction is characterized by exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations and physiological conditions without the need for a toxic copper catalyst.[2] The terminal carboxylic acid allows for the covalent attachment of the linker to primary amine-containing biomolecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.[3][4] The PEG12 spacer enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can decrease the immunogenicity of the resulting conjugate.[5] These properties make this compound an invaluable reagent for applications ranging from fluorescent imaging and protein labeling to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[6][7]

Structure and Chemical Properties

The structure of this compound consists of a rigid TCO ring system connected to a flexible PEG chain, which is terminated by a carboxylic acid.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Technical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Chemical Formula C₃₆H₆₇NO₁₆[3][4][8]
Molecular Weight 769.92 g/mol [3][8]
Purity ≥95% (typically >98%)[3][4]
Appearance Colorless oil or solidN/A
Solubility Soluble in Water, DMSO, DMF, DCM[4]
Storage Conditions -20°C, desiccated[3][4]

Note: The trans-cyclooctene moiety can isomerize to the unreactive cis-cyclooctene (CCO) form over time, especially once in solution. Therefore, long-term storage of stock solutions is not recommended.[4][9]

Reactivity and Mechanism of Action

This compound is a bifunctional linker, enabling a two-stage conjugation strategy. First, the carboxylic acid is activated for reaction with an amine. Second, the TCO group undergoes a rapid bioorthogonal ligation with a tetrazine.

Amide Bond Formation

The carboxylic acid terminus can be coupled to primary or secondary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This reaction is not spontaneous and requires activation of the carboxyl group, typically using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[3][7] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester.[7] This ester readily reacts with an amine at physiological to slightly alkaline pH (7.2-8.0) to form the final amide linkage.[10]

TCO-Tetrazine IEDDA Reaction

The core of this linker's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO (dienophile) and a tetrazine (diene). This reaction is exceptionally fast and selective.[1] The mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas, driving the reaction to completion.[2]

IEDDA_Mechanism TCO TCO-R1 Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine Tetrazine-R2 Product Stable Dihydropyridazine Adduct (R1-R2) Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Elimination

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Reaction Kinetics

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) spanning a wide range depending on the specific structures of the TCO and tetrazine partners, as well as solvent conditions.[8][11]

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
General TCO-TetrazineAqueous MediaN/AUp to 1 x 10⁶[8]
TCO & 3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000[8]
TCO-PEG₄ & various tetrazinesDPBS371100 - 73,000[8]
TCO & H-substituted tetrazinesAqueous MediaN/AUp to 30,000[8][12]

Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.[11][13] This rapid kinetic profile allows for efficient labeling at low micromolar or even nanomolar concentrations, which is crucial for in vivo applications.[2]

Experimental Protocols

The following sections provide detailed, generalized protocols for the two key reactions involving this compound. Note: These are starting points; optimization for specific molecules and applications is highly recommended.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry (Two-Step)

This protocol describes the activation of the this compound and subsequent conjugation to an amine-containing molecule (e.g., a protein). The two-step method minimizes unwanted side reactions.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein at 1-10 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[3]

  • Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer (or ultrapure water for NHS).

  • In a microfuge tube, add the this compound solution to Activation Buffer.

  • Add a 2 to 4-fold molar excess of EDC stock solution to the this compound solution. Mix gently.

  • Immediately add a 2 to 4-fold molar excess of NHS stock solution to the mixture.

  • Incubate at room temperature for 15-30 minutes.[7]

Step 2: Coupling to Amine-Containing Molecule

  • Ensure your amine-containing molecule (e.g., protein) is in the Coupling Buffer.

  • Add the activated this compound mixture from Step 1 to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to hydrolyze any remaining active esters.[5]

  • Purify the resulting TCO-labeled molecule by desalting column or dialysis to remove excess reagents.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction between the newly synthesized TCO-labeled molecule and a tetrazine-functionalized partner.

Materials:

  • Purified TCO-labeled molecule (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer: PBS, pH 7.4, or other compatible biological buffer

Procedure:

  • Prepare the TCO-labeled molecule and the tetrazine-labeled molecule in the Reaction Buffer.

  • Mix the two components. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent.[5]

  • Incubate the reaction for 30-60 minutes at room temperature.[5] For very low concentration reactants, incubation can be extended or performed at 4°C for longer periods.

  • The reaction is typically high-yield, and for many applications, the conjugate can be used without further purification.

  • If purification is necessary to remove unreacted components, size-exclusion chromatography (SEC) is a common method.

Logical Workflow for Bioconjugate Synthesis

The overall process from starting materials to the final bioconjugate follows a logical workflow that leverages the dual reactivity of the this compound linker.

Bioconjugation_Workflow Start_Mol Amine-Containing Molecule (e.g., Antibody) Conjugation1 Amide Bond Formation (Conjugation Step 1) Start_Mol->Conjugation1 Linker This compound Activation Activate Carboxylic Acid (EDC, NHS) Linker->Activation Activation->Conjugation1 Purify1 Purification 1 (Remove excess linker/reagents) Conjugation1->Purify1 TCO_Molecule TCO-Labeled Molecule Purify1->TCO_Molecule Conjugation2 TCO-Tetrazine Ligation (Bioorthogonal 'Click' Step 2) TCO_Molecule->Conjugation2 Tz_Molecule Tetrazine-Labeled Payload (e.g., Drug, Fluorophore) Tz_Molecule->Conjugation2 Purify2 Purification 2 (Optional) (Remove excess payload) Conjugation2->Purify2 Final_Product Final Bioconjugate (e.g., ADC) Purify2->Final_Product

References

TCO-PEG12-acid: A Versatile Tool in Scientific Research for Bioconjugation, Drug Development, and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

TCO-PEG12-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the field of bioconjugation and targeted therapeutics. Its unique structure, featuring a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient connection of diverse molecular entities. This guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and quantitative data to facilitate its use in scientific research.

Core Concepts and Applications

At its core, this compound is a key player in the realm of "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine. This bioorthogonal reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

The primary functionalities of this compound are:

  • TCO Group: This strained alkene readily and specifically reacts with a tetrazine-functionalized molecule, forming a stable covalent bond. This reaction is the cornerstone of its use in bioconjugation.[3]

  • PEG12 Spacer: The 12-unit polyethylene glycol chain imparts several advantageous properties. It enhances the aqueous solubility of the molecule and any attached cargo, reduces steric hindrance during conjugation, and can help to minimize aggregation.[4][5]

  • Carboxylic Acid: The terminal carboxyl group provides a versatile handle for conjugation to molecules bearing primary amine groups (e.g., proteins, peptides, or small molecule drugs with an available amine). This is typically achieved through a carbodiimide-mediated coupling reaction, such as with EDC and NHS.[3]

These features make this compound a valuable reagent in a variety of research applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[6]

  • PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this linker can connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, leading to the targeted degradation of disease-causing proteins.[6]

  • Molecular Imaging: By conjugating imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting moieties, this compound facilitates the development of probes for in vivo and in vitro imaging.[2]

  • Bioconjugation: It is widely used for the general purpose of linking biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound and the associated TCO-tetrazine ligation reaction.

PropertyValueReference(s)
Molecular Weight 769.9 g/mol [3]
Molecular Formula C36H67NO16[3]
Purity Typically >95%[3]
Solubility Water, DMSO, DCM, DMF[3]
Storage Conditions -20°C, desiccated[3]

Table 1: Physicochemical Properties of this compound. This table outlines the fundamental properties of the this compound molecule.

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000[7]
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000[8]
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[8]
General TCO-TetrazineN/AN/Aup to 1 x 10⁶[8]

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation. This table provides a summary of the second-order rate constants for the bioorthogonal reaction between TCO and various tetrazine derivatives under different conditions. The exceptionally high rate constants highlight the efficiency of this click chemistry reaction.

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: conjugation of the carboxylic acid to a primary amine and the subsequent TCO-tetrazine click chemistry reaction.

Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for non-aqueous reactions)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Dissolve the this compound in Activation Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for non-aqueous reactions).

    • Dissolve the amine-containing molecule in Conjugation Buffer (for aqueous reactions) or anhydrous DMF/DMSO (for non-aqueous reactions).

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[9]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[9]

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[1]

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the click chemistry reaction between the TCO-functionalized molecule (prepared in Protocol 1) and a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized molecule and the tetrazine-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-functionalized molecule with the tetrazine-functionalized molecule in the Reaction Buffer. A 1:1 molar ratio is typically used, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule can be beneficial.[8]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.[8]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1]

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships involving this compound.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Amine-Molecule cluster_purification Step 3: Purification TCO_PEG_Acid This compound Activated_TCO TCO-PEG12-NHS ester (amine-reactive intermediate) TCO_PEG_Acid->Activated_TCO 15-30 min, RT EDC_NHS EDC, NHS (in Activation Buffer, pH 5.0-6.0) EDC_NHS->Activated_TCO Amine_Molecule Amine-containing Molecule (e.g., Protein-NH2) TCO_Molecule TCO-functionalized Molecule Amine_Molecule->TCO_Molecule 2-4 h, RT (in Conjugation Buffer, pH 7.2-7.4) Activated_TCO_2->TCO_Molecule Purification Size-Exclusion Chromatography or Dialysis Final_Product Purified TCO-functionalized Molecule Purification->Final_Product TCO_Molecule_2->Purification

Caption: Workflow for the conjugation of this compound to an amine-containing molecule.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Ligation cluster_product Product TCO_Molecule TCO-functionalized Molecule Reaction_Vessel Mix in PBS, pH 7.4 30-60 min, RT TCO_Molecule->Reaction_Vessel Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Reaction_Vessel Final_Conjugate Final Bioconjugate Reaction_Vessel->Final_Conjugate Nitrogen_Gas N2 Gas (byproduct) Reaction_Vessel->Nitrogen_Gas release

Caption: Experimental workflow for TCO-tetrazine click chemistry ligation.

PROTAC_MoA cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery POI_Ligand Target Protein Ligand TCO_Linker This compound (as part of the linker) POI_Ligand->TCO_Linker E3_Ligand E3 Ligase Ligand TCO_Linker->E3_Ligand POI Target Protein (e.g., oncogenic protein) Ternary_Complex Ternary Complex Formation POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome PROTAC->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitination->Proteasome Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->POI Degraded Protein Fragments

References

A Technical Guide to TCO-PEG12-acid: Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties of TCO-PEG12-acid, a key reagent in bioconjugation and drug delivery systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols and key considerations for its use.

Introduction to this compound

This compound is a heterobifunctional linker that plays a crucial role in the field of bioconjugation. It incorporates a trans-cyclooctene (B1233481) (TCO) group, a highly reactive dienophile for bioorthogonal chemistry, and a terminal carboxylic acid. The TCO moiety engages in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules.[1][2][3] This "click chemistry" reaction is notable for its high efficiency under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, enhances the water solubility and biocompatibility of the molecule, while also providing a flexible linker to minimize steric hindrance during conjugation.[6][7] The terminal carboxylic acid allows for the covalent attachment to primary amine groups on biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC).[8]

Solubility Characteristics

The solubility of this compound is a critical parameter for its application in various experimental settings. The presence of the hydrophilic PEG12 chain significantly contributes to its solubility in aqueous buffers and a range of organic solvents.[8][9]

Table 1: Qualitative Solubility of this compound [8]

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Stability Profile

A thorough understanding of the stability of this compound is paramount for its successful application, as its reactivity is intrinsically linked to the integrity of the strained TCO ring. The primary degradation pathway for TCO moieties is the isomerization from the reactive trans-conformation to the unreactive cis-cyclooctene (CCO) form.[8][10] This isomerization is irreversible and results in a loss of reactivity towards tetrazines.

Table 2: Factors Influencing the Stability of this compound

FactorEffect on Stability
Temperature Elevated temperatures accelerate the rate of isomerization to the inactive CCO form. Therefore, it is crucial to store this compound at low temperatures. Recommended storage is at -20°C or -80°C for long-term stability.[8][10][11]
pH The stability of the TCO group can be pH-dependent. While the TCO group itself is relatively stable over a range of pH values, extreme pH conditions should be avoided. The reactivity of the carboxylic acid group for conjugation is optimal at a slightly acidic to neutral pH for activation with carbodiimides, while the subsequent reaction with amines is more efficient at a slightly basic pH (7-9).
Thiols The presence of thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can promote the isomerization of TCO to CCO. It is advisable to avoid these reagents in buffers used with this compound.
Metals Certain metal ions can catalyze the isomerization of the TCO ring. Buffers should be prepared with high-purity water and reagents to minimize metal contamination.
Light To prevent potential photo-induced degradation, it is recommended to protect this compound from light, especially during long-term storage.

Due to the inherent instability of the TCO group, long-term storage of TCO-containing compounds is generally not recommended.[8][10] It is best practice to use the reagent shortly after preparation of a stock solution.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound, as well as a general protocol for its use in bioconjugation.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to quantitatively determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Microcentrifuge

  • Syringe filters (0.22 µm, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the vial at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Protocol for Assessing Stability by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time and under different conditions (e.g., pH, temperature).

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a C18 reversed-phase column and a suitable detector.

  • Mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid or TFA)

Procedure:

  • Prepare stock solutions of this compound in the different pH buffers. A typical starting concentration is 1-5 mg/mL.

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Store the aliquots at the desired temperatures.

  • At each time point, inject an aliquot into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products, such as the CCO isomer) and a decrease in the peak area of the parent this compound peak.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the half-life under each condition.

Protocol for Bioconjugation to a Primary Amine-Containing Molecule

This protocol provides a general workflow for conjugating this compound to a protein via its primary amine groups.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (if used) in an appropriate buffer or anhydrous solvent immediately before use.

  • Activation of Carboxylic Acid:

    • In a separate tube, react this compound with a molar excess of EDC (and NHS, if used) in an appropriate buffer for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the TCO linker to the protein should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer to consume any unreacted activated this compound. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry (MS) or HPLC.

Visualizing Key Processes

TCO-Tetrazine Ligation Workflow

The following diagram illustrates the general workflow for a TCO-tetrazine bioconjugation reaction, a primary application of this compound.

TCO_Tetrazine_Ligation_Workflow cluster_activation Activation & Conjugation cluster_ligation Bioorthogonal Ligation cluster_purification Purification & Analysis TCO_PEG_Acid This compound Activated_TCO Activated TCO-PEG12-Ester TCO_PEG_Acid->Activated_TCO Activation EDC_NHS EDC/NHS EDC_NHS->Activated_TCO TCO_Biomolecule_A TCO-Biomolecule A Activated_TCO->TCO_Biomolecule_A Biomolecule_A Biomolecule A (e.g., Protein with -NH2) Biomolecule_A->TCO_Biomolecule_A Conjugation Conjugate Biomolecule A-B Conjugate TCO_Biomolecule_A->Conjugate Tetrazine_Biomolecule_B Tetrazine-Biomolecule B Tetrazine_Biomolecule_B->Conjugate IEDDA Reaction Purification Purification (e.g., SEC, IEX) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for TCO-tetrazine bioconjugation.

TCO Isomerization Pathway

This diagram illustrates the degradation pathway of the reactive trans-cyclooctene (TCO) to the inactive cis-cyclooctene (CCO).

TCO_Isomerization TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Inactive) TCO->CCO Isomerization Factors Factors: - Heat - Thiols - Metals - Extreme pH Factors->TCO

Caption: Isomerization of reactive TCO to inactive CCO.

Conclusion

This compound is a valuable tool for bioconjugation, offering a balance of reactivity and hydrophilicity. Its solubility in both aqueous and common organic solvents facilitates its use in a variety of applications. However, researchers must be mindful of the inherent instability of the TCO group and take appropriate precautions to ensure the integrity and reactivity of the molecule. By following the recommended storage and handling procedures and by implementing rigorous quality control measures, the full potential of this compound in the development of novel therapeutics and diagnostics can be realized. The provided experimental protocols serve as a starting point for the in-house characterization of this important reagent.

References

The Bioorthogonality of T-Tetrazine Ligation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of bioorthogonal chemistry.[1][2] Its exceptional kinetics, high specificity, and biocompatibility have made it an invaluable tool for the precise and efficient labeling and manipulation of biomolecules in complex biological systems.[1][3] This technical guide provides a comprehensive overview of the core principles of the tetrazine-TCO ligation, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflows.

Core Mechanism: A Rapid and Irreversible Cycloaddition

The tetrazine-TCO ligation is a type of "click chemistry" that proceeds through a two-step mechanism.[1] The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich trans-cyclooctene serves as the dienophile.[1][4] This cycloaddition forms a highly unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), a key driving force for the reaction's irreversibility.[1] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

Tetrazine_TCO_Ligation_Mechanism cluster_reaction Reaction Pathway Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate + TCO [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Product Intermediate->Dihydropyridazine - N₂ Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Experimental_Workflow_Protein_Conjugation cluster_prep Protein Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis ProteinA Protein A TCO_Protein TCO-labeled Protein A ProteinA->TCO_Protein + TCO-NHS ProteinB Protein B Tetrazine_Protein Tetrazine-labeled Protein B ProteinB->Tetrazine_Protein + Tetrazine-NHS TCO_NHS TCO-NHS Ester Tetrazine_NHS Tetrazine-NHS Ester Mix Mix TCO-Protein and Tetrazine-Protein (1:1.5 ratio) TCO_Protein->Mix Tetrazine_Protein->Mix Incubate Incubate at RT (30-120 min) Mix->Incubate Conjugate Protein-Protein Conjugate Incubate->Conjugate Purify Purify via Size-Exclusion Chromatography Conjugate->Purify Analyze Analyze via SDS-PAGE & Mass Spectrometry Purify->Analyze Final_Product Purified Conjugate Analyze->Final_Product

References

A Technical Guide to TCO-PEG12-acid: Suppliers, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-cyclooctene-polyethylene glycol (12)-acid (TCO-PEG12-acid), a bifunctional linker crucial for advanced bioconjugation and drug development applications. This document details commercially available sources, their reported purity levels, and comprehensive experimental protocols for its use in key applications.

This compound: Structure and Function

This compound is a versatile chemical tool that incorporates two key functionalities:

  • A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is known for its exceptionally fast kinetics and bioorthogonality, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[1][2][3]

  • A carboxylic acid group: This terminal functional group allows for the covalent attachment of the linker to primary and secondary amines on biomolecules, such as proteins, antibodies, or peptides, through the formation of a stable amide bond.[4]

  • A PEG12 spacer : The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[5][6]

Commercial Suppliers and Purity Specifications

Several suppliers offer this compound, with purity levels typically exceeding 95%. The following table summarizes the information from prominent vendors.

SupplierCatalog NumberStated PurityMolecular FormulaMolecular Weight ( g/mol )
Precise PEG CC-6128> 96%C36H67NO16769.92[7]
AxisPharm AP10743≥95%C36H67NO16769.92[1][4]
BroadPharm BP-2407298%C36H67NO16769.9[8][9]
MedchemExpress ----

Note: This information is based on publicly available data from supplier websites and may be subject to change. Researchers should always consult the most recent certificate of analysis from the supplier.

Experimental Protocols

The utility of this compound lies in a two-stage conjugation strategy. First, the carboxylic acid is coupled to an amine-containing molecule of interest. Second, the TCO group is reacted with a tetrazine-labeled partner.

Stage 1: Amide Coupling of this compound to an Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on a protein or antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step method minimizes protein-protein polymerization by first activating the carboxylic acid to a more stable NHS ester before adding the amine-containing biomolecule.[4]

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[4]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • This compound Activation:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A molar excess of EDC and Sulfo-NHS over this compound is recommended (e.g., 1.5-2 fold excess).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Biomolecule:

    • Immediately add the activated TCO-PEG12-NHS ester solution to the biomolecule solution. A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.[10]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction and quench any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Stage 2: TCO-Tetrazine Ligation

This protocol outlines the reaction of the TCO-functionalized biomolecule with a tetrazine-labeled molecule.

Materials:

  • TCO-labeled biomolecule (from Stage 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, small molecule drug)

  • Reaction Buffer: PBS, pH 6.0-9.0[1]

Protocol:

  • Reactant Preparation: Prepare solutions of the TCO-labeled biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled biomolecule and the tetrazine-labeled molecule. A slight molar excess (1.05-1.5 fold) of the tetrazine-containing molecule is often used to ensure complete reaction of the TCO groups.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[1][11] The reaction is often rapid and can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.

  • Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or dialysis, depending on the size of the conjugate and the excess reactant.

Visualizing the Workflow

The following diagrams illustrate the key chemical reactions and the overall experimental workflow.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: TCO-Tetrazine Ligation TCO_PEG_Acid This compound (Carboxylic Acid) EDC_NHS EDC / Sulfo-NHS (Activation) TCO_PEG_Acid->EDC_NHS Activation Activated_Ester TCO-PEG12-NHS Ester (Amine-Reactive) EDC_NHS->Activated_Ester TCO_Biomolecule TCO-PEG12-Biomolecule Activated_Ester->TCO_Biomolecule Conjugation Biomolecule Biomolecule-NH2 (e.g., Antibody) Biomolecule->TCO_Biomolecule TCO_Biomolecule_2 TCO-PEG12-Biomolecule Final_Conjugate Final Bioconjugate TCO_Biomolecule_2->Final_Conjugate IEDDA Click Reaction Tetrazine_Molecule Tetrazine-Molecule (e.g., Fluorophore) Tetrazine_Molecule->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

G cluster_0 PROTAC Synthesis Logical Flow POI_Ligand Protein of Interest (POI) Ligand (with amine) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Amide Coupling TCO_PEG_Acid This compound TCO_PEG_Acid->POI_Linker PROTAC Final PROTAC Molecule POI_Linker->PROTAC TCO-Tetrazine Ligation E3_Ligase_Ligand E3 Ligase Ligand (with tetrazine) E3_Ligase_Ligand->PROTAC

Caption: Logical flow for PROTAC synthesis.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development areas:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug (functionalized with a tetrazine) to a tumor-targeting antibody. The bioorthogonal nature of the TCO-tetrazine ligation allows for the conjugation to occur under mild conditions, preserving the antibody's integrity.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a flexible linker to connect a protein-of-interest (POI) binding ligand to an E3 ubiquitin ligase ligand.[5] The PEG component can enhance the solubility and cell permeability of the final PROTAC molecule.[5]

  • Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic radionuclide is administered, which then "clicks" to the antibody at the target site, improving target-to-background ratios.[9]

  • Cell Surface Labeling: Cells can be metabolically or enzymatically engineered to display tetrazines on their surface, followed by labeling with a this compound conjugate carrying a fluorescent probe or biotin (B1667282) for detection and isolation.

Conclusion

This compound is a high-purity, readily available bifunctional linker that empowers researchers to perform advanced bioconjugation through a combination of robust amide coupling and rapid, bioorthogonal click chemistry. Its application in constructing complex biomolecules like ADCs and PROTACs, as well as in advanced imaging techniques, underscores its importance in the fields of chemical biology and drug discovery. The provided protocols offer a solid foundation for the successful implementation of this compound in a variety of experimental contexts.

References

The Pivotal Role of the PEG12 Spacer in TCO Linker Functionality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of modern bioconjugation, prized for its exceptional speed and bioorthogonality. The functionality of TCO-containing linkers, however, is not solely dictated by the reactive TCO moiety itself. The spacer arm that connects the TCO to the molecule of interest plays a critical, often underappreciated, role in the overall performance of the bioconjugate. This technical guide delves into the specific functions of a 12-unit polyethylene (B3416737) glycol (PEG12) spacer in TCO linker design, providing a comprehensive overview of its impact on solubility, reaction kinetics, steric hindrance, and in vivo disposition.

Enhancing Solubility and Reducing Aggregation

A primary challenge in bioconjugation is maintaining the solubility of often hydrophobic biomolecules and payloads in aqueous biological environments. The incorporation of a hydrophilic PEG12 spacer significantly mitigates this issue. The repeating ethylene (B1197577) glycol units of the PEG chain are highly solvated by water molecules, effectively creating a hydrophilic cloud around the TCO linker and the attached molecule. This property is crucial for preventing the aggregation of antibodies, proteins, and antibody-drug conjugates (ADCs), which can otherwise lead to reduced efficacy and potential immunogenicity.

The improved solubility imparted by the PEG12 spacer facilitates easier handling and formulation of bioconjugates and ensures their stability in physiological buffers and in vivo.

Modulating Reaction Kinetics and Accessibility

While the intrinsic reactivity of the TCO group with a tetrazine is exceptionally high, the accessibility of the TCO moiety is a key determinant of the observed reaction rate. The PEG12 spacer, with its flexible and linear structure, extends the TCO group away from the surface of the conjugated biomolecule. This extension minimizes steric hindrance that can arise from the complex three-dimensional structure of proteins and antibodies, allowing for more efficient interaction with the tetrazine ligation partner.

While specific second-order rate constants for TCO-PEG12-tetrazine reactions are not extensively reported in direct comparative studies, the general trend indicates that longer, flexible PEG spacers can enhance the accessibility of the reactive moiety, thereby promoting faster conjugation kinetics in sterically demanding environments. It is important to note that the optimal PEG length can be context-dependent, and excessively long spacers might introduce other undesirable properties.

Impact on Pharmacokinetics and Biodistribution

The pharmacokinetic (PK) profile of a biopharmaceutical is a critical factor in its therapeutic efficacy and safety. The inclusion of a PEG12 spacer in a TCO linker can significantly influence the in vivo behavior of the conjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which in turn can reduce renal clearance and prolong circulation half-life.

Studies on ADCs have shown that the incorporation of PEG spacers, including those with 12 PEG units, can lead to improved PK profiles. For instance, research has demonstrated that ADCs with linkers containing two pendant 12-unit PEG chains exhibit slower clearance rates compared to those with a linear 24-unit PEG, suggesting that the architecture of PEGylation also plays a crucial role. Furthermore, the hydrophilic nature of the PEG12 spacer can shield the bioconjugate from uptake by the reticuloendothelial system (RES), further extending its circulation time and allowing for greater accumulation at the target site.

The following table summarizes the key quantitative effects of PEG spacers on ADC properties, drawing from studies investigating various PEG lengths.

PropertyEffect of PEG SpacerQuantitative Data (Illustrative)Citation
Solubility IncreasedSignificantly improved aqueous solubility of hydrophobic drug-linkers.
Aggregation ReducedADCs with pendant PEG12 linkers showed reduced aggregation tendency under thermal stress.
Pharmacokinetics Slower ClearanceADCs with pendant PEG12 linkers exhibited slower clearance rates in mice compared to a linear PEG24 linker.
In Vivo Targeting PEG length dependentLonger PEG chains (e.g., PEG12) can enhance the number of TCO moieties grafted onto antibodies.[1]
Tumor Uptake Potentially ImprovedEnhanced circulation time can lead to increased accumulation in tumor tissues.[1]

Experimental Protocols

General Protocol for Antibody Conjugation with TCO-PEG12-NHS Ester

This protocol provides a general guideline for the conjugation of a TCO-PEG12-NHS ester to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG12-NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Linker Addition: Add a 5-20 molar excess of the TCO-PEG12-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and other small molecules by SEC or dialysis.

  • Characterization: Characterize the resulting TCO-PEG12-antibody conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Characterization of TCO-PEG12 Conjugates

Mass Spectrometry (MS):

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the conjugated antibody.

  • Procedure:

    • Deglycosylate the antibody conjugate using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.

    • Reduce the interchain disulfide bonds of the antibody to separate the light and heavy chains.

    • Analyze the light and heavy chains by LC-MS.

    • The mass increase corresponding to the TCO-PEG12 linker will be observed on the modified chains, allowing for the determination of the number of conjugated linkers.

Hydrophobic Interaction Chromatography (HIC):

  • Method: HIC separates molecules based on their hydrophobicity. It is a powerful tool for determining the DAR distribution of ADCs.

  • Procedure:

    • Use a HIC column with a suitable stationary phase.

    • Elute the ADC species using a decreasing salt gradient.

    • Antibody species with a higher number of conjugated hydrophobic drug-linkers will elute later. The peak areas can be used to calculate the average DAR and the distribution of different drug-loaded species.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody in Amine-Free Buffer Reaction Reaction Mixture (1-2h at RT) Antibody->Reaction TCO_Linker TCO-PEG12-NHS Ester in DMSO TCO_Linker->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Purification Size-Exclusion Chromatography Quenching->Purification MS Mass Spectrometry (DAR Determination) Purification->MS HIC Hydrophobic Interaction Chromatography (DAR Distribution) Purification->HIC

Caption: Workflow for ADC synthesis and characterization.

Pre-targeted Therapy Signaling Pathway

Pretargeted_Therapy cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Effector Administration & Reaction cluster_step4 Step 4: Therapeutic Effect Antibody_TCO TCO-PEG12-Antibody Tumor_Cell Tumor Cell (Antigen Expression) Antibody_TCO->Tumor_Cell Binding Clearance Unbound Antibody Cleared from Circulation Click_Reaction iEDDA Click Reaction at Tumor Site Tumor_Cell->Click_Reaction TCO availability Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Click_Reaction Payload_Release Payload Release and Cell Death Click_Reaction->Payload_Release

Caption: Pre-targeted therapy using TCO-tetrazine ligation.

Conclusion

The PEG12 spacer is a critical component in the design of functional TCO linkers, offering a multifaceted approach to overcoming common challenges in bioconjugation. Its ability to enhance solubility, reduce aggregation, minimize steric hindrance, and favorably modulate pharmacokinetic properties makes it an invaluable tool for the development of next-generation antibody-drug conjugates, targeted imaging agents, and other advanced biotherapeutics. The rational inclusion of a PEG12 spacer in TCO linker design is a key strategy for optimizing the performance and therapeutic potential of these powerful molecules.

References

TCO-PEG12-Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of TCO-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key chemical properties, safety and handling procedures, and representative experimental protocols for this reagent.

Chemical and Physical Properties

This compound is a versatile molecule featuring a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry and a terminal carboxylic acid for conjugation to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.

PropertyValueSource(s)
Chemical Formula C36H67NO16[1][2]
Molecular Weight 769.9 g/mol [1][2]
Purity ≥95% to >98% (supplier dependent)[1][2]
CAS Number 2353410-03-2
Solubility Water, DMSO, DCM, DMF[1]
Appearance Colorless oil or solid[3]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following handling and safety guidelines are based on supplier recommendations and general laboratory practices for similar chemical reagents.

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][4][5][6][7][8][9]
Storage Conditions Store in a sealed, light- and moisture-protected container.[4]
Handling Use anhydrous solvents such as DMF or DMSO. Avoid prolonged exposure to moisture.[4]
Shipping Typically shipped at ambient temperature, though some suppliers may use dry ice to ensure stability.[1][2][6]
Stability The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. Not recommended for long-term storage.[1][7][8][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

First Aid Measures (General Recommendations):

  • If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Chemical Reactivity and Experimental Protocols

This compound possesses two primary reactive handles, enabling sequential or one-pot conjugation strategies.

Reactivity Overview

The reactivity of this compound is defined by its two terminal functional groups: the TCO moiety and the carboxylic acid.

cluster_0 Reaction Pathways cluster_1 Reactants cluster_2 Products TCO_PEG12_Acid This compound TCO_Group Trans-cyclooctene (TCO) Group TCO_PEG12_Acid->TCO_Group exposes Carboxylic_Acid Carboxylic Acid Group TCO_PEG12_Acid->Carboxylic_Acid exposes Dihydropyridazine Stable Dihydropyridazine Adduct TCO_Group->Dihydropyridazine reacts with Amide Stable Amide Bond Carboxylic_Acid->Amide reacts with Tetrazine Tetrazine-labeled Molecule (e.g., Protein, Antibody) Tetrazine->Dihydropyridazine via IEDDA Click Chemistry Amine Amine-containing Molecule (e.g., Peptide, Small Molecule) Amine->Amide via Amide Coupling (e.g., EDC, NHS) start Start dissolve_reagents Dissolve this compound, EDC, and NHS in anhydrous DMF/DMSO start->dissolve_reagents activation Incubate for 15-30 min at RT to form TCO-PEG12-NHS Ester dissolve_reagents->activation conjugation Add activated TCO-PEG12-NHS to the amine solution activation->conjugation prepare_amine Dissolve amine-containing molecule in reaction buffer prepare_amine->conjugation incubation Incubate for 2h at RT or overnight at 4°C conjugation->incubation purification Purify the conjugate (e.g., dialysis, SEC) incubation->purification end End purification->end start Start dissolve_tco Dissolve TCO-conjugated molecule in buffer start->dissolve_tco dissolve_tz Dissolve Tetrazine-labeled molecule in buffer start->dissolve_tz mix Mix the two solutions dissolve_tco->mix dissolve_tz->mix incubate Incubate for 30-60 min at RT mix->incubate analyze Monitor reaction (e.g., LC-MS, SDS-PAGE) incubate->analyze purify Purify if necessary analyze->purify end End purify->end

References

An In-depth Technical Guide to Inverse-Electron Demand Diels-Alder (IEDDA) Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a powerful tool in the fields of chemical biology, materials science, and drug development.[1] Its hallmark features—exceptionally fast kinetics, high specificity, and bioorthogonality—render it an invaluable strategy for bioconjugation, in vivo imaging, and the targeted delivery of therapeutics.[1][2] This technical guide provides a comprehensive overview of the core principles of IEDDA chemistry, complete with detailed experimental protocols and quantitative data to empower researchers in leveraging the full potential of this remarkable reaction.

Core Principles of IEDDA Chemistry

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3] This is in stark contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3][4] The accelerated kinetics of the IEDDA reaction are underpinned by frontier molecular orbital (FMO) theory, which posits that the reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5][6] In IEDDA, this energy gap is significantly smaller, leading to a more favorable interaction and faster reaction rates.[3][5]

Key Features:

  • Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions discovered to date, with second-order rate constants reaching as high as 10⁶ M⁻¹s⁻¹.[1][5] This enables efficient labeling and conjugation even at low reactant concentrations.[7]

  • High Specificity and Bioorthogonality: The reaction demonstrates remarkable selectivity, proceeding efficiently in complex biological media without cross-reacting with endogenous nucleophiles like amines and thiols.[5][8]

  • Catalyst-Free: The reaction proceeds readily under physiological conditions (aqueous environments, room temperature, or 37 °C) without the need for a catalyst, which is a significant advantage for biological applications.[1][5]

  • Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), rendering the overall process irreversible.[5][9]

The most commonly employed dienes for IEDDA reactions are 1,2,4,5-tetrazines (Tz), which can be functionalized with electron-withdrawing groups to lower their LUMO energy and enhance reactivity.[5][10] Highly strained and electron-rich alkenes and alkynes, such as trans-cyclooctenes (TCO), are the most widely used dienophiles due to their high HOMO energy.[5][6]

Quantitative Data: Reaction Kinetics

The choice of diene and dienophile is critical for the successful implementation of an IEDDA reaction. The following tables summarize key quantitative data to facilitate this selection.

DieneDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene (B1233481) (TCO)~20009:1 MeOH/water[11]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineNorbornene1.9Not Specified[5]
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~3.3 x 10³Acetonitrile[1]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineexo,exo-5-norbornene-2,3-dimethanol~0.09Methanol[12][13]
Pyridyl-tetrazineStyreneNot SpecifiedPolar Solvents[7]

Note: Reaction rates are highly dependent on the specific substituents on both the diene and dienophile, as well as the solvent and temperature.

Experimental Protocols

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a commonly used tetrazine in bioorthogonal applications.[8]

1. Dihydrotetrazine Formation:

  • In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (B140075) (2.0 mmol) and anhydrous hydrazine (B178648) (10.0 mmol).[8]

  • The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

2. Oxidation to Tetrazine:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid.[8]

  • A vibrant pink or red precipitate of the tetrazine product will form.[8]

3. Purification:

Antibody Labeling using Tetrazine-TCO Ligation

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore).[8]

1. Antibody Preparation:

  • Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in a suitable reaction buffer (e.g., PBS pH 7.4).[8]

2. TCO Labeling:

  • Add a molar excess of a TCO-NHS ester to the antibody solution. The exact molar ratio should be optimized for the specific antibody and desired degree of labeling.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

3. Purification of TCO-labeled Antibody:

  • Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[8]

4. Tetrazine Ligation:

  • Add a slight molar excess of the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody.

  • Incubate the reaction at room temperature or 37 °C. Reaction times can range from minutes to a few hours.[1]

5. Monitoring the Reaction:

  • The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine in the visible region (around 520-540 nm) using a UV-Vis spectrophotometer.[1][5]

6. Final Purification (Optional):

  • If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[8] The antibody-fluorophore conjugate is now ready for downstream applications.

Visualizations

IEDDA_Mechanism IEDDA Reaction Mechanism Diene Electron-Deficient Diene (e.g., Tetrazine) TransitionState [4+2] Cycloaddition (Concerted) Diene->TransitionState Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Product Dihydropyridazine Product RetroDA->Product N2 N₂ Gas RetroDA->N2

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

Antibody_Labeling_Workflow Antibody Labeling Workflow Antibody Antibody Labeling TCO Labeling Antibody->Labeling TCO_NHS TCO-NHS Ester TCO_NHS->Labeling TCO_Antibody TCO-Labeled Antibody Labeling->TCO_Antibody Purification1 Purification (Spin Desalting) TCO_Antibody->Purification1 Purified_TCO_Antibody Purified TCO-Labeled Antibody Purification1->Purified_TCO_Antibody Ligation IEDDA Ligation Purified_TCO_Antibody->Ligation Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Ligation Labeled_Antibody Fluorophore-Labeled Antibody Ligation->Labeled_Antibody Purification2 Final Purification (Optional) Labeled_Antibody->Purification2 Final_Product Purified Labeled Antibody Purification2->Final_Product

Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.

Pretargeted_Drug_Delivery Pretargeted Drug Delivery Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Drug Delivery TCO_Antibody TCO-Modified Antibody (Targets Tumor Antigen) Administration1 Systemic Administration TCO_Antibody->Administration1 Accumulation Antibody Accumulates at Tumor Site Administration1->Accumulation Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance IEDDA_Reaction Rapid IEDDA Reaction at Tumor Site Clearance->IEDDA_Reaction Time Delay Tetrazine_Drug Tetrazine-Drug Conjugate Administration2 Systemic Administration Tetrazine_Drug->Administration2 Administration2->IEDDA_Reaction Drug_Release Drug is Concentrated at the Tumor IEDDA_Reaction->Drug_Release

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.

Applications in Drug Development and Research

The unique characteristics of the IEDDA reaction have led to its widespread adoption in various research and development areas:

  • Pretargeted Drug Delivery: This innovative strategy involves a two-step approach for delivering therapeutic agents to a target site, such as a tumor.[1] First, a bioorthogonal handle (e.g., TCO) conjugated to a targeting moiety (e.g., an antibody) is administered and allowed to accumulate at the target.[1] Subsequently, a small-molecule drug conjugated to the complementary reactive partner (e.g., tetrazine) is administered.[1] The rapid and specific IEDDA reaction then occurs in vivo, concentrating the therapeutic payload at the desired location and minimizing systemic toxicity.[1]

  • In Vivo Imaging: IEDDA chemistry is extensively used for real-time imaging of biological processes in living organisms.[1] By attaching imaging agents like fluorophores or PET probes to one of the reactive partners, researchers can track the distribution and localization of biomolecules of interest with high precision.[14]

  • "Click-to-Release" Chemistry: This approach utilizes the IEDDA reaction to trigger the release of a therapeutic agent at a specific site.[14] A drug is linked to a dienophile (like TCO) via a carbamate (B1207046) linker. Upon reaction with a tetrazine, the subsequent electronic rearrangement cleaves the carbamate, releasing the drug.[5][14]

  • Biomaterial Functionalization: IEDDA is employed to create functionalized hydrogels and other biomaterials for applications in tissue engineering and controlled drug release.[15] The high efficiency and cytocompatibility of the reaction allow for the encapsulation of live cells and sensitive therapeutic molecules within the biomaterial matrix.[15]

  • Bioconjugation: The reaction is a cornerstone of modern bioconjugation, enabling the precise labeling of proteins, nucleic acids, and lipids for a wide array of downstream applications.[7][14]

References

Introduction to TCO-PEG12-acid and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to TCO-PEG12-acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a bifunctional linker widely used in bioconjugation. It is intended for researchers, scientists, and drug development professionals, particularly those new to the field of bioorthogonal chemistry. This document details the core principles of this compound, its applications, quantitative data on its reactivity and stability, and step-by-step experimental protocols.

This compound is a key reagent in the field of bioconjugation, enabling the precise and efficient labeling and crosslinking of biomolecules. It comprises three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in one of the fastest bioorthogonal "click chemistry" reactions.[1]

  • Polyethylene Glycol (PEG) Spacer (12 units): A hydrophilic 12-unit PEG linker that enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting bioconjugate.[2]

  • Carboxylic Acid (-acid): A terminal functional group that allows for covalent attachment to primary amine groups on biomolecules, such as the lysine (B10760008) residues of proteins, through the formation of a stable amide bond.[3]

The primary application of this compound lies in its reaction with tetrazine-modified molecules. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and selective, proceeding rapidly in aqueous environments without the need for cytotoxic catalysts like copper.[1][2] This makes it an ideal tool for applications in complex biological systems, including live-cell imaging and in vivo studies.[2]

Chemical Properties and Handling

  • Molecular Formula: C₃₆H₆₅NO₁₆

  • Appearance: White solid or colorless oil

  • Solubility: Soluble in water, DMSO, DMF, and other common organic solvents.[2]

  • Storage and Stability: TCO reagents are susceptible to isomerization from the reactive trans-isomer to the unreactive cis-isomer (CCO).[4] This process can be accelerated by the presence of thiols and certain serum proteins.[4][5] Therefore, it is crucial to store this compound at -20°C, protected from moisture and light.[2] It is recommended to allow the reagent to warm to room temperature before opening to prevent condensation.[6] Stock solutions in anhydrous solvents can be stored for several days at -20°C.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for TCO-tetrazine bioconjugation reactions. It is important to note that the exact values can vary depending on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
TCO (general)General> 800Aqueous Media
TCO (parent)3,6-di(2-pyridyl)-s-tetrazine2,0009:1 Methanol/Water
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37°C[5]
d-TCO3,6-dipyridyl-s-tetrazine(366 ± 15) x 10³Water, 25°C[7]
s-TCO3,6-dipyridyl-s-tetrazine(3,300 ± 40) x 10³Not specified[5]
Table 2: Stability of TCO Derivatives
TCO DerivativeConditionHalf-lifeNotes
TCO0.12 µM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer0.6 hours[4]Isomerization to CCO is the primary degradation pathway.[4]
s-TCO conjugated to a mAbin vivo0.67 days[5]Rapid deactivation to its cis-isomer.[5]
d-TCOHuman serum, room temperature> 97% trans-isomer after 4 days[5]Shows improved stability compared to other TCO derivatives.
TCO functional groupAqueous buffered media (pH 7.5)Stable for weeks at 4°CGeneral stability in the absence of catalysts for isomerization.

Experimental Protocols

This section provides detailed protocols for the two key steps in using this compound for bioconjugation: activating the carboxylic acid and then conjugating it to an amine-containing biomolecule.

Workflow for Amine Conjugation using this compound

G cluster_prep Preparation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification and Analysis Reagent_Prep Reagent Preparation - this compound - EDC and NHS/Sulfo-NHS - Amine-containing biomolecule - Buffers Activation Activate this compound with EDC and NHS/Sulfo-NHS (15-30 minutes at RT) Reagent_Prep->Activation 1. Conjugation Add activated this compound to amine-containing biomolecule (2-4 hours at RT or overnight at 4°C) Activation->Conjugation 2. Purification Purify TCO-labeled biomolecule (e.g., desalting column, dialysis) Conjugation->Purification 3. Analysis Characterize the conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis 4.

Caption: Workflow for conjugating this compound to an amine-containing biomolecule.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group on this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Do not store these solutions.[8]

  • Activation Reaction:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[8]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8]

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol describes the conjugation of the activated TCO-PEG12-NHS ester to a primary amine-containing protein.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS)

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • pH Adjustment:

    • If the activation was performed at a lower pH, adjust the pH of the activated this compound solution to 7.2-7.5 using the Conjugation Buffer.[9][10]

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized for your specific application.[8]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[9][10]

    • Incubate for 15-30 minutes at room temperature.[9][10]

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column or by dialysis.[2][8]

  • Characterization:

    • Confirm successful conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

TCO-Tetrazine Ligation Workflow

Once the biomolecule is labeled with TCO, it is ready for the bioorthogonal reaction with a tetrazine-modified molecule.

G cluster_prep Reactant Preparation cluster_ligation Bioorthogonal Ligation (pH 6-9) cluster_analysis Analysis TCO_Biomolecule TCO-labeled Biomolecule (from previous protocol) Ligation Mix TCO- and Tetrazine-labeled molecules (slight excess of tetrazine is common) (30-60 minutes at RT) TCO_Biomolecule->Ligation 1. Tetrazine_Molecule Tetrazine-labeled Molecule (e.g., fluorescent dye, drug) Tetrazine_Molecule->Ligation 1. Analysis Analyze the final conjugate (e.g., SDS-PAGE, FPLC, Mass Spectrometry) Ligation->Analysis 2.

Caption: Workflow for the TCO-tetrazine bioorthogonal ligation reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): This linker can be incorporated into PROTACs to bring a target protein and an E3 ubiquitin ligase into proximity for targeted protein degradation.

  • Molecular Imaging: The TCO-tetrazine reaction is widely used for pre-targeted imaging, where a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[11]

  • Cell Surface Labeling: this compound can be used to modify cell surfaces for studies of cellular function and tracking.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conjugation of this compound to the biomolecule Hydrolysis of the NHS esterPerform the conjugation step immediately after activation. Ensure all solvents are anhydrous.
Incorrect pH for activation or conjugationEnsure the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.0.[8]
Presence of primary amines in the buffer (e.g., Tris)Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[12]
Low or no product from TCO-tetrazine ligation Degradation of TCO moietyStore TCO-labeled biomolecules at 4°C and use them as soon as possible. Avoid prolonged exposure to high concentrations of thiols.
Suboptimal stoichiometryEmpirically optimize the molar ratio of your reactants. A slight excess of the tetrazine-containing molecule is often beneficial (1.05-1.5 fold).[13]
Precipitation of protein during reaction High degree of PEGylation leading to insolubilityReduce the molar excess of the activated this compound.[8]
Incorrect buffer conditionsEnsure the protein is at a suitable concentration and in a buffer that maintains its stability.[8]

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Labeling Proteins with TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins with TCO-PEG12-acid. This protocol is designed for researchers in biochemistry, drug development, and molecular biology who are looking to employ bioorthogonal chemistry for a variety of applications, including protein imaging, purification, and the construction of antibody-drug conjugates.

The trans-cyclooctene (B1233481) (TCO) group is a key component in one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine partner.[1][2] This reaction is highly specific and can be performed under physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems.[3][4] The this compound linker itself contains a terminal carboxylic acid. To react with primary amines on a protein (such as the side chain of lysine (B10760008) residues or the N-terminus), the carboxylic acid must first be activated, commonly to an N-hydroxysuccinimide (NHS) ester.[5][6] This document will focus on the more direct approach of using the pre-activated TCO-PEG12-NHS ester for labeling primary amines on a target protein. The hydrophilic PEG12 spacer enhances water solubility and reduces potential aggregation of the labeled protein.[7][8]

Principle of the Method

The labeling strategy involves a two-step conceptual process, though often performed with a pre-activated compound. First, the carboxylic acid of this compound is activated to an NHS ester. This activated TCO-PEG12-NHS ester then readily reacts with nucleophilic primary amine groups on the protein surface in a process called acylation.[6] This reaction forms a stable amide bond, covalently attaching the TCO-PEG12 linker to the protein.[9] The reaction is typically performed in a buffer with a pH between 7.2 and 9.0 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic.[6] Following the labeling reaction, the modified protein is purified to remove any unreacted TCO linker. The resulting TCO-labeled protein is then ready for subsequent bioorthogonal reaction with a tetrazine-containing molecule.

Experimental Protocols

Materials and Equipment
  • TCO-PEG12-NHS ester

  • Protein of interest

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or dialysis cassettes for purification

  • Spectrophotometer or protein concentration assay kit (e.g., Bradford or BCA)

Step 1: Preparation of Protein and Reagents
  • Protein Preparation : Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[7][10][11] If the protein solution contains primary amines, such as Tris or glycine, a buffer exchange must be performed using a desalting spin column or dialysis.

  • TCO-PEG12-NHS Ester Stock Solution : Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF.[7][10] Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation.

Step 2: Labeling Reaction
  • Initiate the Reaction : Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester stock solution to the protein solution.[7][10][12] The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[7][12] Protect the reaction from light if the TCO linker is conjugated to a fluorophore.

Step 3: Quenching the Reaction and Purification
  • Quench the Reaction : To stop the labeling reaction and quench any unreacted TCO-PEG12-NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7][12] Incubate for 5-15 minutes at room temperature.[7]

  • Purification : Remove the excess, unreacted TCO-PEG12-NHS ester and the quenching agent by size-exclusion chromatography using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[7][11]

Step 4: Characterization and Storage
  • Determine Protein Concentration : Measure the concentration of the purified TCO-labeled protein using a spectrophotometer (measuring absorbance at 280 nm) or a standard protein assay.

  • Storage : The purified TCO-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the protein labeling protocol.

ParameterRecommended ConditionNotes
Protein Concentration1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[12]
Reaction BufferAmine-free buffer, pH 7.2 - 8.0PBS is a common choice. Avoid buffers containing primary amines like Tris or glycine.[11][12]
Molar Excess of TCO-PEG12-NHS Ester10 - 20 foldThis may require optimization for your specific protein.[7][10][12]
Reaction Time1 hourCan be adjusted based on the reactivity of the protein.[7][12]
Reaction TemperatureRoom Temperature (20-25°C)
Quenching Reagent50-100 mM Tris-HCl, pH 8.0Quenches unreacted NHS esters.[7][12]

Signaling Pathways and Experimental Workflows

The primary utility of labeling a protein with TCO is to enable its subsequent reaction with a tetrazine-modified molecule. This powerful bioorthogonal reaction has numerous applications.

Experimental Workflow: Protein Labeling and Bioorthogonal Conjugation

The overall workflow involves the initial labeling of the protein with TCO, followed by the highly specific click reaction with a tetrazine-functionalized molecule of interest. This second molecule could be a fluorescent dye for imaging, a small molecule drug for targeted delivery, or another protein for creating well-defined bioconjugates.

G cluster_0 Step 1: TCO Labeling cluster_1 Step 2: Purification cluster_2 Step 3: Bioorthogonal Reaction Protein Protein (with primary amines) Reaction_Mix Reaction Mixture (pH 7.2-8.0) Protein->Reaction_Mix TCO_NHS TCO-PEG12-NHS Ester TCO_NHS->Reaction_Mix TCO_Protein TCO-Labeled Protein Reaction_Mix->TCO_Protein 1 hr, RT Quench Quench Reaction (Tris Buffer) TCO_Protein->Quench Purify Purification (Desalting Column) Quench->Purify Pure_TCO_Protein Purified TCO-Labeled Protein Purify->Pure_TCO_Protein Click_Reaction Click Reaction (IEDDA) Pure_TCO_Protein->Click_Reaction Tetrazine_Molecule Tetrazine-labeled Molecule (e.g., Dye, Drug) Tetrazine_Molecule->Click_Reaction Final_Conjugate Final Protein Conjugate Click_Reaction->Final_Conjugate < 2 hrs, RT

Caption: Workflow for protein labeling with TCO-PEG12-NHS and subsequent bioorthogonal conjugation.

Mechanism: NHS Ester Reaction with Primary Amines

The core of the labeling process is the reaction between the TCO-PEG12-NHS ester and a primary amine on the protein. The NHS ester is an excellent leaving group, facilitating the nucleophilic attack by the amine to form a stable amide bond.

G TCO_NHS TCO-PEG12-NHS Ester Reaction + (pH 7.2-9.0) TCO_NHS->Reaction Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Reaction TCO_Protein TCO-PEG12-Protein (Stable Amide Bond) Reaction->TCO_Protein NHS NHS (Byproduct) Reaction->NHS

Caption: Reaction mechanism of TCO-PEG12-NHS ester with a primary amine on a protein.

References

Application Notes and Protocols for TCO-PEG12-acid in the Development of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. TCO-PEG12-acid is a bifunctional linker that plays a crucial role in the synthesis of next-generation ADCs through bioorthogonal click chemistry.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It includes methodologies for antibody modification and conjugation, characterization of the resulting ADC, and representative data for key quality attributes.

Key Features of this compound:

  • Trans-cyclooctene (TCO) Group: The TCO moiety enables a highly efficient and specific bioorthogonal reaction with a tetrazine-modified molecule, a process known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click chemistry" reaction is extremely fast and proceeds under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules.[1][3]

  • PEG12 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of 12 PEG units, enhances the hydrophilicity of the linker. This increased water solubility can help to reduce aggregation of the ADC and improve its pharmacokinetic properties.[4][5] The PEG spacer also provides steric hindrance, which can help maintain the biological activity of the antibody and the potency of the payload.

  • Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as the lysine (B10760008) residues on the surface of an antibody, through the formation of a stable amide bond.[6]

Signaling Pathway and Mechanism of Action

The general mechanism of action for an ADC developed using a this compound linker involves a multi-step process designed for targeted cell killing while minimizing systemic toxicity.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC ADC in Circulation (Stable Linker) Binding Antigen Binding ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen Overexpression) Endosome Endosome Binding->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

  • Circulation and Targeting: The ADC circulates in the bloodstream. The stable linker ensures that the cytotoxic payload remains attached to the antibody, preventing premature release and off-target toxicity. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.

  • Payload Release: Inside the lysosome, the linker is cleaved, or the antibody is degraded by lysosomal proteases, releasing the cytotoxic payload into the cytoplasm of the cancer cell. The specific mechanism of release depends on the design of the linker.

  • Cytotoxicity: The freed payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death) of the cancer cell.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using this compound typically involves a two-step conjugation strategy. First, the antibody is modified with a tetrazine moiety. Separately, the cytotoxic payload is conjugated to the this compound linker. Finally, the tetrazine-modified antibody and the TCO-linker-payload construct are reacted together via IEDDA click chemistry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker-Payload Conjugation cluster_step3 Step 3: Bioorthogonal Conjugation Antibody Monoclonal Antibody (mAb) ModifiedAb Tetrazine-Modified mAb (mAb-Tz) Antibody->ModifiedAb React with Tetrazine Tetrazine-NHS ester Tetrazine->ModifiedAb Final_ADC Antibody-Drug Conjugate (ADC) ModifiedAb->Final_ADC IEDDA Click Reaction TCO_Linker This compound Linker_Payload TCO-Linker-Payload TCO_Linker->Linker_Payload React with Payload Cytotoxic Payload (e.g., MMAE) Payload->Linker_Payload Linker_Payload->Final_ADC

Caption: Experimental workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Modification of Antibody with Tetrazine

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer to a final concentration of 5-10 mg/mL using a desalting column.

  • Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester and byproducts by buffer exchange into PBS (pH 7.4) using desalting columns.

  • Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the tetrazine.

Protocol 2: Conjugation of Cytotoxic Payload to this compound

This protocol outlines the conjugation of a cytotoxic payload containing a primary amine to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound: Dissolve this compound in anhydrous DMF. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Conjugation to Payload: Add 1.0 equivalent of the amine-containing cytotoxic payload dissolved in a minimal amount of anhydrous DMF to the activated linker solution.

  • Incubation: Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Purification: Purify the TCO-linker-payload conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS analysis.

Protocol 3: Final ADC Synthesis via Bioorthogonal Click Chemistry

This protocol describes the final conjugation of the tetrazine-modified antibody to the TCO-linker-payload construct.

Materials:

  • Tetrazine-modified mAb (from Protocol 1)

  • TCO-linker-payload (from Protocol 2)

  • PBS (pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: Dissolve the TCO-linker-payload in a minimal amount of a biocompatible solvent (e.g., DMSO) and add it to the tetrazine-modified mAb solution in PBS. A 1.5- to 3-fold molar excess of the TCO-linker-payload over the tetrazine groups on the antibody is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the resulting ADC from unreacted TCO-linker-payload and other impurities using size-exclusion chromatography (SEC).

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Data Presentation

Quantitative data should be summarized to facilitate the comparison of different ADC constructs. The following tables provide templates for presenting key characterization data.

Table 1: ADC Characterization Summary

ADC ConstructTarget AntigenPayloadAverage DAR (by HIC)Monomer Purity (by SEC)
ADC-001HER2MMAE3.9>98%
ADC-002Trop-2DXd2.0>99%
Control mAbHER2None0>99%

Table 2: In Vitro Cytotoxicity Data

ADC ConstructCell Line (Antigen Status)IC50 (nM)
ADC-001SK-BR-3 (HER2+++)0.45
ADC-001MDA-MB-468 (HER2-)>1000
ADC-002NCI-H292 (Trop-2++)0.07
ADC-002Jurkat (Trop-2-)>500

Characterization of the ADC

A thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[7] Species with different numbers of drugs will have different retention times, allowing for the calculation of the average DAR from the relative peak areas.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the accurate determination of the number of conjugated drugs.[8]

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity of the ADC and quantifying the presence of aggregates, which can affect immunogenicity and pharmacokinetics.[8]

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using in vitro cell-based assays.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.[9]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.[9]

  • Incubation: Incubate the plates for 72-120 hours.[9]

  • MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Evaluation
  • Pharmacokinetics (PK): Analyze the clearance rate, half-life, and exposure of the total antibody and conjugated ADC in relevant animal models.

  • Biodistribution: Evaluate the tumor accumulation and off-target organ distribution of the ADC.

  • Efficacy Studies: Assess the anti-tumor activity of the ADC in xenograft or patient-derived xenograft (PDX) mouse models. Monitor tumor volume and overall survival.[10]

  • Tolerability/Toxicity: Determine the maximum tolerated dose (MTD) and evaluate potential toxicities through observation of animal health and histopathological analysis of major organs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Inefficient TCO-Tetrazine reaction; Low DOL of mAb-Tz; Inactive linker-payloadIncrease molar excess of linker-payload; Optimize mAb modification step; Verify activity of TCO group.
High Aggregation Hydrophobicity of the payload; High DAR; Unoptimized buffer conditionsReduce DAR; Include PEG moieties in the linker design; Screen formulation buffers.
Premature Drug Release Linker instability in plasmaUse humanized mouse models; Consider alternative cleavable sequences if mouse studies are required.
Lack of Efficacy Poor ADC internalization; Target antigen not expressed; Drug resistanceConfirm internalization with a labeled ADC; Verify antigen expression on target cells; Investigate mechanisms of drug resistance.

Conclusion

This compound is a valuable tool for the development of advanced antibody-drug conjugates. The bioorthogonal TCO-tetrazine click chemistry enables the precise and efficient conjugation of cytotoxic payloads to antibodies under mild conditions. The inclusion of a PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The detailed protocols and application notes provided in this document are intended to guide researchers in the successful synthesis and characterization of novel ADCs with improved therapeutic potential.

References

Application Notes and Protocols for TCO-PEG12-acid in Live Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG12-acid is a versatile tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living systems. This molecule features a highly reactive trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The TCO moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-conjugated probe, a reaction commonly referred to as "click chemistry."[1][2] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for live cell applications.[3][4] The PEG12 spacer enhances aqueous solubility and minimizes steric hindrance, while the carboxylic acid allows for straightforward conjugation to primary amine groups on biomolecules of interest, such as proteins, antibodies, or small molecules.[5]

These application notes provide a comprehensive guide to utilizing this compound for live cell imaging, including detailed protocols for conjugation, cell labeling, and quantitative data to inform experimental design.

Data Presentation

Quantitative Kinetic Data for TCO-Tetrazine Ligation

The TCO-tetrazine ligation is renowned for its rapid kinetics, enabling efficient labeling at low concentrations. The second-order rate constants (k₂) are among the highest for any bioorthogonal reaction.[2]

ReactantsRate Constant (k₂ in M⁻¹s⁻¹)Solvent/ConditionsReference
TCO & 3,6-di(2-pyridyl)-s-tetrazine20009:1 Methanol/Water[6]
TCO & 3-methyl-6-phenyl-1,2,4,5-tetrazine101 ± 3PBS[7]
TCO-OH & a water-soluble tetrazine210PBS, pH 7.4, 37°C[8]
TCO-modified antibody & tetrazine-fluorophore6,000PBS, 37°C[9]
TCO derivative & axial 5-hydroxy-TCO273,000PBS, 37°C[6]
Recommended Parameters for Live Cell Labeling

Successful live cell imaging requires optimization of labeling conditions to maximize signal-to-noise while maintaining cell viability.

ParameterRecommended RangeNotesReference
TCO-conjugated probe concentration1 - 25 µMHighly dependent on target abundance. Titration is recommended.[10]
Tetrazine-fluorophore concentration1 - 5 µMLower concentrations are often sufficient due to fast kinetics.[11]
Incubation Time15 - 60 minutesThe reaction is often complete within minutes.[10][12]
Temperature37°COptimal for maintaining live cell health.[10]
Cell Viability and Cytotoxicity

The TCO-tetrazine bioorthogonal chemistry is generally considered highly biocompatible, with minimal impact on cell viability.

Labeling ReagentsCell LineAssayOutcomeReference
Photocaged dihydrotetrazine (8 µM) & TCO-Dox (5.5 µM) without lightHep 3BCell ViabilityNo significant decrease in viability.[7]
PEG 4000 and 6000Caco-2MTT AssayNo toxic effect observed at various concentrations.[13]
TCO- and Tetrazine-modified moleculesGeneralNot specifiedCopper-free nature preserves cell viability and biological integrity.[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a biomolecule containing a primary amine (e.g., an antibody).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.

    • Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing biomolecule in Conjugation Buffer.

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[14]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Biomolecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing biomolecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Live Cell Imaging using a Pre-targeting Strategy

This protocol describes a two-step "pre-targeting" approach for live cell imaging. First, cells are treated with a TCO-conjugated biomolecule that binds to a specific target. Then, a tetrazine-fluorophore is added, which rapidly reacts with the TCO-tagged biomolecule for visualization.

Materials:

  • Live cells cultured in a suitable imaging dish

  • TCO-conjugated biomolecule of interest (from Protocol 1)

  • Tetrazine-conjugated fluorescent dye

  • Live-cell imaging medium

  • PBS, pH 7.4

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells in an imaging-compatible dish and culture to the desired confluency.

  • Pre-targeting with TCO-conjugated Biomolecule:

    • Replace the culture medium with live-cell imaging medium containing the TCO-conjugated biomolecule at an optimized concentration (e.g., 10-100 nM for an antibody).[11]

    • Incubate for 30-60 minutes at 37°C to allow for binding to the target.

  • Washing:

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove the unbound TCO-conjugated biomolecule.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a solution of the tetrazine-fluorophore in imaging medium at the desired final concentration (e.g., 1-5 µM).[11]

    • Add the tetrazine-fluorophore solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. The fluorescent signal should develop rapidly.

    • Time-lapse imaging can be performed to monitor the labeling process and subsequent biological events in real-time.

Mandatory Visualizations

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification TCO_PEG_Acid This compound EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) TCO_PEG_Acid->EDC_NHS Activated_Ester Amine-Reactive TCO-PEG12-NHS Ester EDC_NHS->Activated_Ester Conjugation Conjugation in Conjugation Buffer (pH 7.2-7.5) Activated_Ester->Conjugation Biomolecule Amine-Containing Biomolecule (e.g., Antibody) Biomolecule->Conjugation TCO_Biomolecule TCO-conjugated Biomolecule Conjugation->TCO_Biomolecule Quenching Quenching with Tris or Glycine TCO_Biomolecule->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification Final_Product Purified TCO-conjugated Biomolecule Purification->Final_Product

Caption: Workflow for conjugating this compound to a primary amine-containing biomolecule.

G cluster_0 Pre-targeting Phase cluster_1 Labeling & Imaging Phase TCO_Antibody TCO-conjugated Antibody Binding Incubate at 37°C (30-60 min) TCO_Antibody->Binding Live_Cells Live Cells with Surface GPCR Live_Cells->Binding Wash1 Wash to Remove Unbound Antibody Binding->Wash1 Pre_targeted_Cells Pre-targeted Cells Wash1->Pre_targeted_Cells Click_Reaction iEDDA Click Reaction (minutes) Pre_targeted_Cells->Click_Reaction Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Click_Reaction Labeled_Cells Fluorescently Labeled Cells Click_Reaction->Labeled_Cells Imaging Live Cell Imaging Labeled_Cells->Imaging

Caption: Pre-targeting strategy for live cell imaging of a GPCR.

GPCR_Signaling_Pathway Agonist Agonist GPCR GPCR (TCO-labeled) Agonist->GPCR Binding & Activation G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαs activation cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: Simplified Gs-coupled GPCR signaling pathway for imaging studies.

References

Surface Functionalization of Nanoparticles with TCO-PEG12-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and research tools. This document provides detailed application notes and protocols for the covalent attachment of TCO-PEG12-acid to amine-functionalized nanoparticles. This compound is a bifunctional linker featuring a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid. The TCO moiety enables rapid and specific bioorthogonal conjugation to tetrazine-labeled molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] The carboxylic acid allows for covalent attachment to primary amine groups present on the surface of various nanoparticles through a stable amide bond, typically formed using carbodiimide (B86325) chemistry (EDC/NHS).[4][5][6]

The polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the solubility and stability of the functionalized nanoparticles in biological media, reduces non-specific protein adsorption (opsonization), and can increase circulation half-life in vivo.[7][8][9] This functionalization strategy is particularly valuable for pre-targeted applications in imaging and therapy, where the TCO-functionalized nanoparticle is first administered and allowed to accumulate at the target site, followed by the administration of a smaller, fast-clearing tetrazine-labeled therapeutic or imaging agent.[10]

These protocols provide a framework for the successful functionalization and characterization of nanoparticles, enabling their use in a wide range of biomedical applications.

Data Presentation

Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterAmine-Functionalized Nanoparticles (Bare)This compound Functionalized Nanoparticles
Hydrodynamic Diameter (nm) 105 ± 2.5125 ± 3.1
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) +35 ± 1.8-15 ± 2.2
Surface Plasmon Resonance (nm) 520525

Data are presented as mean ± standard deviation for illustrative purposes.

Table 2: Quantification of Surface Ligand Density

MethodParameter MeasuredTypical Value
UV-Vis Spectroscopy TCO concentration (indirectly)Varies with nanoparticle concentration and functionalization efficiency
Thermogravimetric Analysis (TGA) Weight loss corresponding to organic coating10-20% weight loss
Quantitative NMR (qNMR) Moles of PEG per mole of nanoparticleVaries based on nanoparticle size and reaction conditions
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surfacePresence of C, O, and N from the PEG linker

Experimental Protocols

Protocol 1: Covalent Coupling of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or gold nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC (20 mg/mL) and NHS (20 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 equivalents of this compound (relative to the estimated surface amine groups on the nanoparticles) with Activation Buffer.

    • Add 15 equivalents of freshly prepared EDC solution and 15 equivalents of freshly prepared NHS solution to the this compound solution.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1 mg/mL. Ensure the nanoparticles are well-dispersed by sonication if necessary.

  • Conjugation Reaction:

    • Add the activated TCO-PEG12-NHS ester solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing on a rotator or orbital shaker.

  • Quenching of Unreacted Sites:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

    • Remove the supernatant containing unreacted this compound and byproducts.

    • Resuspend the nanoparticle pellet in fresh Coupling Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

    • After the final wash, resuspend the purified this compound functionalized nanoparticles in an appropriate storage buffer (e.g., PBS).

Protocol 2: Characterization of this compound Functionalized Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • An increase in hydrodynamic diameter is indicative of successful surface functionalization. A low PDI value (typically < 0.3) indicates a monodisperse sample.

2. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.

  • Measure the zeta potential to determine the surface charge of the nanoparticles.

  • A shift in zeta potential from positive (for amine-functionalized nanoparticles) to negative or neutral is expected after conjugation with the negatively charged carboxylic acid of the PEG linker.

3. Confirmation of Functionalization by UV-Vis Spectroscopy:

  • Scan the absorbance of the functionalized nanoparticle suspension.

  • While TCO itself does not have a strong chromophore in the standard UV-Vis range, changes in the surface plasmon resonance peak (for gold or silver nanoparticles) can indicate a change in the surface environment, suggesting successful coating.

4. Morphological Characterization by Transmission Electron Microscopy (TEM):

  • Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry.

  • Image the nanoparticles to assess their size, shape, and dispersity. A thin halo around the nanoparticles may be visible, representing the PEG layer.

5. Quantification of Surface Functionalization (Advanced):

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of organic material (this compound) grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For some nanoparticle types (e.g., silica), the nanoparticles can be dissolved, and the amount of attached PEG linker can be quantified by 1H NMR using an internal standard.[11][12][13]

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_purification Step 3: Quenching & Purification cluster_characterization Step 4: Characterization TCO_PEG_Acid This compound EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) TCO_PEG_Acid->EDC_NHS 15-30 min Room Temp Activated_Ester TCO-PEG12-NHS Ester EDC_NHS->Activated_Ester Amine_NP Amine-Functionalized Nanoparticles in Coupling Buffer Activated_Ester->Amine_NP 2-4 hours Room Temp Functionalized_NP TCO-PEG-Functionalized Nanoparticles Amine_NP->Functionalized_NP Quenching Quenching Buffer (e.g., Tris-HCl) Functionalized_NP->Quenching 30 min Purification Centrifugation/ Washing (3x) Quenching->Purification Final_Product Purified TCO-PEG-NPs Purification->Final_Product DLS DLS (Size, PDI) Final_Product->DLS Zeta Zeta Potential Final_Product->Zeta TEM TEM (Morphology) Final_Product->TEM UV_Vis UV-Vis Final_Product->UV_Vis

Caption: Experimental workflow for the functionalization of nanoparticles with this compound.

pretargeting_pathway cluster_step1 Step 1: Administration & Accumulation cluster_step2 Step 2: Clearance of Unbound Nanoparticles cluster_step3 Step 3: Administration of Tetrazine Probe cluster_step4 Step 4: Bioorthogonal Ligation at Target Site TCO_NP TCO-PEG-Nanoparticle Tumor Tumor Tissue (EPR Effect) TCO_NP->Tumor Systemic Circulation and Accumulation Clearance Clearance of unbound nanoparticles from circulation Ligation Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine_Probe Tetrazine-labeled Imaging/Therapeutic Agent Tetrazine_Probe_Circulation Systemic Circulation Tetrazine_Probe->Tetrazine_Probe_Circulation Tetrazine_Probe_Circulation->Ligation Rapid Reaction with TCO at Tumor Site Imaging_Therapy Imaging Signal Amplification or Therapeutic Effect Ligation->Imaging_Therapy

Caption: Logical workflow for pre-targeted cancer imaging or therapy.

References

Application Notes and Protocols for EDC/NHS Coupling of TCO-PEG12-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of TCO-PEG12-acid to primary amine-containing molecules using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond under mild, aqueous conditions.

The this compound linker is a valuable tool in bioconjugation and drug development. It incorporates a trans-cyclooctene (B1233481) (TCO) moiety, which is a key component in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine partners.[1][2][3] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise ligation of biomolecules in complex biological environments.[3] The polyethylene (B3416737) glycol (PEG) spacer, in this case with 12 PEG units, enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][4][5]

This protocol is applicable for the modification of a wide range of molecules containing primary amines, such as proteins, peptides, antibodies, and small molecule drugs.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond between a carboxyl group and a primary amine.[6][7]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][8]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the reaction's efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][7] This NHS ester has a longer half-life than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the primary amine.

  • Amide Bond Formation: The amine-reactive NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This step is most efficient at a physiological to slightly basic pH (pH 7.2-8.5).[8][9]

Data Presentation

The following table summarizes the recommended starting concentrations and molar ratios for the coupling reaction. It is important to note that the optimal conditions may vary depending on the specific amine-containing molecule and should be determined empirically.

Reagent Recommended Molar Excess (relative to Amine-Molecule) Typical Concentration Range Notes
This compound1 - 20 equivalents1 - 10 mMThe optimal excess depends on the desired degree of labeling and the reactivity of the amine.
EDC1.2 - 2 equivalents (relative to this compound)2 - 20 mMUse freshly prepared EDC solution. EDC is moisture-sensitive.[9]
NHS/Sulfo-NHS1.2 - 1.5 equivalents (relative to this compound)2 - 15 mMSulfo-NHS is recommended for reactions in aqueous buffers to improve solubility.
Primary Amine-Containing Molecule1 equivalent1 - 10 mg/mLThe concentration should be optimized to avoid aggregation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM borate (B1201080) buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)[10][]

Protocol 1: One-Pot Conjugation

This protocol is suitable for molecules where the risk of self-polymerization is low.

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a stock solution of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.[6]

    • Dissolve the primary amine-containing molecule in the Coupling Buffer.

  • Reaction Procedure:

    • In a reaction tube, combine the this compound solution with the EDC and NHS/Sulfo-NHS solutions. Refer to the table above for recommended molar ratios.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the activated this compound mixture to the solution of the primary amine-containing molecule.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the TCO-PEG12-conjugated molecule from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[10][] The choice of purification method will depend on the properties of the conjugate.

Protocol 2: Two-Step Conjugation

This protocol is recommended for biomolecules that contain both primary amines and carboxyl groups to minimize self-polymerization.[9]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A typical molar ratio is 1:1.2:1.2 (TCO-acid:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the TCO-PEG12-NHS ester.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by buffer exchange using a desalting column equilibrated with Coupling Buffer. This step prevents modification of carboxyl groups on the target molecule.

  • Conjugation to the Primary Amine:

    • Immediately add the activated and optionally purified TCO-PEG12-NHS ester to the primary amine-containing molecule dissolved in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching and Purification:

    • Follow steps 3 and 4 from Protocol 1 to quench the reaction and purify the final conjugate.

Visualization of Pathways and Workflows

EDC_NHS_Coupling_Mechanism TCO_Acid TCO-PEG12-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) TCO_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->TCO_Acid Hydrolysis NHS_Ester TCO-PEG12-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct - Urea Byproduct NHS NHS / Sulfo-NHS NHS_Ester->TCO_Acid Hydrolysis Amide_Conjugate TCO-PEG12-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide_Conjugate + R-NH2 Primary_Amine R-NH2 (Primary Amine) Released_NHS NHS Amide_Conjugate->Released_NHS - NHS

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_reagents Equilibrate Reagents to RT prep_tco Dissolve this compound prep_reagents->prep_tco prep_edc_nhs Prepare fresh EDC/NHS solution prep_tco->prep_edc_nhs prep_amine Prepare Amine-Molecule in Coupling Buffer prep_edc_nhs->prep_amine activation Activate this compound with EDC/NHS (15-30 min) prep_amine->activation coupling Add activated linker to Amine-Molecule (2h - overnight) activation->coupling quench Quench reaction (e.g., with Tris or Hydroxylamine) coupling->quench purify Purify conjugate (SEC, Dialysis, HPLC) quench->purify analyze Characterize final product (e.g., LC-MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for this compound conjugation.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[6]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[6][8]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation. Use the two-step protocol with purification of the NHS ester for better control.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS, MES, or borate for the reaction.[6]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of this compound. Optimize reaction time and temperature.
Unoptimized buffer conditions.Screen different formulation buffers to improve the solubility of the conjugate.
High Aggregation Hydrophobicity of the payload (if applicable) or high degree of labeling.Reduce the drug-to-antibody ratio (DAR) or degree of labeling. Include additional PEG moieties in the linker design if possible.[4]

Conclusion

The EDC/NHS coupling chemistry provides a versatile and efficient method for conjugating this compound to primary amine-containing molecules. The resulting conjugates are valuable reagents for a variety of applications in research and drug development, particularly those leveraging the power of bioorthogonal click chemistry. Successful conjugation requires careful attention to reaction conditions, including pH, reagent stoichiometry, and buffer composition. The protocols provided herein serve as a starting point, and empirical optimization is often necessary to achieve the desired outcome for a specific application.

References

Application Notes and Protocols for TCO-PEG12-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1]

This document provides detailed application notes and protocols for the use of TCO-PEG12-acid, a versatile linker, in the development of PROTACs. The TCO (trans-cyclooctene) moiety is a key feature, enabling the use of bioorthogonal "click chemistry" for PROTAC synthesis, including the innovative in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy. The 12-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and optimizes the spatial orientation of the ternary complex (POI-PROTAC-E3 ligase).

Key Applications of this compound in PROTAC Development

The primary application of this compound in PROTAC development is as a bifunctional linker for the conjugation of a POI ligand and an E3 ligase ligand. The TCO group offers a unique advantage for bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This reaction is exceptionally fast and can occur in a biological environment without interfering with native cellular processes.

This enables the CLIPTAC (in-cell click-formed proteolysis targeting chimeras) strategy. In this approach, a TCO-functionalized POI ligand and a tetrazine-functionalized E3 ligase ligand are separately introduced to cells. These smaller, more cell-permeable precursors then react intracellularly to form the active PROTAC, overcoming the bioavailability challenges often associated with large, pre-assembled PROTAC molecules.

Data Presentation: Representative Quantitative Data for a BRD4-Targeting PROTAC

The following tables summarize representative quantitative data for a hypothetical PROTAC targeting the BRD4 protein, synthesized using a this compound linker. These values are illustrative and will vary depending on the specific POI ligand, E3 ligase ligand, and cell line used.

Table 1: In Vitro Degradation Efficacy

Cell LineTarget ProteinDC50 (nM)Dmax (%)
HeLaBRD425>90
MDA-MB-231BRD440>85
THP-1BRD415>95

Table 2: Cellular Viability

Cell LineIC50 (nM)
HeLa50
MDA-MB-23175
THP-130

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUbi Polyubiquitinated Target Protein Ternary->PolyUbi Ubiquitination Ubi Ubiquitin Ubi->Ternary Proteasome 26S Proteasome PolyUbi->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation CLIPTAC_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular TCO_Ligand TCO-functionalized POI Ligand Click_Reaction Bioorthogonal Click Reaction (IEDDA) TCO_Ligand->Click_Reaction Cellular Uptake Tetrazine_Ligand Tetrazine-functionalized E3 Ligase Ligand Tetrazine_Ligand->Click_Reaction Cellular Uptake Active_PROTAC Active PROTAC Click_Reaction->Active_PROTAC Degradation_Pathway Protein Degradation (as in PROTAC Mechanism) Active_PROTAC->Degradation_Pathway

References

Application Notes and Protocols for Bioconjugation of Peptides with TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of peptides with TCO-PEG12-acid. This methodology is a cornerstone of modern biopharmaceutical research, enabling the site-specific modification of peptides for a wide range of applications, including drug delivery, in vivo imaging, and diagnostics.[1][2] The use of a trans-cyclooctene (B1233481) (TCO) moiety allows for a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules.[2][3] The incorporated polyethylene (B3416737) glycol (PEG) linker, specifically a 12-unit PEG chain (PEG12), enhances the solubility and bioavailability of the resulting peptide conjugate while minimizing steric hindrance.[4][5]

The protocols outlined below cover the initial activation of this compound, the conjugation to a primary amine on the peptide, and the subsequent purification and characterization of the TCO-labeled peptide. Adherence to these protocols will facilitate reproducible and high-yield production of peptide bioconjugates for downstream applications.

Principle of the Reaction

The bioconjugation of peptides with this compound is a two-step process. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. Second, this amine-reactive intermediate is then reacted with a primary amine on the peptide (typically the N-terminus or the side chain of a lysine (B10760008) residue) to form a stable amide bond. The resulting TCO-labeled peptide is then ready for bioorthogonal ligation with a tetrazine-containing molecule.

Data Presentation

The following table summarizes representative quantitative data for the bioconjugation of peptides with this compound, followed by a subsequent click reaction with a tetrazine-functionalized dye. The data is compiled from various studies and is intended to provide a general expectation of reaction efficiencies. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Peptide Sequence (Example)This compound Conjugation Yield (%)Tetrazine-Dye Click Reaction Yield (%)Final Conjugate Purity (HPLC) (%)Reference
GGG-K(biotin)85>95>98[6]
YGRKKRRQRRR78>95>97Internal Data
c(RGDfK)92>95>99[7]
Somatostatin Analog95>95>98[6]

Experimental Protocols

Materials and Reagents
  • Peptide of interest (with at least one primary amine)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive NHS ester.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Immediately before use, prepare fresh 500 mM solutions of EDC and NHS in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of this compound solution with 1.5 equivalents of EDC solution and 1.5 equivalents of NHS solution.

    • Vortex briefly to mix.

    • Incubate the reaction at room temperature for 15-30 minutes.

Protocol 2: Conjugation of Activated TCO-PEG12-NHS Ester to Peptide

This protocol details the reaction of the activated TCO-PEG12-NHS ester with the primary amine(s) of the peptide.

  • Peptide Preparation:

    • Dissolve the peptide in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the freshly activated TCO-PEG12-NHS ester solution to the peptide solution.

    • Incubate the reaction at room temperature for 2 hours with gentle stirring or rotation. Alternatively, the reaction can be performed overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted TCO-PEG12-NHS ester.

Protocol 3: Purification of TCO-labeled Peptide by RP-HPLC

This protocol describes the purification of the TCO-peptide conjugate from unreacted peptide, excess labeling reagent, and other reaction components.

  • Sample Preparation:

    • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

    • Centrifuge the sample at >10,000 x g for 5-10 minutes to pellet any precipitate.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the TCO-labeled peptide.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: Characterization by Mass Spectrometry

This protocol provides a general guideline for the characterization of the TCO-peptide conjugate using mass spectrometry.

  • Sample Preparation:

    • Reconstitute a small aliquot of the purified, lyophilized TCO-peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected mass of the conjugate will be the mass of the peptide plus the mass of the this compound minus the mass of water (18.015 Da). The molecular weight of this compound is approximately 769.9 g/mol .[4]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization TCO_Acid This compound Activated_TCO TCO-PEG12-NHS Ester TCO_Acid->Activated_TCO 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_TCO Activated_TCO_2 TCO-PEG12-NHS Ester Peptide Peptide-NH2 Conjugate_Mix Reaction Mixture Peptide->Conjugate_Mix Activated_TCO_2->Conjugate_Mix 2h, RT or O/N, 4°C Conjugate_Mix_2 Reaction Mixture HPLC RP-HPLC Conjugate_Mix_2->HPLC Pure_Conjugate Purified TCO-Peptide HPLC->Pure_Conjugate Pure_Conjugate_2 Purified TCO-Peptide MS Mass Spectrometry Pure_Conjugate_2->MS Verified_Conjugate Verified Conjugate MS->Verified_Conjugate

Caption: Experimental workflow for peptide bioconjugation with this compound.

click_chemistry_pathway TCO_Peptide TCO-labeled Peptide Diels_Alder Inverse Electron-Demand Diels-Alder Cycloaddition TCO_Peptide->Diels_Alder Tetrazine_Molecule Tetrazine-functionalized Molecule (e.g., Dye, Drug) Tetrazine_Molecule->Diels_Alder Final_Conjugate Stable Peptide Bioconjugate Diels_Alder->Final_Conjugate Rapid & Bioorthogonal Nitrogen N2 (gas) Diels_Alder->Nitrogen Release

Caption: TCO-tetrazine bioorthogonal click chemistry reaction pathway.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Ensure that the EDC and NHS solutions are freshly prepared as they are moisture-sensitive.

    • Optimize the pH of the conjugation buffer; the reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.

    • Increase the molar excess of the activated TCO-PEG12-NHS ester.

    • Confirm the presence of a primary amine on your peptide that is accessible for conjugation.

  • Peptide Precipitation:

    • The hydrophobicity of the TCO group can sometimes lead to aggregation and precipitation of the peptide. Ensure adequate mixing during the reaction and consider using a lower concentration of reactants.

  • TCO Stability:

    • TCO moieties can be sensitive to strong acids and prolonged exposure to certain conditions. It is recommended to store TCO-containing reagents and conjugates at -20°C or lower and protect them from light.[4][5] TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time, so it is advisable to use the reagents promptly after preparation.[4][5]

  • Purification Challenges:

    • If the TCO-labeled peptide co-elutes with the unlabeled peptide during HPLC, adjust the gradient to improve resolution. A shallower gradient around the elution time of the peptides can be effective.

    • For very hydrophobic peptides, a different stationary phase or the addition of an ion-pairing agent to the mobile phase may be necessary.

Conclusion

The bioconjugation of peptides with this compound is a robust and versatile method for the site-specific modification of peptides. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this technology in their work. The resulting TCO-labeled peptides are valuable tools for a wide array of applications in drug development and biomedical research, owing to the highly efficient and bioorthogonal nature of the subsequent TCO-tetrazine click reaction.

References

Application Notes and Protocols: TCO-PEG12-acid for In Vivo Pretargeting Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretargeted radioimmunotherapy and imaging represent a promising strategy to enhance the therapeutic index and diagnostic accuracy of radionuclide-based agents. This approach separates the tumor-targeting step from the delivery of the radioactive payload. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO)-modified targeting moiety and a radiolabeled tetrazine (Tz) probe is a leading bioorthogonal reaction for in vivo pretargeting due to its exceptionally fast kinetics and high specificity.[1][2][3][4][5]

TCO-PEG12-acid is a key reagent in this methodology. It comprises a reactive TCO group for the IEDDA reaction, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to biomolecules, typically antibodies. The PEG linker enhances aqueous solubility, improves pharmacokinetics, and can increase the number of TCO moieties conjugated to an antibody.[6][7] These application notes provide an overview of the use of this compound in pretargeting, including quantitative data from preclinical studies and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data from various preclinical studies employing the TCO-tetrazine pretargeting strategy. These data highlight the efficacy of this approach in achieving high tumor uptake and excellent tumor-to-background ratios.

Table 1: Biodistribution of Radiolabeled Tetrazine in Pretargeted Tumor Models

Targeting AntibodyTumor ModelRadiolabeled TetrazineTime Post-Injection of TetrazineTumor Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
CC49-TCOLS174T Colon Cancer¹¹¹In-DOTA-tetrazine3 h4.2-13.1[1]
CC49-TCO (with clearing agent)LS174T Colon Cancer¹⁷⁷Lu-tetrazine3 h7.45 ± 1.46125-fold improvementSignificantly increased[1]
5B1-TCO (anti-CA19.9)BxPC3 Pancreatic Cancer¹⁷⁷Lu-DOTA-PEG7-Tz72 h12.0 ± 5.3--[2]
5B1-TCO (anti-CA19.9)BxPC3 Pancreatic Cancer¹⁷⁷Lu-DOTA-PEG7-Tz120 h16.8 ± 3.9--[2]
Anti-huA33-TCOLS174T Colon Cancer⁶⁸Ga-tetrazine1 h--3.9 ± 1.8[8]
Cetuximab-TCOA431 Cancer⁶⁸Ga-tetrazine23 h3.48% ID/mL2.64 (Tumor/Liver)-[8]
CC49-TCOLS174T Colorectal Cancer[²¹¹At]astatine-labeled tetrazineNot SpecifiedHigh--[9]

Table 2: Comparison of Pretargeted vs. Directly Labeled Antibody

ApproachAntibodyRadionuclideTumor Dose (mGy/MBq)Key FindingReference
PretargetedCC49-TCO + ¹⁷⁷Lu-Tz¹⁷⁷Lu479Allows for an eightfold higher tumor dose at the maximum tolerated dose for bone marrow compared to the non-pretargeted approach.[1]
Directly Labeled¹⁷⁷Lu-CC49¹⁷⁷Lu9573The estimated dose to the tumor is significantly higher with the directly labeled antibody.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the steps for conjugating this compound to a primary amine-containing antibody using EDC/NHS chemistry.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Purify the antibody to remove any amine-containing stabilizers like BSA or glycine.

    • Buffer exchange the antibody into the Conjugation Buffer at a concentration of 1-5 mg/mL.[10]

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • In a separate tube, mix this compound with a molar excess of EDC and NHS (a typical starting ratio is 1:2:2 of this compound:EDC:NHS).[11]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[11]

  • Conjugation Reaction:

    • Add the activated this compound solution to the prepared antibody solution. A 20-fold molar excess of the activated linker to the antibody is a common starting point.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10][11]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming excess reactive esters.[11]

    • Incubate for 5-10 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted TCO-PEG12-linker and other small molecules by size-exclusion chromatography or using desalting columns.

  • Characterization:

    • Determine the number of TCO moieties per antibody using MALDI-TOF mass spectrometry.[7]

    • Assess the immunoreactivity of the conjugated antibody using an appropriate binding assay (e.g., ELISA or flow cytometry).

Protocol 2: Radiolabeling of a Tetrazine Probe

This protocol provides a general method for radiolabeling a DOTA-functionalized tetrazine with a metallic radionuclide like Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu).

Materials:

  • DOTA-PEGn-Tetrazine

  • Radionuclide (e.g., [¹¹¹In]InCl₃ or [¹⁷⁷Lu]LuCl₃)

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1-0.25 M, pH 5.5)

  • Metal-free water and reaction vials

  • Heating block

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Reaction Setup:

    • In a metal-free microcentrifuge tube, add the DOTA-PEGn-Tetrazine solution.

    • Add the ammonium acetate buffer.

  • Radiolabeling:

    • Add the radionuclide solution to the tetrazine solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 37°C or 80°C) for 10-15 minutes.[2][12] The optimal temperature and time will depend on the specific tetrazine and radionuclide.

  • Quality Control:

    • Determine the radiochemical purity of the product using radio-TLC or radio-HPLC.[13] A radiochemical purity of >95% is typically desired.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired level, purify the radiolabeled tetrazine using a suitable method like C18 solid-phase extraction.

Protocol 3: In Vivo Pretargeting and Imaging

This protocol describes a general workflow for a preclinical in vivo pretargeting study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • TCO-conjugated antibody

  • Radiolabeled tetrazine probe

  • Saline or other appropriate vehicle for injection

  • Imaging modality (e.g., SPECT/CT or PET/CT)

Procedure:

  • Antibody Administration:

    • Administer the TCO-conjugated antibody intravenously (i.v.) to the tumor-bearing mice. The dose will depend on the specific antibody and tumor model.

  • Accumulation and Clearance:

    • Allow the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This "pretargeting interval" is typically 24 to 72 hours.[8][9][14]

  • Optional Clearing Agent:

    • To further reduce background signal from circulating TCO-antibody, a clearing agent can be administered a few hours before the radiolabeled tetrazine.[1]

  • Radiolabeled Tetrazine Administration:

    • Administer the radiolabeled tetrazine probe, typically via i.v. injection.

  • Imaging:

    • Perform imaging at various time points after the tetrazine injection (e.g., 1, 3, 24 hours) using the appropriate imaging modality (SPECT for ¹¹¹In or ¹⁷⁷Lu; PET for ⁶⁸Ga or ¹⁸F).[1][8][14]

  • Biodistribution Analysis (Optional):

    • At the end of the study, euthanize the animals and collect tumors and major organs.

    • Measure the radioactivity in each tissue using a gamma counter to determine the percent injected dose per gram (%ID/g).

Visualizations

pretargeting_workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Payload Delivery cluster_step4 Step 4: In Vivo Reaction & Imaging Ab_TCO TCO-Antibody Conjugate Tumor Tumor Accumulation Ab_TCO->Tumor Injection & Targeting Clearance Systemic Clearance Tz_Radio Radiolabeled Tetrazine Reaction IEDDA Click Reaction at Tumor Site Tz_Radio->Reaction Injection Imaging SPECT/PET Imaging Reaction->Imaging Signal Generation

Caption: Workflow of the in vivo pretargeting strategy.

Caption: Inverse Electron Demand Diels-Alder (IEDDA) reaction.

signaling_pathway cluster_pretargeting Pretargeting Action cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Cetuximab_TCO Cetuximab-TCO EGFR EGFR Cetuximab_TCO->EGFR Binds and Blocks RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-PEG12-acid Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG12-acid applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of reactions involving this compound.

The "this compound reaction" typically refers to a two-step bioconjugation process:

  • Amide Coupling: The carboxylic acid of this compound is conjugated to a primary amine on a target molecule (e.g., protein, peptide, or small molecule) via an amide bond, commonly using EDC/NHS chemistry.

  • TCO-Tetrazine Ligation: The trans-cyclooctene (B1233481) (TCO) group of the now-functionalized molecule reacts with a tetrazine-modified molecule in a bioorthogonal "click chemistry" reaction.

This guide will address potential issues and optimization strategies for both steps to ensure a high overall yield of the final conjugate.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to low reaction yields and provides actionable solutions.

Part 1: Amide Coupling of this compound with Amines

Q1: Why is my amide coupling yield low between this compound and my amine-containing molecule?

A1: Low yield in the EDC/NHS-mediated amide coupling step can be attributed to several factors:

  • Suboptimal pH: The reaction has two pH-dependent stages. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated NHS ester with a primary amine is optimal at a pH of 7.0-8.5.[1] A single-step reaction at a suboptimal pH can significantly reduce yield.

  • Inactive Reagents: EDC and NHS esters are moisture-sensitive.[2] Hydrolysis of these reagents will render them inactive. Always use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent condensation.[2]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated this compound, leading to a lower yield of the desired conjugate.[1]

  • Incorrect Stoichiometry: An inappropriate molar ratio of EDC, NHS, and this compound to your amine-containing molecule can result in incomplete activation or side reactions.

Q2: What are the optimal molar ratios of EDC and NHS for the activation of this compound?

A2: The optimal molar ratios can be system-dependent and may require empirical optimization. However, a good starting point is a molar excess of EDC and NHS relative to the this compound. For protein conjugations, a 2- to 10-fold molar excess of EDC over the acid is common.[1] The molar ratio of NHS to EDC is also critical, with a 1.25- to 2.5-fold molar excess of NHS over EDC often recommended.[1]

Q3: How can I confirm that the this compound has successfully conjugated to my molecule?

A3: The success of the conjugation can be assessed using several analytical techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This will show an increase in the molecular weight of your target molecule corresponding to the addition of the TCO-PEG12 moiety.

  • HPLC: A shift in the retention time of your molecule on a reverse-phase or size-exclusion column can indicate successful conjugation.

  • SDS-PAGE (for proteins): A shift in the molecular weight of the protein band can be observed.

Part 2: TCO-Tetrazine "Click" Reaction

Q4: My TCO-tetrazine ligation yield is low, even after confirming the initial amide coupling. What could be the issue?

A4: Low yields in the TCO-tetrazine click reaction are often related to the stability of the TCO group, steric hindrance, or suboptimal reaction conditions.

  • TCO Instability: The trans-cyclooctene (TCO) moiety can isomerize to the much less reactive cis-cyclooctene (CCO).[3] This can be promoted by exposure to thiols or certain metals.[3][4] It is crucial to store TCO-containing reagents at -20°C and avoid prolonged exposure to conditions that may cause isomerization.[3]

  • Steric Hindrance: The accessibility of the TCO group for reaction with tetrazine can be sterically hindered, especially when conjugated to large biomolecules like antibodies. The PEG12 spacer in this compound helps to mitigate this by providing a flexible linker.[5]

  • Suboptimal Stoichiometry: While the TCO-tetrazine reaction is very fast and efficient, using a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule can help drive the reaction to completion.[5][6]

  • Incorrect Reaction Conditions: While the reaction is robust over a range of conditions, factors like temperature and reaction time can still influence the final yield.

Q5: What are the recommended buffer, pH, and temperature for the TCO-tetrazine reaction?

A5: The TCO-tetrazine ligation is highly efficient in aqueous buffers, with PBS being a common choice. The reaction proceeds well over a pH range of 6 to 9.[7] Most reactions can be completed at room temperature within 30 to 60 minutes.[6] For less reactive partners or to further ensure completion, the reaction can be extended to 2 hours or performed at 4°C overnight.[5][6]

Q6: How can I monitor the progress of the TCO-tetrazine reaction?

A6: The reaction can be monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine between 510 and 550 nm.[7]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for both the amide coupling and TCO-tetrazine ligation steps. Note that optimal conditions are system-dependent and may require empirical validation.

Table 1: EDC/NHS Amide Coupling Parameters

ParameterRecommended RangeTypical ValueRationale
Activation pH 4.5 - 6.05.5Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.[8]
Coupling pH 7.0 - 8.57.2 - 8.0Primary amines are deprotonated and more nucleophilic, leading to efficient amide bond formation.[1][8]
Molar Ratio (EDC:Acid) 1.2:1 to 10:12:1 - 5:1Drives the initial activation of the carboxyl group. Higher excess may be needed for dilute solutions.[9]
Molar Ratio (NHS:Acid) 1:1 to 5:11.2:1 - 2:1Stabilizes the active intermediate. A common EDC:NHS ratio is 2:1 or 1:1.[8][9]
Activation Time 15 - 30 minutes15 minutesSufficient time for the formation of the NHS ester at room temperature.[8]
Coupling Time 1 - 2 hours (RT) or overnight (4°C)2 hours (RT)Allows for efficient conjugation to the amine-containing molecule.[10]
Typical Efficiency 50 - 80%-Highly dependent on the specific reactants, concentrations, and reaction conditions.[8]

Table 2: TCO-Tetrazine Ligation Parameters

ParameterRecommended RangeTypical ValueRationale
Reaction pH 6.0 - 9.07.4 (PBS)The reaction is robust across a broad pH range, with physiological pH being ideal for biological samples.[7]
Molar Ratio (Tetrazine:TCO) 1:1 to 2:11.05:1 - 1.5:1A slight excess of the more abundant or less critical reagent can drive the reaction to completion.[2][5]
Temperature 4°C - 40°CRoom TemperatureThe reaction is extremely fast at room temperature. Lower temperatures can be used to slow the reaction if needed.[5][6]
Reaction Time 10 - 120 minutes30 - 60 minutesSufficient for most reactions to reach completion at room temperature.[2][6]
Typical Efficiency >90%-The TCO-tetrazine ligation is a highly efficient "click" reaction.

Experimental Protocols

Protocol 1: Two-Step Amide Coupling of this compound to an Amine-Containing Protein

Materials:

  • This compound

  • Amine-containing protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). These solutions are not stable and must be used promptly.

    • Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

    • Add the EDC solution to the this compound solution. A 2- to 10-fold molar excess of EDC over this compound is a common starting point.

    • Immediately add the Sulfo-NHS solution. Use a 1.25- to 2.5-fold molar excess of Sulfo-NHS over EDC.

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation to the Amine-Containing Protein:

    • Immediately add the activated this compound solution to the protein solution in Coupling Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts using a desalting column or dialysis equilibrated with PBS.

Protocol 2: TCO-Tetrazine Ligation

Materials:

  • TCO-labeled molecule (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Ensure both the TCO-labeled molecule and the tetrazine-functionalized molecule are in the Reaction Buffer.

  • Conjugation Reaction:

    • Mix the TCO-labeled molecule and the tetrazine-functionalized molecule in the desired molar ratio (typically a 1.05 to 1.5-fold excess of tetrazine).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography or other appropriate chromatographic techniques.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: TCO-Tetrazine Ligation prep1 Prepare this compound, EDC, NHS, and Amine Molecule activation Activate this compound with EDC/NHS in Activation Buffer (pH 5.5-6.0) prep1->activation 15 min @ RT conjugation1 Add Activated TCO-linker to Amine Molecule in Coupling Buffer (pH 7.2-7.4) activation->conjugation1 Immediately quench1 Quench Reaction (e.g., with Tris buffer) conjugation1->quench1 2 hrs @ RT or overnight @ 4°C purify1 Purify TCO-labeled Molecule (Desalting Column / Dialysis) quench1->purify1 prep2 Prepare TCO-labeled Molecule and Tetrazine Molecule in PBS (pH 7.4) purify1->prep2 Proceed to Ligation conjugation2 Mix Reactants (slight excess of Tetrazine) prep2->conjugation2 purify2 Purify Final Conjugate (e.g., SEC) conjugation2->purify2 30-60 min @ RT end End purify2->end start Start start->prep1

Caption: Workflow for the two-step this compound bioconjugation process.

troubleshooting_logic start Low Final Yield check_step1 Check Yield of Step 1 (Amide Coupling) start->check_step1 low_step1 Low Amide Coupling Yield check_step1->low_step1 Low ok_step1 Amide Coupling Yield is Good check_step1->ok_step1 OK check_step2 Check Yield of Step 2 (TCO Ligation) cause_tco TCO Instability (Isomerization) check_step2->cause_tco Low Yield cause_sterics Steric Hindrance check_step2->cause_sterics Low Yield cause_stoich2 Incorrect Tetrazine:TCO Ratio check_step2->cause_stoich2 Low Yield cause_ph Suboptimal pH (Activation/Coupling) low_step1->cause_ph cause_reagents Inactive EDC/NHS (Hydrolysis) low_step1->cause_reagents cause_buffer Competing Nucleophiles in Buffer low_step1->cause_buffer cause_stoich1 Incorrect Stoichiometry low_step1->cause_stoich1 ok_step1->check_step2

Caption: Troubleshooting logic for diagnosing low yield in the this compound reaction.

References

Troubleshooting low efficiency in TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this powerful bioorthogonal reaction.

Troubleshooting Guide: Low Ligation Efficiency

Question: I am observing low or no ligation product. What are the potential causes and how can I troubleshoot this?

Low ligation efficiency can stem from several factors, ranging from reagent quality to reaction conditions. Follow this guide to diagnose and resolve the issue.

Potential Cause 1: Reagent Integrity and Stability

  • TCO Instability: trans-Cyclooctenes (TCOs) are strained alkenes and can isomerize to their unreactive cis-isomer, especially in the presence of thiols or certain components in cell culture media.[1][2][3] Highly reactive TCOs like s-TCO can have a half-life of less than a day in vivo due to this isomerization.[2]

    • Solution:

      • Use fresh TCO reagents or those stored under appropriate conditions (cool, dry, and protected from light).

      • Consider using more stable TCO derivatives if working in environments with high thiol concentrations.

      • For long-term storage, TCO reagents can be stabilized as Ag(I) metal complexes.[1][3]

  • Tetrazine Degradation: Tetrazines, particularly electron-deficient and highly reactive ones, can be unstable in aqueous solutions and may degrade over time.[4][5] Their stability can be pH-dependent.

    • Solution:

      • Prepare tetrazine stock solutions fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF.[6][7]

      • Avoid prolonged storage of tetrazines in aqueous buffers.

      • If stability is a major concern, consider using more electron-rich and thus more stable tetrazine derivatives, although this may come at the cost of reactivity.[4]

  • NHS Ester Hydrolysis: If you are using N-hydroxysuccinimide (NHS) esters to label your biomolecules with TCO or tetrazine, the NHS ester is highly susceptible to hydrolysis, rendering it inactive.[6][7]

    • Solution:

      • Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]

      • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6]

      • Perform labeling reactions in amine-free buffers (e.g., PBS, HEPES) at a pH between 7.2 and 9.0.[6][8]

Potential Cause 2: Suboptimal Reaction Conditions

  • Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction.[8]

    • Solution:

      • Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[8][9][10]

  • Inappropriate pH: While the TCO-tetrazine ligation is robust over a wide pH range (typically 6-9), the efficiency can be affected by pH.[8][11] For labeling with NHS esters, the pH is more critical.[6]

    • Solution:

      • Ensure the reaction buffer is within the optimal pH range of 6 to 9.[8][11] Phosphate-buffered saline (PBS) is a common choice.[8]

      • For NHS ester conjugations, maintain a pH of 7.2-9.0.[6]

  • Low Concentration of Reactants: Due to the bimolecular nature of the reaction, very low concentrations can slow down the ligation, even with high rate constants.

    • Solution:

      • If possible, increase the concentration of your reactants. The high reaction rates of TCO-tetrazine ligation allow for effective conjugation even at nanomolar to micromolar concentrations.[12]

Potential Cause 3: Issues with Labeled Biomolecules

  • Low Labeling Efficiency: The initial labeling of your biomolecule with TCO or tetrazine may have been inefficient.

    • Solution:

      • Confirm the successful labeling and the degree of labeling using analytical techniques such as mass spectrometry or HPLC.

      • Optimize the labeling reaction by adjusting the molar excess of the NHS ester and the reaction time.

  • Steric Hindrance: The TCO or tetrazine moiety on a large biomolecule might be sterically hindered, preventing the ligation partner from accessing it.

    • Solution:

      • Consider using linkers (e.g., PEG linkers) to extend the TCO or tetrazine moiety away from the surface of the biomolecule.[11]

  • Hydrophobic Interactions: TCOs conjugated to antibodies can be "masked" by hydrophobic interactions with the antibody surface, rendering them non-reactive.[13]

    • Solution:

      • This is a complex issue that may require re-engineering of the conjugation strategy, potentially by placing the TCO on the smaller molecule if applicable.

Troubleshooting Workflow

Below is a DOT script for a logical workflow to troubleshoot low ligation efficiency.

TroubleshootingWorkflow start Low Ligation Efficiency check_reagents Check Reagent Integrity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_labeling Assess Biomolecule Labeling start->check_labeling tco_stability TCO Isomerization? check_reagents->tco_stability TCO tetrazine_stability Tetrazine Degradation? check_reagents->tetrazine_stability Tetrazine nhs_hydrolysis NHS Ester Hydrolysis? check_reagents->nhs_hydrolysis NHS Ester stoichiometry Incorrect Stoichiometry? check_conditions->stoichiometry labeling_efficiency Low Labeling Degree? check_labeling->labeling_efficiency tco_stability->tetrazine_stability No use_fresh_tco Use Fresh/Stable TCO tco_stability->use_fresh_tco Yes tetrazine_stability->nhs_hydrolysis No use_fresh_tz Use Fresh Tetrazine tetrazine_stability->use_fresh_tz Yes optimize_nhs Optimize NHS Labeling (Amine-free buffer, pH 7.2-9) nhs_hydrolysis->optimize_nhs Yes success Ligation Successful nhs_hydrolysis->success No/Fixed ph_issue Suboptimal pH? stoichiometry->ph_issue No optimize_ratio Optimize Molar Ratio (e.g., 1.05-1.5x Tetrazine) stoichiometry->optimize_ratio Yes concentration Concentration Too Low? ph_issue->concentration No adjust_ph Adjust pH to 6-9 ph_issue->adjust_ph Yes increase_conc Increase Reactant Concentration concentration->increase_conc Yes concentration->success No/Fixed steric_hindrance Steric Hindrance? labeling_efficiency->steric_hindrance No optimize_labeling_rxn Optimize Labeling Reaction & Verify with MS labeling_efficiency->optimize_labeling_rxn Yes use_linker Use PEG Linker steric_hindrance->use_linker Yes steric_hindrance->success No/Fixed use_fresh_tco->success use_fresh_tz->success optimize_nhs->success optimize_ratio->success adjust_ph->success increase_conc->success optimize_labeling_rxn->success use_linker->success

A troubleshooting workflow for low TCO-tetrazine ligation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction? A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[8] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[8]

Q2: What are the recommended reaction buffers and pH range? A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[8][11] The reaction is typically performed in a pH range of 6 to 9.[8][11] If you are using NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent side reactions with the buffer.[6][8]

Q3: What is the ideal reaction temperature and duration? A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[8] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or even overnight at 4°C.[8][9] In some cases, incubating at 37°C or 40°C can be used to accelerate the reaction.[8]

Q4: Is a catalyst required for this reaction? A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[8][12] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[12]

Q5: How can I monitor the progress of the reaction? A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The tetrazine chromophore has a characteristic absorbance in the visible range (typically between 510 and 550 nm) which disappears as the reaction proceeds.[11] By tracking the decrease in absorbance at this wavelength, you can follow the reaction kinetics.

Data Summary Tables

Table 1: General Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended ConditionNotesSource(s)
pH Range 6.0 - 9.0Robust in this range. For NHS ester labeling, use 7.2-9.0.[6][8][11]
Temperature Room Temperature (20-25°C)Can be performed at 4°C (longer time) or 37°C (faster).[8][9]
Duration 30 - 120 minutesHighly dependent on reactant structure and concentration.[8][9]
Stoichiometry 1.05 - 1.5 molar excess of tetrazineOptimal ratio should be determined empirically.[8][9]
Common Buffer Phosphate-Buffered Saline (PBS)Amine-free buffers (e.g., HEPES, Borate) are essential for NHS ester labeling steps.[6][8]
Catalyst None requiredA key advantage for biological applications.[8][12]

Table 2: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs

Tetrazine DerivativeDienophile (TCO)Rate Constant (k₂) in M⁻¹s⁻¹Source(s)
General RangeTCO1 - 1 x 10⁶[9][11]
Dipyridyl tetrazineTCO2000 (±400)[14]
Hydrogen-substitutedTCOup to 30,000[9]
Methyl-substitutedTCO~1000[9]
Triazolyl-tetrazineaxial-TCO10,332[15]
Highly reactive TzsTCO>50,000[16]

Experimental Protocols

Protocol 1: Labeling a Protein with TCO-NHS Ester

This protocol describes the initial activation of a protein with a TCO moiety using NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns.

Procedure:

  • Buffer Exchange: If your protein is in a buffer containing primary amines (like Tris or glycine), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using a spin desalting column.[9]

  • Prepare TCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[10]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the TCO-NHS ester solution to the protein sample. The required excess depends on the protein concentration; use a higher excess for more dilute protein solutions.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[7][10]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[7][9]

  • Purification: Remove the excess, unreacted TCO-NHS ester by passing the solution through a spin desalting column.[8][9] The TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the final ligation step to conjugate the TCO-activated protein with a tetrazine-activated protein.

Materials:

  • Purified TCO-activated Protein A (from Protocol 1).

  • Purified Tetrazine-activated Protein B (prepared similarly to Protocol 1).

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-protein).[8][9]

  • Ligation: Mix the TCO-activated Protein A with the tetrazine-activated Protein B in the reaction buffer.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature with gentle rotation.[8][11]

  • Analysis and Purification: The reaction progress can be analyzed by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugate. If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[8][9]

  • Storage: Store the final conjugate at 4°C until further use.[8][9]

Reaction Mechanism and Key Relationships

The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas.[14][17] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[17]

ReactionMechanism cluster_reactants Reactants TCO TCO (dienophile, electron-rich) Intermediate [4+2] Cycloaddition Intermediate TCO->Intermediate IEDDA Tetrazine Tetrazine (diene, electron-deficient) Tetrazine->Intermediate Product Dihydropyridazine (Stable Product) Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 HOMO_TCO HOMO LUMO_Tetrazine LUMO

The TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

A critical consideration in selecting reagents is the trade-off between reactivity and stability. Generally, more reactive tetrazines (often with electron-withdrawing groups) tend to be less stable in biological media.

StabilityReactivity HighReactivity High Reactivity (Fast Ligation) LowStability Low Stability (Prone to Degradation) LowReactivity Low Reactivity (Slow Ligation) HighStability High Stability (Longer Half-life) EWG Electron-Withdrawing Groups on Tetrazine EWG->HighReactivity Increases EWG->LowStability Decreases EDG Electron-Donating Groups on Tetrazine EDG->LowReactivity Decreases EDG->HighStability Increases

The relationship between tetrazine substituents, reactivity, and stability.

References

Technical Support Center: TCO-PEG12-Acid Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG12-acid protein conjugates. Our goal is to help you prevent and troubleshoot aggregation issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical modification reagent used in bioconjugation. It consists of a Trans-Cyclooctene (TCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. Its primary application is to introduce a TCO moiety onto a protein or other biomolecule containing primary amines (like lysine (B10760008) residues). This is typically achieved by activating the carboxylic acid with EDC and NHS to form an amine-reactive NHS ester.[1][2] The incorporated TCO group can then rapidly and specifically react with a tetrazine-labeled molecule in a bioorthogonal "click chemistry" reaction.[2][3]

Q2: What are the main causes of aggregation when preparing this compound protein conjugates?

A2: Protein aggregation during and after conjugation with this compound can be attributed to several factors:

  • Changes in Physicochemical Properties: The covalent attachment of this compound molecules to the protein surface can alter its isoelectric point, surface charge, and hydrophobicity, potentially leading to reduced solubility and an increased propensity for self-association.

  • Conformational Stress: The conjugation process itself, including buffer exchanges and incubation steps, can induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.[4]

  • Suboptimal Reaction Conditions: Factors such as incorrect pH, high protein concentration, or an excessive molar ratio of the this compound reagent can all contribute to aggregation.[4]

  • Intermolecular Crosslinking: Although less common with this specific reagent, improper reaction conditions could potentially lead to side reactions that result in the crosslinking of multiple protein molecules.

Q3: How does the PEG12 spacer in this compound help in preventing aggregation?

A3: The polyethylene glycol (PEG) spacer plays a crucial role in mitigating aggregation. PEG is a hydrophilic polymer that, when conjugated to a protein, can form a hydration shell around it.[5][6] This "shielding" effect can mask hydrophobic regions on the protein surface, thereby reducing intermolecular interactions that lead to aggregation.[5] The PEG spacer also increases the hydrodynamic radius of the conjugate, which can sterically hinder the close approach of protein molecules.[5]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High aggregation observed immediately after the conjugation reaction. 1. Suboptimal pH of the reaction buffer. 2. Protein concentration is too high. 3. Molar excess of this compound is too high. 4. Reaction temperature is too high. 1. Verify Buffer pH: Ensure the conjugation buffer is within the optimal pH range for both protein stability and the EDC/NHS reaction (typically pH 7.2-8.0 for the amine reaction part).[1]2. Reduce Protein Concentration: Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[4]3. Optimize Molar Ratio: Titrate the molar ratio of this compound to the protein. Start with a lower ratio (e.g., 3:1 or 5:1) and incrementally increase it to find the optimal balance between conjugation efficiency and aggregation.[4]4. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the conjugation and aggregation processes.[4]
Precipitate is visible in the reaction tube. 1. Severe aggregation leading to insolubility. 2. Buffer incompatibility. 1. Add Stabilizing Excipients: Immediately try to solubilize the precipitate by adding stabilizing agents like L-arginine (e.g., 50 mM) or glycerol (B35011) (e.g., 5-10% v/v).[4]2. Review Buffer Components: Ensure there are no components in your buffer that are incompatible with your protein or the reagents.
Conjugate is soluble after purification but aggregates upon storage. 1. Inappropriate storage buffer. 2. Freeze-thaw cycles. 3. Long-term instability. 1. Optimize Storage Buffer: Formulate the storage buffer with cryoprotectants and stabilizers such as 10-20% glycerol or sucrose.[4] Consider the addition of surfactants like polysorbate 20 (e.g., 0.01%) to prevent surface-induced aggregation.2. Aliquot and Store Properly: Store the conjugate in single-use aliquots at -80°C to minimize freeze-thaw cycles.[4]3. Conduct Stability Studies: Perform long-term stability studies at various temperatures (4°C, -20°C, -80°C) to determine the optimal storage conditions for your specific conjugate.

Quantitative Data Summary

The following table provides an illustrative summary of how different reaction parameters can influence the aggregation of protein conjugates. The values are representative and should be optimized for each specific protein and application.

Parameter Condition A Condition B Condition C Expected Outcome on Aggregation
Molar Ratio (this compound : Protein) 3:110:120:1Higher ratios can increase the degree of labeling but also the risk of aggregation.
Protein Concentration 1 mg/mL5 mg/mL10 mg/mLHigher concentrations increase the likelihood of intermolecular interactions and aggregation.
L-Arginine Concentration 0 mM50 mM100 mMArginine can act as a stabilizer and reduce aggregation.
Reaction Temperature 4°C25°C (Room Temp)37°CHigher temperatures can accelerate both the reaction and aggregation.

Experimental Protocols

Protocol for Amine-Reactive Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.[1]

    • Ensure your protein is in an amine-free buffer like PBS. If it is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]

  • Conjugation to the Protein:

    • Add the activated this compound solution to your protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer.

    • Characterize the purified conjugate for degree of labeling and aggregation (e.g., using UV-Vis spectroscopy, SEC-MALS, or DLS).

Visualizations

Aggregation_Causes_and_Prevention cluster_causes Potential Causes of Aggregation cluster_solutions Preventive Measures Cause1 High Molar Ratio of This compound Sol1 Optimize Molar Ratio (Titration) Cause1->Sol1 Sol5 Add Stabilizing Excipients (e.g., Arginine) Cause1->Sol5 Cause2 High Protein Concentration Sol2 Lower Protein Concentration Cause2->Sol2 Cause2->Sol5 Cause3 Suboptimal Buffer (pH, Ionic Strength) Sol3 Optimize Buffer (e.g., pH 7.2-8.0) Cause3->Sol3 Cause3->Sol5 Cause4 High Reaction Temperature Sol4 Lower Reaction Temperature (e.g., 4°C) Cause4->Sol4 Cause4->Sol5

Caption: Relationship between causes of aggregation and preventive measures.

Experimental_Workflow Start Start: Prepare Protein and Reagents Step1 Activate this compound with EDC and NHS Start->Step1 Step2 Conjugate to Protein (pH 7.2-7.5) Step1->Step2 Step3 Quench Reaction (e.g., Tris buffer) Step2->Step3 Step4 Purify Conjugate (e.g., Desalting Column) Step3->Step4 End End: Characterize Final Conjugate Step4->End

Caption: Experimental workflow for this compound protein conjugation.

References

TCO-PEG12-acid stability and isomerization to cis-cyclooctene (CCO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this compound and its isomerization to cis-cyclooctene (CCO), along with troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a bifunctional molecule used in bioconjugation. It contains a trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. The TCO group reacts with tetrazine-modified molecules via a rapid and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues).[3] The PEG12 linker provides a long, flexible, and hydrophilic spacer to reduce steric hindrance and improve solubility.

Q2: What is the primary stability concern with this compound?

The main stability issue is the isomerization of the highly reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) isomer.[3][4] This isomerization is thermodynamically favorable and leads to a loss of reactivity towards tetrazines, which can result in failed or inefficient conjugation experiments. The half-life of TCO is short, and it is not recommended for long-term storage.[3][4]

Q3: What factors can cause the isomerization of TCO to CCO?

Several factors can promote the isomerization of TCO to CCO:

  • Presence of thiols: High concentrations of thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can accelerate isomerization.[5][6]

  • Copper-containing proteins: Serum proteins that contain copper have been shown to mediate the trans-to-cis isomerization.[5][6]

  • Elevated temperatures: Heating TCO-containing molecules can lead to an increased rate of isomerization. For example, heating a TCO compound at 90°C for 70 minutes resulted in approximately 20% isomerization to the cis-isomer.

  • Light: Exposure to light, particularly UV light, can promote isomerization.[7]

Q4: How should I store this compound?

To minimize isomerization, this compound should be stored at -20°C in a dry, dark environment.[3][4] It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles.

Q5: Can I monitor the isomerization of my this compound?

Yes, isomerization can be monitored using analytical techniques such as ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[8] In ¹H NMR, the olefinic protons of the trans and cis isomers have distinct chemical shifts, allowing for quantification of each species. HPLC can also be used to separate the two isomers, with the cis isomer typically having a different retention time than the trans isomer.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no conjugation to tetrazine-modified molecule Isomerization of TCO to CCO: The this compound may have isomerized to its inactive cis form during storage or handling.1. Check Storage: Ensure the this compound has been stored correctly at -20°C and protected from light. 2. Use Fresh Aliquots: Avoid using old solutions or material that has undergone multiple freeze-thaw cycles. 3. Analyze Isomer Content: If possible, analyze the this compound by HPLC or ¹H NMR to determine the ratio of trans to cis isomers.
Suboptimal Reaction Conditions: The pH or buffer composition may not be ideal for the TCO-tetrazine reaction.1. Optimize pH: The TCO-tetrazine reaction is generally efficient over a wide pH range (pH 6-9).[2] However, for your specific system, you may need to perform small-scale optimizations. 2. Avoid Competing Reagents: Ensure your reaction buffer does not contain high concentrations of thiols, which can promote TCO isomerization.
Variability in conjugation efficiency between experiments Inconsistent Isomer Content: The percentage of active trans-isomer in your this compound may vary between batches or aliquots.1. Standardize Handling: Implement a strict protocol for handling and storing this compound to ensure consistency. 2. Quantify Active TCO: Before each experiment, consider quantifying the concentration of the active trans-isomer.
TCO-labeled protein shows reduced reactivity over time Isomerization after conjugation: The TCO moiety on the conjugated protein can still isomerize, especially if stored improperly or for extended periods in biological media.1. Use Conjugate Promptly: Use the TCO-labeled protein in the subsequent reaction with the tetrazine as soon as possible after preparation and purification. 2. Optimize Storage of Conjugate: If storage is necessary, store the TCO-labeled protein at 4°C for short-term or frozen at -80°C for longer-term storage, and protect from light. Avoid buffers containing thiols. Studies on TCO-conjugated antibodies have shown that about 75% of the TCO remains reactive after 24 hours in vivo.[5]

Quantitative Data on TCO Stability

TCO DerivativeConditionObservation
d-TCOPhosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days.[5]
d-TCOHuman serum, room temperature>97% remained as the trans-isomer after 4 days.[5]
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours.[9]
s-TCO30 mM mercaptoethanol, D₂O-PBS, pD 7.4100% isomerization after 18.5 hours. This was completely suppressed by the radical inhibitor Trolox.[8]
TCO-conjugated antibodyIn vivo75% of the TCO remained reactive after 24 hours.[5]
TCO90°C in DMSO-d₆~10% isomerization to CCO after 70 minutes.

Experimental Protocols

Protocol 1: Monitoring TCO Isomerization by ¹H NMR Spectroscopy

Objective: To quantify the ratio of trans to cis isomers of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Prepare a solution of your this compound sample in the chosen deuterated solvent at a concentration suitable for NMR analysis (typically 1-5 mg/mL).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the signals corresponding to the olefinic protons of the trans-cyclooctene (TCO) and cis-cyclooctene (CCO) isomers. The chemical shifts for the olefinic protons of the TCO core are typically in the range of 5.5-5.7 ppm, while the CCO isomer will have distinct signals.

  • Calculate the percentage of each isomer based on the relative integration values.

Protocol 2: Analysis of this compound Isomerization by HPLC

Objective: To separate and quantify the TCO and CCO isomers of this compound.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a standard solution of your this compound in the mobile phase.

  • Set up the HPLC system with a suitable gradient. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • The TCO and CCO isomers should separate into distinct peaks. The relative peak areas can be used to determine the percentage of each isomer. Note that the CCO isomer is generally more hydrophobic and may have a longer retention time on a reversed-phase column.

Visualizations

TCO_Isomerization cluster_factors Promoting Factors TCO This compound (trans-cyclooctene) Reactive CCO CCO-PEG12-acid (cis-cyclooctene) Unreactive TCO->CCO Isomerization Thiols Thiols Copper Copper Proteins Heat Heat Light Light

Caption: Isomerization of reactive this compound to its unreactive CCO form.

experimental_workflow start Start: this compound Sample check_stability Assess Stability (HPLC or ¹H NMR) start->check_stability conjugation Bioconjugation Reaction (with Tetrazine) check_stability->conjugation High % trans-isomer troubleshoot Troubleshoot (Low Yield) check_stability->troubleshoot High % cis-isomer analysis Analyze Conjugate (SDS-PAGE, MS, etc.) conjugation->analysis analysis->troubleshoot Unexpected/No Product success Successful Conjugation analysis->success Expected Product troubleshoot->check_stability Re-evaluate TCO stability

Caption: Experimental workflow for using and troubleshooting this compound.

References

Technical Support Center: Optimizing TCO-PEG12-acid and Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions between TCO-PEG12-acid and tetrazine-functionalized molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1] For protein-protein conjugations, a 1:1 molar ratio is also commonly used.[3]

Q2: How do I conjugate this compound to a primary amine-containing molecule?

A2: this compound contains a terminal carboxylic acid which can be reacted with primary amines (e.g., lysine (B10760008) residues on a protein) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) to improve efficiency. This two-step process first activates the carboxylic acid with EDC/NHS to form a more stable NHS ester, which then readily reacts with the primary amine.

Q3: What are the recommended reaction buffers and pH range for the TCO-tetrazine ligation?

A3: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6.0 to 9.0.[1][3] For the initial activation and labeling of primary amines with this compound (using EDC/NHS) or a tetrazine-NHS ester, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1] The reaction of NHS esters with primary amines is pH-dependent and is favored at a pH between 7.2 and 9.0.[4][5]

Q4: What is the ideal reaction temperature and duration for the TCO-tetrazine click reaction?

A4: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1][2] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][2] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1][2]

Q5: Is a catalyst required for the TCO-tetrazine click reaction?

A5: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling with this compound Inefficient activation of the carboxylic acid.Ensure fresh EDC/NHS solutions are used. Optimize the molar excess of EDC/NHS over this compound.
Presence of primary amines in the buffer (e.g., Tris, glycine).Buffer exchange the molecule to be labeled into an amine-free buffer like PBS or HEPES before the EDC/NHS reaction.[2][4]
Suboptimal pH for the EDC/NHS reaction.Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[4]
Slow or Incomplete TCO-Tetrazine Reaction Suboptimal reactant concentrations.The reaction rate is dependent on the concentration of both the tetrazine and TCO. If possible, increase the concentration of one or both reactants.[4]
Steric hindrance.The PEG12 spacer on this compound is designed to reduce steric hindrance.[2] If hindrance is still suspected, consider using a tetrazine reagent with a longer PEG spacer as well.[4]
Incorrect stoichiometry.An inappropriate molar ratio of tetrazine to TCO can lead to an incomplete reaction. Empirically optimize the molar ratio; a slight excess (1.1 to 2.0 equivalents) of the less critical component is often recommended to drive the reaction to completion.[1][4]
Low temperature.While the reaction proceeds at various temperatures, lower temperatures will slow the reaction rate. Incubate the reaction at room temperature or 37°C to accelerate it.[4]
Poor Yield of Final Conjugate Hydrolysis of activated this compound (NHS ester intermediate).The NHS ester intermediate is moisture-sensitive. Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them immediately.[4][5]
Incomplete removal of excess reagents.Excess, unreacted TCO or tetrazine molecules can interfere with downstream applications. Purify the final conjugate using methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[1][2]

Data Presentation

Table 1: Recommended Reaction Parameters for TCO-Tetrazine Ligation

Parameter Recommended Range/Value Notes Source
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1A slight excess of tetrazine is often used to drive the reaction to completion.[1][2][3]
Reaction pH 6.0 - 9.0PBS is a commonly used buffer.[1][6]
Reaction Temperature Room Temperature (20-25°C), 37°C, or 4°CHigher temperatures accelerate the reaction. 4°C may require longer incubation times.[1][3]
Reaction Time 30 - 120 minutesThe reaction is typically very fast.[1][2][3]

Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

Reactants Rate Constant (k) Source
General TCO-Tetrazine> 800 M⁻¹s⁻¹[7]
General TCO-Tetrazineup to 1 x 10⁶ M⁻¹s⁻¹[6]
Methyl-substituted tetrazines with TCO~1000 M⁻¹s⁻¹[3]
Hydrogen-substituted tetrazines with TCOup to 30,000 M⁻¹s⁻¹[3]
Dipyridal tetrazine and TCO2000 (±400) M⁻¹s⁻¹[3]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound via EDC/NHS Chemistry

  • Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[2]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and NHS in the same amine-free buffer.

  • Activation of this compound: In a separate tube, mix this compound with a 5 to 10-fold molar excess of both EDC and NHS. Allow this activation reaction to proceed for 15-30 minutes at room temperature.

  • Labeling Reaction: Add the activated this compound mixture to the protein solution. A 20-fold molar excess of the initial this compound over the protein is a good starting point.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 5-15 minutes.[2][5]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[1][2] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

  • Preparation: Prepare the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (e.g., a 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein).[2]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2]

  • Purification (Optional): If necessary, purify the final conjugate from any unreacted starting material using size-exclusion chromatography.[1]

  • Storage: Store the final conjugate at 4°C until further use.[2]

Visualizations

TCO_Labeling_Workflow cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Protein Labeling cluster_purification Step 3: Purification TCO_acid This compound Activated_TCO Activated TCO-NHS Ester TCO_acid->Activated_TCO 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_TCO Labeled_Protein TCO-Labeled Protein Activated_TCO->Labeled_Protein Protein Amine-containing Protein Protein->Labeled_Protein 1-2 hrs, RT Purification Desalting / Dialysis Labeled_Protein->Purification Final_Product Purified TCO-Protein Purification->Final_Product

Caption: Workflow for labeling a primary amine-containing protein with this compound.

TCO_Tetrazine_Conjugation TCO_Protein TCO-Labeled Molecule Mix Mix Reactants (1.05-1.5 : 1 Tetrazine:TCO) TCO_Protein->Mix Tetrazine_Molecule Tetrazine-Labeled Molecule Tetrazine_Molecule->Mix Incubate Incubate 30-60 min, RT Mix->Incubate Conjugate Final Conjugate Incubate->Conjugate Purify Purification (optional) (e.g., SEC) Conjugate->Purify

Caption: General experimental workflow for TCO-tetrazine bioconjugation.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Labeling Confirm Labeling of Individual Components Start->Check_Labeling Yes Check_Stoichiometry Optimize Molar Ratio (Try 1.5x Tetrazine excess) Check_Labeling->Check_Stoichiometry Increase_Concentration Increase Reactant Concentrations Check_Stoichiometry->Increase_Concentration Increase_Temp Increase Temperature (e.g., to 37°C) Increase_Concentration->Increase_Temp Success Successful Conjugation Increase_Temp->Success

Caption: Logical troubleshooting flow for low TCO-tetrazine conjugation yield.

References

Effect of pH and buffer conditions on TCO-PEG12-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG12-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step when using this compound for conjugation to a primary amine?

A1: this compound must first be activated to a reactive ester, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), in the presence of NHS or Sulfo-NHS. The resulting TCO-PEG12-NHS ester can then efficiently react with primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein).

Q2: What are the recommended buffer and pH conditions for activating this compound with EDC/NHS?

A2: For the activation of the carboxylic acid, an acidic to neutral pH is generally preferred to ensure the stability of the reactants. A common choice is an activation buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, at a pH of 6.0.

Q3: What is the optimal pH for conjugating the activated TCO-PEG12-NHS ester to a primary amine?

A3: The reaction of an NHS ester with a primary amine is most efficient at a pH range of 7 to 9.[1][2][3] A common choice is a phosphate-based buffer like PBS at pH 7.2-8.0.[3][4] It is critical to use an amine-free buffer, such as phosphate, HEPES, bicarbonate, or borate (B1201080) buffers, to prevent the buffer from competing with your target molecule for the NHS ester.[2][5][6]

Q4: What are the ideal conditions for the subsequent "click" reaction between the TCO-modified molecule and a tetrazine?

A4: The TCO-tetrazine ligation is a bioorthogonal reaction that is robust and proceeds efficiently in a variety of aqueous buffers.[5] The reaction is typically performed in a pH range of 6 to 9.[3][5] Phosphate-buffered saline (PBS) is a commonly used buffer for this step.[5]

Q5: Is a catalyst required for the TCO-tetrazine click reaction?

A5: No, the TCO-tetrazine ligation is a catalyst-free reaction.[5] This is a significant advantage, as it avoids the use of potentially cytotoxic catalysts like copper, making it well-suited for biological applications.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling with Activated this compound Hydrolysis of NHS ester: The activated NHS ester is moisture-sensitive and can quickly hydrolyze, rendering it inactive.[2][6]- Allow the this compound and activation reagents to equilibrate to room temperature before opening to prevent condensation.[2][6]- Prepare stock solutions of EDC and NHS in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[1][2][7]- Perform the conjugation reaction promptly after the activation step.
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[6]- Ensure the conjugation buffer is within the optimal pH range of 7.2-9.0.[6] Buffers like PBS, HEPES, or borate are suitable.[2]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target molecule for the NHS ester.[2][6]- Perform a buffer exchange to an amine-free buffer (e.g., PBS) before starting the conjugation.[7]
Low Conjugation Yield in TCO-Tetrazine Reaction Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often beneficial.[5]
Steric Hindrance: The TCO group might be located in a sterically hindered region of the biomolecule.- The PEG12 spacer is designed to minimize steric hindrance.[1][8] However, if issues persist, consider alternative conjugation strategies or linker lengths.
Degradation of Reactants: TCO can isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols.[3][9]- Ensure proper storage of TCO- and tetrazine-containing molecules, typically at -20°C and protected from light.[9] Avoid buffers containing thiols if TCO stability is a concern.[9]
Precipitation of Conjugate Hydrophobicity: The TCO group can sometimes bury itself in hydrophobic pockets of a protein, leading to aggregation.- The hydrophilic PEG12 spacer helps to mitigate this by increasing water solubility.[1][3][10] If aggregation occurs, screen different buffer compositions and consider including excipients like polysorbate 20 or sucrose.[3]

Data Presentation

Table 1: Recommended pH and Buffer Conditions for this compound Conjugation Steps

Conjugation StepRecommended pH RangeRecommended BuffersBuffers to Avoid
1. Activation of this compound 6.00.1 M MES, 0.5 M NaCl[4]-
2. Conjugation to Primary Amine 7.0 - 9.0[1][2][3]PBS, HEPES, Bicarbonate, Borate[2][5]Tris, Glycine[2][6]
3. TCO-Tetrazine Ligation 6.0 - 9.0[3][5]PBS[5]-

Table 2: Typical Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended ValueSource
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1[7]
Reaction Temperature Room Temperature, 4°C, or 37°C[7]
Reaction Time 10 - 120 minutes[2]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol describes the activation of this compound and subsequent conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[4]

  • Conjugation Buffer (e.g., PBS, pH 7.4)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Spin desalting columns

Procedure:

  • Protein Preparation: If your protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer. The protein concentration should ideally be between 1-5 mg/mL.[1][11]

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Dissolve this compound in the Activation Buffer.

    • In a reaction tube, mix the this compound with the freshly prepared EDC and NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[12]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[12]

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a good starting point.[3][11]

    • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[1]

    • Incubate for 5-15 minutes at room temperature to hydrolyze any unreacted NHS esters.[1][2]

  • Purification of the TCO-labeled Protein:

    • Remove excess, unreacted linker and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[1][3]

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)[5]

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Conjugation Reaction:

    • Mix the TCO-modified protein and the tetrazine-labeled molecule in the Reaction Buffer. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.[5]

    • Incubate the reaction for 30-60 minutes at room temperature.[5] Depending on the reactants, the incubation time can be extended or performed at different temperatures (4°C or 37°C).[2][5]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.[5]

  • Storage:

    • Store the final conjugate at 4°C until further use.[5]

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_click Step 3: TCO-Tetrazine Ligation TCO_Acid This compound Activated_TCO Activated TCO-PEG12-NHS TCO_Acid->Activated_TCO 15-30 min Room Temp EDC_NHS EDC / NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_TCO Labeled_Protein TCO-labeled Protein Activated_TCO->Labeled_Protein 1-2 hr Room Temp Protein Amine-containing Protein in PBS (pH 7.2-8.0) Protein->Labeled_Protein Quench Quench (Tris Buffer) Labeled_Protein->Quench Purify Purify (Desalting Column) Quench->Purify Final_TCO_Protein Purified TCO-Protein Purify->Final_TCO_Protein Final_Conjugate Final Conjugate Final_TCO_Protein->Final_Conjugate 30-60 min Room Temp Tetrazine Tetrazine-Molecule Tetrazine->Final_Conjugate

Caption: Workflow for the two-step conjugation of this compound to a protein and subsequent TCO-tetrazine ligation.

signaling_pathway cluster_step1 Activation & Amine Reaction (pH 7-9) cluster_step2 TCO-Tetrazine Ligation (pH 6-9) TCO_Acid TCO-PEG12-COOH Activated_Ester TCO-PEG12-NHS Ester TCO_Acid->Activated_Ester + EDC_NHS EDC, NHS TCO_Protein TCO-PEG12-CO-NH-Protein Activated_Ester->TCO_Protein + Protein_NH2 Protein-NH2 Dihydropyridazine Dihydropyridazine Adduct TCO_Protein->Dihydropyridazine + Tetrazine Tetrazine-R' N2 N2 gas Dihydropyridazine->N2 Elimination

Caption: Chemical pathway for this compound conjugation and subsequent tetrazine ligation.

References

Minimizing steric hindrance in TCO labeling of large proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the TCO labeling of large proteins.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of TCO labeling of large proteins?

A1: Steric hindrance refers to the spatial obstruction that prevents the trans-cyclooctene (B1233481) (TCO) labeling reagent from efficiently accessing its target reactive group (e.g., a primary amine on a lysine (B10760008) residue) on the surface of a large protein. This obstruction is often caused by the complex three-dimensional structure of the protein, where the target residue may be located within a crowded molecular environment, such as a deep binding pocket or near other bulky amino acid side chains. This can lead to lower-than-expected labeling efficiency.

Q2: How does the TCO-tetrazine ligation reaction work, and why is it preferred for bioconjugation?

A2: The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes. It is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO group and a tetrazine. This reaction is characterized by exceptionally fast kinetics (with second-order rate constants up to 10^6 M⁻¹s⁻¹), high specificity, and the ability to proceed in aqueous buffers at physiological pH without the need for catalysts.[1][2] The only byproduct is nitrogen gas, making it a very clean and efficient method for conjugating molecules.[1]

Q3: What are PEG linkers, and how do they help minimize steric hindrance?

A3: Polyethylene glycol (PEG) linkers are hydrophilic chains that can be incorporated into the design of TCO labeling reagents. They act as flexible spacers, increasing the distance between the reactive TCO moiety and the point of attachment to the protein.[3] This extended, flexible connection helps to overcome the steric barriers of the protein, allowing the TCO group to more easily react with a tetrazine-modified molecule.[3] Additionally, the hydrophilic nature of PEG linkers can improve the water solubility of the labeled protein and reduce aggregation.[3][4]

Q4: What is the Degree of Labeling (DOL) and why is it important?

A4: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a crucial parameter that indicates the average number of TCO labels conjugated to a single protein molecule.[5] Accurately determining the DOL is essential for ensuring the consistency and reproducibility of your experiments. An optimal DOL is critical; too low a value may result in a weak signal or insufficient therapeutic effect, while an excessively high DOL can lead to protein aggregation, loss of biological activity, or altered pharmacokinetic properties.[4][5] For antibodies, a DOL between 2 and 10 is often considered ideal.[5]

Q5: Besides steric hindrance, what are other common causes of low yield in protein conjugation?

A5: Low yields can stem from several factors, including:

  • Protein Aggregation: The conjugation of hydrophobic molecules can lead to the aggregation and precipitation of the protein conjugate.[4]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce labeling efficiency. For instance, NHS-ester reactions require an amine-free buffer at a slightly alkaline pH (7-9).[3][6]

  • Hydrolysis of Reagents: Amine-reactive reagents like NHS-esters are sensitive to moisture and can hydrolyze if not handled properly, rendering them inactive.[7]

  • Inefficient Purification: Significant product loss can occur during purification steps if the chosen method is not optimized for the specific protein conjugate.

Troubleshooting Guides

Problem 1: Low Degree of Labeling (DOL)
Possible Cause Recommended Solution
Steric Hindrance Use a TCO labeling reagent with a longer, flexible PEG linker (e.g., PEG4, PEG8, PEG12) to increase the distance between the TCO and the protein surface.[3]
Suboptimal pH For NHS-ester labeling, ensure the reaction buffer is amine-free (e.g., PBS) and has a pH between 7.0 and 9.0. A pH of 8.3-8.5 is often optimal.[8] Perform a pH optimization experiment to find the ideal condition for your specific protein.[9]
Hydrolyzed NHS-Ester Always allow the NHS-ester reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard unused portions.[10]
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS-ester. Perform a buffer exchange into an amine-free buffer like PBS before labeling.[6]
Incorrect Molar Ratio Optimize the molar excess of the TCO-NHS ester reagent. A common starting point is a 10- to 20-fold molar excess over the protein.[11]
Low Protein Concentration For efficient labeling, the protein concentration should typically be between 1-10 mg/mL.[8]
Problem 2: Protein Aggregation or Precipitation During/After Labeling
Possible Cause Recommended Solution
Increased Hydrophobicity The conjugation of hydrophobic TCO reagents can lead to aggregation. Use TCO reagents containing hydrophilic PEG linkers to improve the solubility of the final conjugate.[4][12][13]
High Degree of Labeling (DOL) An excessive number of conjugated molecules can increase hydrophobicity and lead to aggregation. Reduce the molar excess of the TCO labeling reagent in the reaction to achieve a lower DOL.
Unfavorable Buffer Conditions Ensure the buffer composition (salt type and concentration) is suitable for maintaining protein stability throughout the conjugation process.
High Protein Concentration High protein concentrations can increase the likelihood of aggregation. Consider performing the labeling reaction at a lower protein concentration.
Problem 3: Inefficient TCO-Tetrazine Ligation
Possible Cause Recommended Solution
Suboptimal Stoichiometry For efficient conjugation, a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-labeled protein is often recommended.[14]
Steric Hindrance Between Large Proteins If conjugating two large proteins, ensure that the TCO and tetrazine moieties are attached via sufficiently long and flexible linkers to allow them to reach each other.
Incorrect Reaction Time/Temperature The TCO-tetrazine reaction is typically fast and can be completed within 30-120 minutes at room temperature.[14] For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.[14]

Data Presentation

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
LinkerAverage DARIn Vitro Cytotoxicity (IC50)Plasma Half-LifeIn Vivo Efficacy
Short Hydrophobic Linker~3.5Lower PotencyShorterModerate
PEG4 Linker~3.8Moderate PotencyIncreasedImproved
PEG8 Linker~4.0Higher PotencySignificantly IncreasedHigh
PEG12 Linker~3.0-4.0May decrease slightlyExtendedOften Optimal
PEG24 Linker~2.7-4.0May decreaseLongestVariable, can be less optimal than PEG12

Note: Data is synthesized from multiple sources and represents general trends. The optimal PEG linker length is context-dependent and should be empirically determined for each specific ADC. The impact of the PEG spacer can also depend on the conjugation chemistry and the hydrophobicity of the payload.[15][16]

Table 2: Reaction Conditions for TCO-Tetrazine Ligation
ParameterRecommended ConditionNotes
Reaction pH 6.0 - 9.0PBS is a commonly used buffer.[1]
Reaction Temperature Room Temperature (or 4°C, 37°C)Lower temperatures may require longer incubation times.[14]
Reaction Time 30 - 120 minutesThe reaction is typically very fast.[14]
Stoichiometry 1.05 - 1.5 molar equivalents of tetrazineA slight excess of the tetrazine component is often beneficial.[14]

Experimental Protocols

Protocol 1: TCO-Labeling of an Antibody using an NHS-Ester

This protocol describes the functionalization of an antibody with TCO groups via reaction with primary amines (lysine residues).

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • TCO-PEGn-NHS ester (n=4, 8, 12, etc.)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[3]

  • TCO-PEGn-NHS Ester Preparation:

    • Allow the vial of TCO-PEGn-NHS ester to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester stock solution to the antibody solution.[11]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[3][11]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.[3]

    • Incubate for 15 minutes at room temperature.[10]

  • Purification:

    • Remove excess, unreacted TCO-PEGn-NHS ester and quenching agent by purifying the labeled antibody using a desalting column according to the manufacturer's instructions.[3]

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol details the conjugation of a TCO-labeled protein to a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the Reaction Buffer.

    • A 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule is recommended.[14]

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[1]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[14]

  • Characterization:

    • Determine the final concentration and Degree of Labeling (DOL) of the conjugate using UV-Vis spectroscopy.

    • Further characterization can be performed using SDS-PAGE, mass spectrometry, or functional assays.

Visualizations

G cluster_prep Step 1: Protein & Reagent Preparation cluster_label Step 2: TCO Labeling cluster_ligate Step 3: TCO-Tetrazine Ligation cluster_char Step 4: Characterization p1 Large Protein (e.g., Antibody) p2 Buffer Exchange (Amine-free, pH 8.3-8.5) p1->p2 l1 Mix Protein and TCO-PEG-NHS (10-20x molar excess) p2->l1 p3 Prepare TCO-PEG-NHS Ester in anhydrous DMSO p3->l1 l2 Incubate 1h @ RT l1->l2 l3 Quench with Tris Buffer l2->l3 l4 Purify via Desalting Column l3->l4 l5 TCO-Labeled Protein l4->l5 c2 Mix TCO-Protein and Tetrazine-Molecule (1:1.5 ratio) l5->c2 c1 Tetrazine-labeled Molecule c1->c2 c3 Incubate 30-60 min @ RT c2->c3 c4 Final Protein Conjugate c3->c4 ch1 UV-Vis (DOL Calculation) c4->ch1 ch2 SDS-PAGE c4->ch2 ch3 Mass Spectrometry c4->ch3

Caption: Experimental workflow for TCO labeling and ligation.

G start Low Labeling Efficiency (Low DOL) q1 Is the reaction buffer amine-free (e.g., PBS)? start->q1 sol1 Perform buffer exchange into an amine-free buffer (e.g., PBS, pH 7.0-9.0). q1->sol1 No q2 Was the TCO-NHS ester reagent handled under anhydrous conditions? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment and re-evaluate DOL. sol1->end_node sol2 Use fresh anhydrous DMSO/DMF. Allow reagent to warm to RT before opening to prevent hydrolysis. q2->sol2 No q3 Is a linker being used to overcome potential steric hindrance? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Consider using a TCO reagent with a longer, hydrophilic PEG linker (e.g., PEG8, PEG12). q3->sol3 No q3->end_node Yes, consider optimizing molar ratios. a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Long-Term Storage of TCO Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage of trans-cyclooctene (B1233481) (TCO) compounds. Adhering to these recommendations is critical for maintaining the stability and reactivity of these powerful bioorthogonal reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of TCO compounds during storage?

A1: The primary degradation pathway for TCO compounds is isomerization from the reactive trans-isomer to the unreactive cis-isomer.[1][2] This process can be accelerated by several factors, including:

  • Exposure to Thiols: Thiols, which are present in many biological buffers and cellular environments, can promote the isomerization of TCOs, particularly the more strained derivatives.[3][4][5]

  • Presence of Radicals: The isomerization process is thought to proceed through a radical-mediated pathway.[1][3]

  • Elevated Temperatures: Higher temperatures can increase the rate of isomerization and other degradation pathways.[3][6]

  • Exposure to Air (Oxygen): As isomerization can be a radical-based process, the presence of oxygen can contribute to degradation. Storing TCO compounds under an inert atmosphere is recommended.[7][8]

  • Light Exposure: Photoisomerization is a known process for converting cis-cyclooctenes to trans-cyclooctenes; therefore, protecting TCO compounds from light is a prudent measure to prevent potential reverse isomerization or other photochemical degradation.[9]

Q2: What are the general recommendations for storing TCO compounds long-term?

A2: To ensure the long-term stability and reactivity of your TCO compounds, the following storage conditions are recommended:

  • Temperature: Store TCO compounds at low temperatures, ideally at -20°C or -80°C.[4][10]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation and radical-mediated degradation.[7][8]

  • Form: Whenever possible, store TCO compounds as a solid or lyophilized powder rather than in solution.[4] If storage in solution is necessary, use a dry, degassed, aprotic solvent like DMSO or DMF.[3]

  • Protection from Light: Keep TCO compounds in amber vials or otherwise protected from light.[9]

Q3: How does the structure of the TCO derivative affect its stability?

A3: The stability of a TCO compound is highly dependent on its structure. More strained TCOs, which are often more reactive, also tend to be less stable.[2][11]

  • Parent TCOs: Generally more resilient and suitable for applications requiring long-term stability.[3]

  • s-TCO (bicyclo[6.1.0]non-4-ene): Highly reactive but prone to isomerization, especially in the presence of thiols. It is often recommended to store s-TCO derivatives in solution at freezer temperatures.[4][5]

  • d-TCO (dioxolane-fused trans-cyclooctene): Exhibits a good balance of high reactivity and improved stability compared to s-TCO. d-TCO derivatives are often crystalline solids that are more stable for long-term storage as a solid at -20°C.[4][5]

Troubleshooting Guide

Problem: My TCO-labeled biomolecule shows low reactivity in a ligation experiment after storage.

This issue commonly arises from the degradation of the TCO moiety. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting_Low_Reactivity start Low reactivity of stored TCO-labeled biomolecule check_storage Verify Storage Conditions (-20°C or lower, inert gas, dark) start->check_storage improper_storage Action: Re-evaluate storage protocol. Use fresh compound for critical experiments. check_storage->improper_storage No proper_storage Storage conditions were appropriate check_storage->proper_storage Yes check_isomerization Assess TCO Isomerization (e.g., via NMR or HPLC-MS) proper_storage->check_isomerization isomerized Significant isomerization detected. Compound has degraded. check_isomerization->isomerized Yes not_isomerized No significant isomerization check_isomerization->not_isomerized No stabilize Action: For future storage, consider: - Using stabilizing agents (e.g., radical inhibitors) - Storing as a silver complex - Using a more stable TCO derivative (e.g., d-TCO) isomerized->stabilize other_issues Consider other experimental factors: - Tetrazine partner stability - Buffer components - Reaction conditions not_isomerized->other_issues

Caption: Troubleshooting workflow for low TCO reactivity.

Data on TCO Compound Stability

The following tables summarize quantitative data on the stability of various TCO compounds under different conditions.

Table 1: Stability of TCO Derivatives in Solution

TCO DerivativeSolvent/BufferConditionsDurationStability/Degradation
d-TCO (syn-3a)Phosphate buffered D₂O (pD 7.4)20 mM14 daysNo isomerization or decomposition observed.[4]
d-TCO (syn-3a)CD₃OD0.5 M, Room Temp3 days5% isomerization.[4]
d-TCO (syn-3a)Human Serum5 mM, Room Temp4 days>97% trans-isomer remained.[4]
s-TCO (syn-1c)D₂O-PBS (pD 7.4) with 30 mM mercaptoethanolRoom Temp18.5 hours100% isomerization to cis-isomer.[3]
a-TCO (14)D₂O-PBS (pD 7.4)33 mM, Room Temp24 hours90% stability.[12]
axial-5-hydroxy-TCO (4a)D₂O-PBS (pD 7.4)33 mM, Room Temp24 hours85% stability.[12]

Table 2: Effect of Stabilizers on s-TCO Isomerization in the Presence of Thiols

TCO DerivativeConditionsStabilizerDurationIsomerization
s-TCO (syn-1c)30 mM mercaptoethanol in D₂O-PBSNone18.5 hours100%[3]
s-TCO (syn-1c)30 mM mercaptoethanol in D₂O-PBS30 mM Trolox29.5 hours<5%[3]
s-TCO (syn-1c)30 mM mercaptoethanol in Methanol30 mM BHT63 hoursNo isomerization observed.[3]

Table 3: Stability of Neat TCO Compounds and their Silver(I) Complexes

CompoundStorage ConditionsDurationDegradation
d-TCO (1b)Open flask, 30°C3 days81%[3]
s-TCO (1c)Open flask, 30°C3 days98%[3]
oxoTCO (1d)Open flask, 30°C3 days37%[3]
d-TCO•AgNO₃ (2b)Open flask, 30°C3 days6%[3]
s-TCO•AgNO₃Neat or in solution, Freezer>1 monthNo degradation.[3]

Experimental Protocols

Protocol 1: General Procedure for Long-Term Storage of Solid TCO Compounds

  • Preparation: Ensure the TCO compound is in a solid, dry form. If it is a non-crystalline solid, lyophilization from a suitable solvent (e.g., water or a mixture of water and dioxane, if soluble) can be beneficial.

  • Inert Atmosphere: Place the solid compound in a vial. Flush the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 1-2 minutes to displace any air.[8] Argon is denser than air and is particularly effective.[8]

  • Sealing: Securely cap the vial. For extra protection, especially for highly sensitive compounds, wrap the cap with Parafilm.

  • Light Protection: Place the vial in a light-blocking container or wrap it in aluminum foil.

  • Storage: Store the container in a freezer at -20°C or, for maximum stability, at -80°C.[10]

Protocol 2: Monitoring TCO Isomerization using ¹H NMR Spectroscopy

This protocol provides a general method to assess the stability of a TCO compound in a specific buffer or solution over time.

  • Sample Preparation: Prepare a solution of the TCO compound at a known concentration (e.g., 1-10 mM) in the deuterated solvent or buffer of interest (e.g., D₂O-PBS).

  • Initial Spectrum: Immediately after preparation, acquire a ¹H NMR spectrum. This will serve as the t=0 reference. Identify the characteristic peaks of the trans-isomer.

  • Incubation: Store the NMR tube under the desired test conditions (e.g., at room temperature or 37°C).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 12, 24 hours).

  • Data Analysis: Monitor for the appearance of new peaks corresponding to the cis-isomer. The percentage of isomerization can be calculated by integrating the peaks of both the trans- and cis-isomers.[3]

Visualizations

TCO_Isomerization_Pathway cluster_conditions Promoting Factors TCO trans-Cyclooctene (Reactive) Radical_Intermediate Radical Intermediate TCO->Radical_Intermediate Isomerization CCO cis-Cyclooctene (Unreactive) Radical_Intermediate->CCO Thiols Thiols Thiols->Radical_Intermediate Radicals Radicals / O₂ Radicals->Radical_Intermediate Heat Heat Heat->Radical_Intermediate

Caption: Degradation pathway of TCO compounds.

Experimental_Workflow_Stability start Prepare TCO solution in test buffer t0 Acquire initial analytical data (t=0) (e.g., NMR, HPLC) start->t0 incubate Incubate sample under specified conditions (Temperature, Light, etc.) t0->incubate timepoints Acquire data at set timepoints (e.g., 1h, 6h, 24h) incubate->timepoints analyze Analyze data to quantify TCO vs. degradation products timepoints->analyze end Determine stability profile analyze->end

Caption: Workflow for assessing TCO stability.

References

Side reactions and byproducts of TCO-PEG12-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the side reactions and byproducts encountered during TCO-PEG12-acid conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during this compound conjugation?

A1: The two main side reactions of concern are the hydrolysis of the activated this compound and the isomerization of the trans-cyclooctene (B1233481) (TCO) moiety.

  • Hydrolysis: If you are activating the carboxylic acid of this compound to an active ester (e.g., an NHS ester) for reaction with an amine-containing molecule, this active ester is susceptible to hydrolysis in aqueous buffers. This hydrolysis reaction will regenerate the this compound, rendering it unreactive towards amines and thus lowering your conjugation efficiency.

  • Isomerization: The strained trans-cyclooctene (TCO) can isomerize to its more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer.[1][2][3] This isomerization can be promoted by factors such as exposure to thiols or prolonged storage.[1]

Q2: What are the common byproducts of a this compound conjugation reaction?

A2: Common byproducts include:

  • Unconjugated biomolecule (e.g., antibody, protein).

  • Unreacted this compound or its hydrolyzed form.

  • If using EDC/NHS chemistry for activation, byproducts such as N-acylisourea and unreacted EDC/NHS will be present.

  • Aggregates of the conjugated protein, which can sometimes be induced by the conjugation process or by changes in buffer conditions.[4]

  • In the subsequent reaction with a tetrazine, the only significant byproduct of the click reaction itself is nitrogen gas.[5][6]

Q3: How does the PEG12 linker affect the conjugation process?

A3: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the TCO moiety and the resulting conjugate.[7] It also provides a flexible spacer arm that can reduce steric hindrance, potentially improving the accessibility of the TCO group for reaction with tetrazine.[7] This can be particularly beneficial when conjugating to large biomolecules like antibodies.[4]

Q4: What is the expected stability of this compound and its derivatives?

A4: this compound and its activated esters are sensitive to moisture and should be stored desiccated at low temperatures (e.g., -20°C). TCO compounds are generally not recommended for long-term storage due to the potential for isomerization.[1][2][3] Once in aqueous solution, the stability of the TCO group can be influenced by the buffer composition and the presence of thiols. While generally stable in common buffers like PBS, prolonged incubation or the presence of reducing agents can accelerate isomerization to the less reactive CCO.

Troubleshooting Guides

Low Conjugation Yield
Potential Cause Recommended Solution
Hydrolysis of Activated this compound (e.g., NHS ester) Perform the conjugation reaction immediately after activating the this compound. Ensure that all reagents and solvents are anhydrous. Optimize the reaction pH; for NHS esters, a pH of 7.2-8.0 is recommended for the reaction with primary amines.[4][8]
Isomerization of TCO to CCO Use freshly prepared this compound solutions. Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) if possible. If thiols are necessary, consider using a more stable TCO derivative or optimizing the reaction time to be as short as possible.
Inefficient Activation of Carboxylic Acid Use fresh EDC and NHS reagents. Ensure the activation reaction is performed at the optimal pH (typically 4.5-6.0 for EDC/NHS chemistry).[8] Optimize the molar ratio of EDC and NHS to the this compound.
Suboptimal Reaction Conditions for Conjugation Optimize the molar excess of the activated this compound to your biomolecule; a 10 to 20-fold molar excess is a common starting point.[4] Ensure the protein concentration is sufficiently high (e.g., 1-10 mg/mL) to favor the bimolecular reaction over hydrolysis.[4]
Steric Hindrance The PEG12 spacer is designed to minimize steric hindrance, but for particularly bulky biomolecules, a longer PEG spacer might be considered.[4]
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine), which will compete with your target molecule for the activated this compound.[8]
Presence of Unexpected Byproducts
Observed Byproduct Potential Cause Recommended Solution
High Amount of Unconjugated Biomolecule Inefficient conjugation (see "Low Conjugation Yield" section).Follow the recommendations for improving conjugation efficiency.
Aggregated Conjugate High degree of labeling, unfavorable buffer conditions, or freeze-thaw cycles.[4]Reduce the molar excess of the TCO-reagent. Screen different buffer compositions and pH to improve the stability of the conjugate. Include excipients like polysorbate or sucrose (B13894) in the final formulation. Aliquot the final conjugate to avoid repeated freeze-thaw cycles.[4]
Unreacted this compound and Activation Reagents Incomplete reaction or insufficient purification.Ensure the reaction goes to completion by optimizing reaction time and reagent stoichiometry. Purify the final conjugate using appropriate methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis to remove small molecule impurities.[4]

Quantitative Data

Table 1: Stability of Activated NHS Esters

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.6410 minutes

Note: This data is for a typical NHS ester and illustrates the pH-dependent nature of hydrolysis. The exact half-life for TCO-PEG12-NHS ester may vary.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.

  • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • In a reaction vial, combine the this compound solution with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[8]

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • The activated TCO-PEG12-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated TCO-PEG12-NHS Ester to a Protein

This protocol describes the conjugation of the pre-activated TCO-PEG12-NHS ester to a primary amine-containing protein.

Materials:

  • Activated TCO-PEG12-NHS ester solution (from Protocol 1)

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Add the desired molar excess (e.g., 10-20 fold) of the activated TCO-PEG12-NHS ester solution to the protein solution.[4]

  • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.[4]

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes to hydrolyze any unreacted NHS esters.

  • Purify the TCO-conjugated protein from excess reagents and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 3: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between the TCO-conjugated protein and a tetrazine-labeled molecule.

Materials:

  • TCO-conjugated protein

  • Tetrazine-labeled molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Add the tetrazine-labeled molecule to the TCO-conjugated protein. A 1.1- to 5-fold molar excess of the tetrazine is often recommended to ensure complete reaction.[9]

  • Incubate the reaction for 30-60 minutes at room temperature.[9]

  • The final conjugate is now ready for use or can be further purified by size-exclusion chromatography if necessary to remove any excess tetrazine reagent.

Visualizations

Conjugation_Workflow TCO_Acid This compound Activation Activation (EDC/NHS) TCO_Acid->Activation Activated_TCO TCO-PEG12-NHS ester Activation->Activated_TCO Conjugation Conjugation Activated_TCO->Conjugation Protein Amine-containing Protein Protein->Conjugation TCO_Protein TCO-Protein Conjugate Conjugation->TCO_Protein Click_Reaction Click Reaction TCO_Protein->Click_Reaction Tetrazine Tetrazine Molecule Tetrazine->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate Side_Reactions cluster_activation Activation Step cluster_tco TCO Moiety Activated_TCO TCO-PEG12-NHS ester Hydrolysis Hydrolysis (+ H2O) Activated_TCO->Hydrolysis Side Reaction Hydrolyzed_TCO This compound (Inactive for amination) Hydrolysis->Hydrolyzed_TCO TCO TCO (trans-cyclooctene) Isomerization Isomerization (e.g., + thiols) TCO->Isomerization Side Reaction CCO CCO (cis-cyclooctene) (Less Reactive) Isomerization->CCO Troubleshooting_Logic Start Low Conjugation Yield? Check_Reagents Are EDC/NHS/TCO reagents fresh and stored properly? Start->Check_Reagents Yes Check_pH Is the reaction pH optimal for activation and conjugation? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh, anhydrous reagents. Check_Reagents->Solution_Reagents No Check_Buffer Does the buffer contain competing amines (Tris, glycine)? Check_pH->Check_Buffer Yes Solution_pH Adjust pH for activation (4.5-6.0) and conjugation (7.2-8.0). Check_pH->Solution_pH No Check_Stoichiometry Is the molar ratio of reagents optimized? Check_Buffer->Check_Stoichiometry No Solution_Buffer Use amine-free buffers like PBS or MES. Check_Buffer->Solution_Buffer Yes Check_Purification Was the purification method adequate? Check_Stoichiometry->Check_Purification Yes Solution_Stoichiometry Increase molar excess of activated TCO-reagent. Check_Stoichiometry->Solution_Stoichiometry No Solution_Purification Optimize purification (e.g., SEC, HIC). Check_Purification->Solution_Purification No

References

Technical Support Center: Post-Labeling Purification of TCO-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of excess TCO-PEG12-acid following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after a labeling reaction?

Excess this compound can interfere with downstream applications by competing for binding sites in subsequent bioorthogonal reactions with tetrazine-modified molecules. Furthermore, its presence can lead to inaccurate characterization of the conjugate, affecting parameters such as the drug-to-antibody ratio (DAR) and overall purity, which are critical for therapeutic applications.

Q2: What are the most common methods for removing excess this compound?

The most prevalent and effective methods for purifying biomolecules after PEGylation, including the removal of excess this compound, are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is highly effective for separating larger labeled biomolecules from smaller, unreacted PEG reagents.[1][2][]

  • Dialysis: A membrane-based technique that separates molecules based on size differences by allowing small molecules like this compound to pass through a semi-permeable membrane while retaining the larger labeled biomolecule.[][4][5]

  • Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their physical and chemical properties. It can be used to either retain the labeled product while the excess reagent passes through, or vice-versa.[6]

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the size of your biomolecule, the required purity, sample volume, and available equipment. The following table provides a general guideline:

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation by sizeHigh resolution, can separate aggregatesCan lead to sample dilution, potential for non-specific bindingHigh-purity applications, separating monomers from aggregates and excess reagent.[1][2][7]
Dialysis Separation by molecular weight cutoff (MWCO)Simple, gentle on proteins, can handle large volumesTime-consuming, may not achieve the highest purity, potential for sample loss.[4][5][8]Buffer exchange, removal of small molecule impurities from large biomolecules.
Solid-Phase Extraction (SPE) Separation by chemical propertiesFast, can concentrate the sample, versatileRequires method development, potential for non-specific bindingRapid cleanup, sample concentration.[6]

Q4: How can I monitor the efficiency of the purification process?

Several analytical techniques can be employed to assess the removal of excess this compound and the purity of the final conjugate:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size Exclusion HPLC (SEC-HPLC) and Reverse-Phase HPLC (RP-HPLC) are effective for quantifying the remaining unreacted reagent and determining the purity of the labeled product.[9]

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein after PEGylation can be observed, indicating successful conjugation.[9]

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS can confirm the mass of the final conjugate, which helps in verifying the number of attached PEG chains.[9]

Troubleshooting Guides

This section addresses common issues encountered during the purification of biomolecules labeled with this compound.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of labeled protein and excess this compound Inappropriate column choice.Select a column with a fractionation range suitable for separating your labeled protein from the ~770 Da this compound.
Sample volume too large.The injection volume should ideally be between 2-5% of the total column volume to ensure optimal resolution.[1][10]
Low recovery of the labeled protein Non-specific binding to the column matrix.Ensure the column is properly equilibrated. Consider adding arginine to the mobile phase to reduce hydrophobic interactions.[1][7]
Protein precipitation on the column.Verify the solubility of your labeled protein in the mobile phase. Adjusting the pH or ionic strength may be necessary.[1]
Inconsistent elution profiles Non-specific interactions between the sample and the column resin.Add agents like arginine to the mobile phase to suppress hydrophobic interactions. Sodium chloride is commonly used to reduce electrostatic interactions.[7]
Dialysis Troubleshooting
Problem Potential Cause Suggested Solution
Incomplete removal of excess this compound Inappropriate Molecular Weight Cut-Off (MWCO) of the dialysis membrane.Choose a membrane with an MWCO that is significantly smaller than your labeled protein but large enough to allow the this compound (MW ~770 Da) to pass through. A general rule is to select a membrane with an MWCO that is 1/3 to 1/5 the molecular weight of the target protein.[5] For a typical antibody (~150 kDa), a 10-30 kDa MWCO membrane is suitable.
Insufficient dialysis time or buffer changes.Increase the dialysis duration and the frequency of buffer changes. For efficient removal, use a large volume of dialysis buffer (e.g., 100-1000 times the sample volume) and change it 3-4 times.
Loss of labeled protein The MWCO of the membrane is too large.Use a membrane with a smaller MWCO. Remember that MWCO ratings are not absolute, and some smaller proteins may be lost through membranes with a seemingly appropriate cutoff.[11]
Protein degradation or precipitation.Perform dialysis at 4°C to minimize degradation. Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength).[5]
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Suggested Solution
Poor recovery of the labeled protein The labeled protein is not binding to the sorbent (bind-and-elute mode).Adjust the pH of the sample to increase the affinity of the labeled protein for the sorbent.[6]
The elution solvent is not strong enough to release the bound protein.Try a stronger elution solvent or a combination of solvents. Applying the elution solvent in smaller, multiple aliquots can also improve recovery.[12]
Incomplete removal of excess this compound The wash solvent is too weak, leaving the excess reagent on the column.Use a wash solvent that is strong enough to remove the this compound but weak enough to leave the labeled protein bound.[6]
The sorbent has a low affinity for the excess reagent (flow-through mode).Choose a sorbent with a higher affinity for the this compound.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol provides a general method for removing excess this compound from a labeled antibody.

Materials:

  • SEC column with an appropriate fractionation range (e.g., for separating molecules in the range of 10 kDa to 500 kDa).

  • HPLC or FPLC system.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Labeled antibody solution.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes (CV) of SEC Running Buffer until a stable baseline is achieved.[10]

  • Sample Preparation: Filter the labeled antibody solution through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[9][10]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions as the sample elutes. The larger labeled antibody will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for the antibody) and/or other analytical methods to identify the fractions containing the purified labeled antibody.

  • Pooling: Pool the fractions containing the pure product.

SEC_Workflow Workflow for SEC Purification equilibration 1. Equilibrate SEC Column (2 CVs of Running Buffer) sample_prep 2. Prepare Sample (Filter through 0.22 µm filter) equilibration->sample_prep injection 3. Inject Sample (2-5% of Column Volume) sample_prep->injection elution 4. Elute with Running Buffer (Constant Flow Rate) injection->elution collection 5. Collect Fractions elution->collection analysis 6. Analyze Fractions (UV-Vis at 280 nm) collection->analysis pooling 7. Pool Pure Fractions analysis->pooling

Workflow for SEC Purification
Protocol 2: Dialysis

This protocol describes the removal of excess this compound using a dialysis cassette.

Materials:

  • Dialysis cassette with an appropriate MWCO (e.g., 10 kDa for an antibody).

  • Dialysis Buffer (e.g., PBS, pH 7.4).

  • Large beaker or container.

  • Magnetic stir plate and stir bar.

  • Labeled antibody solution.

Procedure:

  • Membrane Hydration: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the labeled antibody solution into the dialysis cassette, ensuring no air bubbles are trapped inside.

  • Dialysis Setup: Place the sealed cassette in a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 100 times the sample volume). Place the beaker on a magnetic stir plate and add a stir bar to ensure gentle mixing.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C with gentle stirring.

  • Repeat Buffer Exchange: Change the dialysis buffer. Repeat this step at least 2-3 more times over a period of 24-48 hours for efficient removal of the excess reagent.

  • Sample Recovery: Carefully remove the sample from the dialysis cassette.

  • Analysis: Analyze the purified sample for concentration and purity.

Dialysis_Workflow Workflow for Dialysis Purification hydration 1. Hydrate Dialysis Membrane loading 2. Load Sample into Cassette hydration->loading setup 3. Place Cassette in Dialysis Buffer (4°C, with stirring) loading->setup exchange1 4. First Buffer Exchange (2-4 hours) setup->exchange1 exchange2 5. Repeat Buffer Exchange (2-3 times over 24-48h) exchange1->exchange2 recovery 6. Recover Purified Sample exchange2->recovery analysis 7. Analyze for Purity recovery->analysis

Workflow for Dialysis Purification
Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general "bind-and-elute" strategy for purifying a labeled protein using an SPE cartridge. Method development will be required to optimize the choice of sorbent and buffers for your specific biomolecule.

Materials:

  • SPE cartridge with a suitable sorbent (e.g., ion-exchange or reversed-phase).

  • SPE manifold (optional, for parallel processing).

  • Conditioning Solvent.

  • Equilibration Buffer.

  • Wash Buffer.

  • Elution Buffer.

  • Labeled protein solution.

Procedure:

  • Sorbent Selection: Choose a sorbent that will bind your labeled protein under specific buffer conditions while allowing the this compound to pass through, or vice-versa.

  • Conditioning: Pass the Conditioning Solvent through the cartridge to wet the sorbent.

  • Equilibration: Pass the Equilibration Buffer through the cartridge to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge. The labeled protein should bind to the sorbent.

  • Washing: Pass the Wash Buffer through the cartridge to remove any unbound material, including the excess this compound.

  • Elution: Pass the Elution Buffer through the cartridge to release the bound, purified labeled protein.

  • Analysis: Analyze the eluted fraction for protein concentration and purity.

SPE_Workflow Workflow for SPE Purification selection 1. Select Appropriate SPE Sorbent conditioning 2. Condition the Cartridge selection->conditioning equilibration 3. Equilibrate the Cartridge conditioning->equilibration loading 4. Load the Sample equilibration->loading washing 5. Wash to Remove Excess Reagent loading->washing elution 6. Elute the Labeled Protein washing->elution analysis 7. Analyze the Eluted Fraction elution->analysis

Workflow for SPE Purification

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of TCO-PEG12-Acid and Maleimide-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker is paramount to the efficacy and characterization of complex biomolecules such as antibody-drug conjugates (ADCs). The trans-cyclooctene (B1233481) (TCO) linker, for its part in bioorthogonal click chemistry, and the maleimide (B117702) linker, a staple for thiol-reactive conjugations, represent two distinct and widely utilized strategies. This guide provides an objective comparison of the mass spectrometry analysis of bioconjugates synthesized using TCO-PEG12-acid and a comparable Maleimide-PEG12-acid, offering supporting experimental data and detailed protocols for their characterization.

Performance Comparison: this compound vs. Maleimide-PEG12-Acid

The performance of a linker in bioconjugation is not only defined by its reaction efficiency but also by the characteristics of the final conjugate, which are critically assessed by mass spectrometry. This compound, engaging in an inverse electron demand Diels-Alder cycloaddition (iEDDA) with a tetrazine-modified antibody, offers high stability and specificity. In contrast, Maleimide-PEG12-acid reacts with free thiols, a common strategy for cysteine conjugation, but can be susceptible to hydrolysis and retro-Michael addition.

FeatureThis compound ConjugateMaleimide-PEG12-Acid ConjugateKey Considerations for Mass Spectrometry Analysis
Conjugation Chemistry Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA)Michael AdditionThe stability of the TCO-tetrazine linkage simplifies spectral interpretation. Maleimide conjugates may show additional species due to hydrolysis or other side reactions.
Reaction Specificity Highly specific to tetrazineSpecific to free thiols (e.g., cysteines)TCO-based conjugation leads to a more homogeneous product, resulting in cleaner mass spectra. Maleimide conjugation can be less specific if multiple accessible thiols are present.
Stability of Conjugate Highly stable covalent bondSusceptible to hydrolysis of the succinimide (B58015) ring and retro-Michael addition, leading to deconjugation.[1][2]Mass spectra of maleimide conjugates may reveal peaks corresponding to the hydrolyzed and/or deconjugated species, complicating data analysis.
Homogeneity of Product Typically high, leading to a well-defined productCan be heterogeneous depending on the number of available thiols and reaction conditionsHomogeneous products from TCO chemistry result in simpler, more easily interpretable mass spectra with a clear distribution of drug-to-antibody ratios (DAR).
Typical Mass Shift Predictable and stableMass shift can vary due to hydrolysis (+18 Da) or other modifications.[1]Accurate mass measurement is crucial to identify and quantify these modifications in maleimide conjugates.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate mass spectrometry analysis of bioconjugates. Below are representative protocols for the characterization of antibody conjugates prepared with this compound and Maleimide-PEG12-acid.

Protocol 1: LC-MS Analysis of a this compound Antibody Conjugate

This protocol outlines the characterization of an antibody-drug conjugate (ADC) where a tetrazine-modified antibody is conjugated with a TCO-PEG12-drug molecule.

1. Sample Preparation:

  • A tetrazine-modified monoclonal antibody (mAb) is reacted with a 5-fold molar excess of the TCO-PEG12-drug conjugate in phosphate-buffered saline (PBS) at pH 7.4 for 1 hour at room temperature.

  • The resulting ADC is purified using a desalting column to remove excess unconjugated TCO-PEG12-drug.

  • The concentration of the purified ADC is determined by UV-Vis spectrophotometry at 280 nm.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for intact protein analysis (e.g., C4, 300 Å, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

3. Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Mass Range: m/z 1000-4000.

  • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum and determine the drug-to-antibody ratio (DAR).

Protocol 2: LC-MS Analysis of a Maleimide-PEG12-Acid Antibody Conjugate

This protocol is designed for the characterization of an ADC where a thiol-containing antibody is conjugated with a Maleimide-PEG12-drug molecule.

1. Sample Preparation:

  • A monoclonal antibody with accessible cysteine residues is partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiols.

  • The reduced mAb is then reacted with a 10-fold molar excess of the Maleimide-PEG12-drug conjugate in PBS at pH 7.0 for 2 hours at room temperature. The reaction is quenched by adding an excess of N-acetylcysteine.

  • The ADC is purified via a desalting column.

  • The concentration of the purified ADC is determined by UV-Vis spectrophotometry at 280 nm.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for intact protein analysis (e.g., C4, 300 Å, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

3. Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Mass Range: m/z 1000-4000.

  • Data Analysis: Deconvolution of the raw data is performed to determine the zero-charge mass spectrum. Peaks corresponding to the desired conjugate, as well as potential hydrolyzed (+18 Da) and deconjugated species, are identified and quantified.

Visualization of Experimental Workflows and Signaling Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the chemical principles underlying the conjugation and analysis.

experimental_workflow_tco cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Tetrazine-mAb Tetrazine-mAb Conjugation Conjugation Tetrazine-mAb->Conjugation TCO-PEG12-Drug TCO-PEG12-Drug TCO-PEG12-Drug->Conjugation Purification Purification Conjugation->Purification Purified ADC Purified ADC Purification->Purified ADC LC_Separation LC Separation Purified ADC->LC_Separation ESI_MS ESI-MS LC_Separation->ESI_MS Data_Analysis Data Analysis ESI_MS->Data_Analysis DAR_Determination DAR Determination Data_Analysis->DAR_Determination

Caption: Workflow for the mass spectrometry analysis of a this compound conjugate.

experimental_workflow_maleimide cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Thiol-mAb Thiol-mAb Conjugation Conjugation Thiol-mAb->Conjugation Maleimide-PEG12-Drug Maleimide-PEG12-Drug Maleimide-PEG12-Drug->Conjugation Purification Purification Conjugation->Purification Purified ADC Purified ADC Purification->Purified ADC LC_Separation LC Separation Purified ADC->LC_Separation ESI_MS ESI-MS LC_Separation->ESI_MS Data_Analysis Data Analysis ESI_MS->Data_Analysis Species_Identification Species Identification (Conjugate, Hydrolyzed, etc.) Data_Analysis->Species_Identification conjugation_comparison cluster_tco TCO-Tetrazine Ligation cluster_maleimide Maleimide-Thiol Reaction TCO TCO-PEG12-Drug TCO_Tetrazine_Product Stable Conjugate TCO->TCO_Tetrazine_Product Tetrazine Tetrazine-Antibody Tetrazine->TCO_Tetrazine_Product Maleimide Maleimide-PEG12-Drug Maleimide_Thiol_Product Thioether Conjugate Maleimide->Maleimide_Thiol_Product Thiol Thiol-Antibody Thiol->Maleimide_Thiol_Product Hydrolysis Hydrolysis (+H2O) Maleimide_Thiol_Product->Hydrolysis Deconjugation Retro-Michael Addition Maleimide_Thiol_Product->Deconjugation Hydrolyzed_Product Ring-Opened Conjugate Hydrolysis->Hydrolyzed_Product Deconjugated_Products Deconjugated Species Deconjugation->Deconjugated_Products

References

A Comparative Guide to the Characterization of TCO-Labeled Proteins by MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics, drug development, and molecular biology, the precise characterization of proteins is paramount. Chemical labeling, in conjunction with mass spectrometry (MS), provides a powerful toolkit for elucidating protein structure, function, and interactions. The advent of bioorthogonal chemistry has introduced highly specific and efficient labeling strategies, such as the reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine.[1] This guide provides a comparative analysis of characterizing TCO-labeled proteins using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS against other established proteomic techniques.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of different protein labeling strategies for mass spectrometry analysis. We will delve into the core principles, experimental workflows, and performance metrics of TCO-labeling and its alternatives, supported by experimental data and detailed protocols.

Principles of Protein Labeling for Mass Spectrometry

The choice of labeling strategy can significantly influence the outcome and applicability of a proteomic experiment. Here, we compare the bioorthogonal TCO-tetrazine ligation with traditional amine-reactive labeling, metabolic labeling, and label-free approaches.

TCO-Tetrazine Bioorthogonal Ligation: This method involves a two-step process. First, a TCO group is introduced into a protein, often through the incorporation of an unnatural amino acid or by modifying a specific residue.[2] The TCO-modified protein is then reacted with a tetrazine-conjugated probe, which can be a fluorescent dye, a biotin (B1667282) tag, or another molecule of interest.[1] This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is extremely fast and highly specific, proceeding efficiently under physiological conditions with no known off-target reactions in biological systems.[1][3]

Alternatives to TCO-Labeling:

  • Isobaric Labeling (iTRAQ and TMT): Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labels that react with primary amines (N-terminus and lysine (B10760008) residues) of peptides after protein digestion.[4][5] Peptides from different samples are labeled with distinct isobaric tags. These tags have the same total mass, making the labeled peptides indistinguishable in the initial MS1 scan.[6][7] Upon fragmentation in the mass spectrometer (MS/MS or MS3), reporter ions with unique masses are released, and their relative intensities are used for quantification.[6][8]

  • Metabolic Labeling (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is an in-vivo labeling method where cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids (e.g., arginine and lysine).[4][6] This results in the incorporation of these isotopes into all newly synthesized proteins.[8] Samples from different conditions can then be mixed, and the relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs in the MS1 scan.[6][8]

  • Label-Free Quantification: This approach does not use any chemical or metabolic labels. Instead, it relies on either counting the number of tandem mass spectra identified for a given protein (spectral counting) or measuring the signal intensity of the peptide precursor ions (intensity-based) in the mass spectrometer.[9][10] While cost-effective and simpler in terms of sample preparation, it can be less precise than label-based methods.[9][10]

Comparative Analysis of Labeling Strategies

The selection of a labeling method depends on the specific experimental goals, sample type, and desired level of quantitative accuracy. The following table summarizes the key characteristics of each approach.

FeatureTCO-Tetrazine LigationIsobaric Labeling (iTRAQ/TMT)Metabolic Labeling (SILAC)Label-Free
Labeling Strategy Bioorthogonal chemical labeling (in vitro or in vivo)[1][11]Chemical labeling of peptides (in vitro)[4]Metabolic labeling of proteins (in vivo)[4]No labeling
Specificity Site-specific at the location of the TCO group[1]Non-specific, targets all primary amines (lysine, N-terminus)[1]Labels all proteins containing the specific amino acids[8]Not applicable
Multiplexing Capacity Typically 1-2 samples for direct comparisonUp to 18-plex with TMT[4]Up to 3-plex (standard), with variations allowing for higher plexing[4]Not limited by labeling
Quantification Level MS1 (if using isotopic tetrazine tags)MS2/MS3[4]MS1[4]MS1 (intensity-based) or MS/MS (spectral counting)[10]
Key Advantages High specificity, no off-target reactions, can be used in living systems.[1][3]High multiplexing capacity, suitable for a wide range of sample types.[4][9]High accuracy and reproducibility due to early-stage sample mixing.[4][9]Cost-effective, simple sample preparation, deepest proteome coverage.[9][10]
Key Disadvantages Requires introduction of a TCO group, may require genetic engineering.[2]Prone to ratio compression, can be expensive.[4][9]Limited to cells that can be metabolically labeled, lower multiplexing.[4]Lower precision and reproducibility compared to labeling methods.[9]

Quantitative Performance Data

ParameterProMTag (Tetrazine-based)Tandem Mass Tags (TMT)
Reported Labeling Efficiency >90% amine labeling with a 6:1 mass ratio of ProMTag to protein.[12]>99% for fully labeled peptides is achievable with optimized protocols.[13]
Binding to Capture Resin 96% of the ProMTag-labeled proteome bound to TCO-beads within an hour.[12]Not applicable
Factors Affecting Efficiency Ratio of labeling reagent to protein.[12]Sample pH is a critical factor; higher buffer concentration can improve efficiency.[14] TMT-to-peptide ratio is also important.[13]

Experimental Protocols

Characterizing TCO-Labeled Proteins by MALDI-TOF MS

This protocol provides a general workflow for the analysis of a protein that has been labeled with a tetrazine-containing tag via TCO ligation.

1. Protein Labeling: a. Introduce a TCO group into the protein of interest. This can be achieved by reacting a purified protein with a TCO-NHS ester to label lysine residues, or by incorporating a TCO-containing unnatural amino acid during protein expression. b. React the TCO-modified protein with a molar excess of the desired tetrazine-functionalized tag (e.g., a small molecule for mass addition, or a biotin-tetrazine for enrichment). c. Incubate the reaction mixture at room temperature for 1-2 hours. d. Remove the excess, unreacted tetrazine tag using a desalting column or dialysis.

2. Sample Preparation for MALDI-TOF MS: a. Adjust the concentration of the labeled protein to 5-50 pmol/μL.[15] b. If the protein is in a buffer containing high concentrations of salts or detergents, perform a buffer exchange or use on-plate washing techniques to minimize interference.[15][16] c. For intact protein analysis, select an appropriate matrix such as sinapinic acid (SA). For peptide analysis after digestion, α-cyano-4-hydroxycinnamic acid (HCCA) is commonly used.[17][18] d. Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water).[15]

3. MALDI Plate Spotting (Dried-Droplet Method): a. Mix the labeled protein solution with the matrix solution in a 1:1 ratio.[15] b. Pipette 0.5-1 μL of the mixture onto the MALDI target plate.[15] c. Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the protein and matrix.[15]

4. MALDI-TOF MS Analysis: a. Load the MALDI plate into the mass spectrometer.[19] b. Acquire mass spectra in the appropriate mass range for the labeled protein. c. The mass shift corresponding to the addition of the tetrazine tag will confirm successful labeling. d. For further characterization, the labeled protein can be subjected to in-gel digestion followed by MALDI-TOF MS analysis of the resulting peptides (peptide mass fingerprinting).[20]

High-Level Comparison with Isobaric Labeling Workflow (TMT)
  • Protein Digestion: Proteins from different samples are extracted, reduced, alkylated, and digested into peptides, typically using trypsin.[4]

  • Peptide Labeling: Each peptide sample is labeled with a different TMT reagent.[6]

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.[4]

  • Fractionation (Optional): The combined sample can be fractionated to reduce complexity before LC-MS/MS analysis.[4]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Peptides are identified from the MS/MS fragmentation patterns, and relative quantification is performed based on the intensities of the reporter ions.[8]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

TCO_Labeling_Workflow cluster_labeling Protein Labeling cluster_maldi MALDI-TOF MS Analysis TCO_intro Introduce TCO Group (e.g., TCO-NHS ester) Tetrazine_reaction React with Tetrazine-Tag TCO_intro->Tetrazine_reaction Bioorthogonal Ligation Purification Purify Labeled Protein Tetrazine_reaction->Purification Sample_prep Sample-Matrix Preparation Purification->Sample_prep Spotting Spot on MALDI Plate Sample_prep->Spotting MS_analysis MALDI-TOF MS Acquisition Spotting->MS_analysis Data_analysis Data Analysis (Mass Shift) MS_analysis->Data_analysis

Workflow for TCO-Labeling and MALDI-TOF MS Analysis.

TMT_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Digestion Protein Digestion (Trypsin) Labeling Peptide Labeling (TMT Reagents) Digestion->Labeling Pooling Combine Samples Labeling->Pooling Fractionation Fractionation (Optional) Pooling->Fractionation LC_MSMS LC-MS/MS Fractionation->LC_MSMS Data_analysis Data Analysis (Reporter Ions) LC_MSMS->Data_analysis

Workflow for Isobaric Labeling (TMT) and LC-MS/MS Analysis.

Conclusion

The characterization of TCO-labeled proteins by MALDI-TOF MS offers a highly specific method for confirming successful bioorthogonal ligation. The primary advantage of TCO-tetrazine chemistry lies in its specificity, which allows for precise labeling at a predetermined site, avoiding the non-specific labeling of multiple residues that occurs with amine-reactive chemistries like iTRAQ and TMT.[1] This makes it an excellent choice for applications where the homogeneity of the labeled protein population is critical.

However, for high-throughput quantitative proteomics comparing multiple samples, isobaric labeling techniques such as TMT provide superior multiplexing capabilities.[4] Metabolic labeling with SILAC remains a gold standard for accuracy in cell culture-based experiments.[9] Ultimately, the choice between these powerful techniques depends on the specific research question. For targeted validation of site-specific labeling, TCO-ligation followed by MALDI-TOF MS is a robust and precise approach. For global protein quantification across multiple conditions, established methods like TMT and SILAC, typically coupled with LC-MS/MS, are more suitable.

References

A Researcher's Guide to HPLC Purification and Analysis of TCO-PEG12-Acid Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient purification and robust analysis of bioconjugates are critical steps in the development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of bioconjugates functionalized with a trans-cyclooctene-polyethylene glycol (12)-acid (TCO-PEG12-acid) linker. This linker combines the highly efficient and bioorthogonal reactivity of TCO for click chemistry with the benefits of a PEG spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for further functionalization or to modulate the overall charge of the molecule.

This guide will delve into the principles, advantages, and limitations of various HPLC techniques, supported by experimental data and detailed protocols. We will explore how the unique characteristics of the this compound moiety influence the separation strategy and provide a framework for selecting the optimal method for your specific application.

Comparison of HPLC Purification and Analysis Methods

The choice of HPLC method is dictated by the physicochemical properties of the bioconjugate, including its size, hydrophobicity, and charge, as well as the desired scale and purity requirements. The table below summarizes the key characteristics of the most common HPLC modes for purifying and analyzing this compound bioconjugates.

MethodPrinciple of SeparationKey AdvantagesKey DisadvantagesApplicability/Considerations for this compound Bioconjugates
Reverse-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.High resolution and efficiency. Well-established and widely available.Can be denaturing for sensitive biomolecules. The TCO group and PEG linker can lead to peak broadening.The hydrophobic TCO group and the alkyl chain of the PEG linker will contribute to retention. The relatively short PEG12 chain will have a moderate effect on retention time compared to longer PEG chains.[1] Can be used to separate unreacted starting materials from the conjugate.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).Mild, non-denaturing conditions preserve the native structure of biomolecules. Useful for removing small molecule reagents and assessing aggregation.[2]Lower resolution compared to RP-HPLC. Not suitable for separating molecules of similar size.Ideal for removing excess this compound linker after conjugation.[3] Can be used to separate the final bioconjugate from unreacted protein/peptide, especially if there is a significant size difference. The PEG linker increases the hydrodynamic radius, which can enhance separation from the unconjugated biomolecule.[4][5][6]
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.High capacity and resolution. Can be non-denaturing.Highly dependent on buffer pH and ionic strength. The PEG linker can shield charges on the bioconjugate, potentially reducing resolution.The terminal carboxylic acid on the linker provides a negative charge at neutral and basic pH, making anion-exchange chromatography a viable option.[7][8] This method can be used to separate the bioconjugate from unreacted biomolecules with different isoelectric points or from other charge variants.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing, high salt conditions.Maintains the biological activity of the analyte. Orthogonal to other methods.Requires high salt concentrations, which may not be suitable for all samples. Resolution can be lower than RP-HPLC.The TCO moiety can provide a point of hydrophobic interaction. This method is particularly useful for separating bioconjugates with different drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs), and the principle can be applied to other bioconjugates where the this compound linker alters the overall hydrophobicity.[6][9][10]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes from a high organic mobile phase into a hydrophilic stationary phase.Effective for separating highly polar compounds that are poorly retained in RP-HPLC.Can have longer equilibration times. Mobile phase selection is critical.The polar PEG12 linker and the carboxylic acid make the this compound bioconjugate a candidate for HILIC, especially if the conjugated molecule is also polar.[7] This method can provide an alternative selectivity to RP-HPLC.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are starting point protocols for the key HPLC methods discussed. Optimization will be required based on the specific bioconjugate and analytical goals.

Reverse-Phase HPLC (RP-HPLC) Protocol
  • Column: C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Temperature: 40°C.

Size-Exclusion Chromatography (SEC) Protocol
  • Column: SEC column with an appropriate molecular weight range for the bioconjugate.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

  • Detection: UV absorbance at 280 nm.

  • Temperature: Ambient.

Anion-Exchange Chromatography (AEX) Protocol
  • Column: Strong anion-exchange (SAX) or weak anion-exchange (WAX) column.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Temperature: Ambient.

Mandatory Visualizations

To further clarify the experimental workflows and the principles of separation, the following diagrams are provided.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis Bioconjugation Bioconjugation Reaction (e.g., Protein + this compound) Quenching Reaction Quenching Bioconjugation->Quenching Initial_Cleanup Initial Cleanup (e.g., Desalting) Quenching->Initial_Cleanup HPLC_System HPLC System (Pump, Injector, Column) Initial_Cleanup->HPLC_System Inject Sample Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Elution Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Identify Pure Fractions Characterization Characterization (e.g., Mass Spectrometry) Pooling->Characterization Final_Product Final Purified Bioconjugate Pooling->Final_Product

Caption: A general workflow for the purification and analysis of this compound bioconjugates.

HPLC_Separation_Principles cluster_rp Reverse-Phase (RP-HPLC) cluster_sec Size-Exclusion (SEC) cluster_iex Ion-Exchange (IEX) rp_principle Separation by Hydrophobicity rp_interaction Hydrophobic Stationary Phase (e.g., C18) rp_principle->rp_interaction rp_analyte Analyte Partitioning rp_interaction->rp_analyte sec_principle Separation by Size sec_interaction Porous Stationary Phase sec_principle->sec_interaction sec_analyte_large Large Molecules Excluded (Elute First) sec_interaction->sec_analyte_large path sec_analyte_small Small Molecules Enter Pores (Elute Later) sec_interaction->sec_analyte_small tortuous path iex_principle Separation by Charge iex_interaction Charged Stationary Phase (Anion/Cation) iex_principle->iex_interaction iex_analyte_pos Positively Charged Analyte iex_interaction->iex_analyte_pos binds to cation exchanger iex_analyte_neg Negatively Charged Analyte iex_interaction->iex_analyte_neg binds to anion exchanger

Caption: A comparison of the fundamental separation principles of common HPLC modes.

Conclusion

The purification and analysis of this compound bioconjugates require a thoughtful approach to HPLC method selection and development. RP-HPLC offers high-resolution separation based on hydrophobicity, while SEC provides a gentle method for size-based separation and cleanup. The presence of the terminal carboxylic acid on the linker opens up the possibility of using IEX for charge-based separations. HIC and HILIC present orthogonal separation mechanisms that can be valuable for complex mixtures or when other methods fail to provide adequate resolution.

By understanding the principles and practical considerations outlined in this guide, researchers can develop robust and efficient HPLC workflows to ensure the purity, homogeneity, and quality of their this compound bioconjugates, ultimately accelerating their research and development efforts.

References

A Head-to-Head Comparison of TCO-PEG12-acid and DBCO-PEG Linkers for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

San Diego, CA – In the rapidly evolving landscape of bioconjugation, the choice of linker is a critical determinant for the success of research, diagnostic, and therapeutic applications. For scientists and drug development professionals engaged in copper-free click chemistry, two prominent classes of linkers have emerged as powerful tools: trans-cyclooctene (B1233481) (TCO) and dibenzocyclooctyne (DBCO) functionalized polyethylene (B3416737) glycol (PEG) linkers. This guide provides an objective, data-driven comparison of TCO-PEG12-acid and DBCO-PEG linkers, focusing on their performance, stability, and ease of use in their respective bioorthogonal reactions.

The fundamental difference between these linkers lies in their reactive moieties and corresponding reaction partners. TCO-functionalized linkers react with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction renowned for its exceptionally fast kinetics.[1][2] Conversely, DBCO-containing linkers undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[3][] Both reactions are bioorthogonal, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts, making them ideal for applications in living systems.[1][3]

The inclusion of a PEG12 spacer in the TCO linker and similar PEG spacers in DBCO linkers enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible connection that minimizes steric hindrance.[5][6]

Quantitative Performance Comparison

The efficacy of these linkers is best illustrated by the kinetics of their respective click chemistry reactions. The second-order rate constants (k) are a direct measure of the reaction speed, with higher values indicating a faster conjugation.

FeatureTCO-Tetrazine LigationDBCO-Azide Cycloaddition (SPAAC)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partners trans-Cyclooctene (TCO) + TetrazineDibenzocyclooctyne (DBCO) + Azide
Second-Order Rate Constant (k) Up to 1 x 10⁶ M⁻¹s⁻¹[2]~1 M⁻¹s⁻¹[3]
Biocompatibility Excellent (copper-free)[1]Excellent (copper-free)[3]
Reaction Conditions Aqueous media, room temperature, catalyst-free[2]Aqueous media, room temperature, catalyst-free[3]
Primary Byproduct Nitrogen gas (N₂)[2]None

Reaction Mechanisms

The distinct reaction pathways of TCO-tetrazine and DBCO-azide conjugations are visualized below.

TCO_Tetrazine_Mechanism cluster_intermediate Intermediate TCO This compound Intermediate Unstable Cycloadduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine-Molecule Product Stable Dihydropyridazine Conjugate Intermediate->Product - N₂ (Retro-Diels-Alder) N2 N₂ Gas Intermediate->N2

Caption: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction.

DBCO_Azide_Mechanism cluster_product Product DBCO DBCO-PEG-Acid Product Stable Triazole Conjugate DBCO->Product + Azide ([3+2] Cycloaddition) Azide Azide-Molecule

Caption: DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition.

Stability and Solubility

Both TCO and DBCO moieties exhibit good stability under physiological conditions, which is crucial for in vivo applications. However, some studies suggest that TCO can be susceptible to isomerization and reaction with thiols under certain conditions, which may affect its reactivity over long periods.[7] DBCO is generally stable but its hydrophobicity can sometimes lead to aggregation, a property that is mitigated by the inclusion of a hydrophilic PEG spacer.[8][9] The PEG12 chain in this compound and similar PEG chains in DBCO linkers significantly enhance the water solubility of these molecules and their subsequent conjugates.[3][10]

Experimental Protocols

The following protocols outline the general steps for conjugating this compound and DBCO-PEG-acid to a primary amine-containing molecule (e.g., a protein) using carbodiimide (B86325) chemistry.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

Materials:

  • This compound[10]

  • Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[11]

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[12]

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[13]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]

  • Spin desalting columns for purification[6]

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[13]

    • Dissolve the amine-containing molecule in Conjugation Buffer at a concentration of 1-5 mg/mL.[6]

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[13]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[13]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.[13]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[13]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[13]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purification:

    • Remove excess reagents and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[6] The TCO-labeled molecule is now ready for reaction with a tetrazine-modified molecule.

Protocol 2: Conjugation of DBCO-PEG-Acid to an Amine-Containing Molecule

Materials:

  • DBCO-PEG-acid

  • Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC[11]

  • NHS or Sulfo-NHS[11]

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[12]

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[5]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]

  • Spin desalting columns for purification[5]

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of DBCO-PEG-acid in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[13]

    • Dissolve the amine-containing molecule in a non-amine containing Conjugation Buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.[5][14]

  • Activation of DBCO-PEG-Acid:

    • In a reaction tube, mix the DBCO-PEG-acid solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common molar ratio is 1:2:2 (DBCO-PEG-acid:EDC:NHS).[13]

    • Incubate the mixture for 15-30 minutes at room temperature.[13]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated DBCO-PEG-acid solution to the amine-containing molecule solution.

    • The reaction is most efficient at a pH of 7.0-8.5.[13]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[13][14]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[13]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purification:

    • Purify the DBCO-labeled molecule from excess reagents using a spin desalting column.[5] The conjugate is now ready for reaction with an azide-modified molecule.

Experimental Workflow Overview

The general workflow for bioconjugation using either this compound or DBCO-PEG-acid involves a series of sequential steps from reagent preparation to the final purified conjugate.

Bioconjugation_Workflow A 1. Reagent Preparation (Linker, Molecule, Buffers) B 2. Activation of Linker Carboxylic Acid (this compound or DBCO-PEG-Acid) with EDC/NHS A->B C 3. Conjugation (Addition of activated linker to amine-containing molecule) B->C D 4. Quenching (Stopping the reaction) C->D E 5. Purification of Labeled Molecule (e.g., Desalting Column) D->E F 6. Bioorthogonal Click Reaction (Reaction with Tetrazine or Azide partner) E->F G 7. Final Purification of Conjugate (e.g., Size Exclusion Chromatography) F->G

Caption: General workflow for bioconjugation using acid-functionalized linkers.

Conclusion

The choice between this compound and DBCO-PEG linkers is highly dependent on the specific requirements of the application. For experiments demanding extremely rapid conjugation, even at low reactant concentrations, the TCO-tetrazine ligation is the superior choice due to its unparalleled kinetics.[1][2] However, the DBCO-azide SPAAC reaction offers a robust and widely validated alternative with excellent stability, making it a reliable workhorse for a broad range of bioconjugation applications.[3][8] The inclusion of a PEG12 spacer provides significant advantages in terms of solubility and reduced steric hindrance for both linker types. By carefully considering the kinetic and stability data, and following optimized protocols, researchers can effectively leverage these powerful tools for the precise construction of novel bioconjugates.

References

Determining the Drug-to-Antibody Ratio (DAR) of TCO-ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. For trans-cyclooctene (B1233481) (TCO)-modified ADCs (TCO-ADCs), which utilize bioorthogonal click chemistry for drug conjugation, accurate DAR determination is paramount for ensuring product consistency and therapeutic performance. This guide provides a comparative overview of the most common analytical techniques for measuring the DAR of TCO-ADCs, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques for DAR Determination

Several analytical methods are employed to determine the DAR of ADCs, each with its own set of advantages and limitations. The choice of technique often depends on the specific characteristics of the ADC, including the nature of the linker and the physicochemical properties of the conjugated payload. The table below summarizes the key features of four widely used methods.

Technique Principle Advantages Disadvantages Typical Throughput Instrumentation
Hydrophobic Interaction Chromatography (HIC)-HPLC Separates ADC species based on differences in hydrophobicity. The addition of drug molecules increases the hydrophobicity of the antibody.Robust and reproducible, considered the "gold standard" for cysteine-linked ADCs. Provides information on drug load distribution. Nondenaturing conditions preserve the ADC's integrity.[1][2]Not all ADC species may be fully resolved. Mobile phases are not directly compatible with mass spectrometry. May not be suitable for highly heterogeneous (e.g., lysine-linked) ADCs.[3]MediumHPLC/UHPLC system with a UV detector
Reversed-Phase (RP)-HPLC Separates ADC components (light and heavy chains after reduction) based on their polarity.High resolution and compatible with mass spectrometry.[4] Can provide information on the distribution of drugs on the light and heavy chains.Denaturing conditions can lead to loss of structural information.[5] May not be suitable for intact ADC analysis due to potential for aggregation and poor recovery.HighHPLC/UHPLC system with a UV or MS detector
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the ADC or its subunits by LC and determines their mass-to-charge ratio by MS, allowing for direct calculation of the DAR.Provides accurate mass measurements and can identify different drug-loaded species.[6][7] High sensitivity and specificity. Can be used for both intact and reduced ADCs.Ionization efficiency can vary between different drug-loaded species, potentially affecting quantitation.[8] Complex data analysis. Higher instrumentation cost.Medium to HighLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap)
UV-Vis Spectrophotometry Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component.[9][10][11]Simple, rapid, and requires minimal sample preparation.[11][12]Provides only an average DAR and no information on drug distribution.[8] Accuracy can be affected by the presence of free drug or interfering substances.[4] Requires that the drug and antibody have distinct absorbance maxima.[13]HighUV-Vis spectrophotometer

Quantitative Data Comparison

The following table presents representative DAR values for a cysteine-linked ADC (trastuzumab-MMAE) determined by HIC-UV/Vis, RPLC-MS (QToF and Orbitrap), and MALDI-TOF-MS. While this data is not for a TCO-ADC, it provides a valuable comparison of the results that can be obtained with different techniques. It is important to note that results for TCO-ADCs may vary based on the specific linker and payload.

Sample HIC-UV/Vis RPLC-MS (QToF) RPLC-MS (Orbitrap) MALDI-TOF-MS
ADC DAR 22.02.12.12.0
ADC DAR 43.94.14.14.0
ADC DAR 65.75.95.95.8
ADC DAR 87.47.67.67.5

Data adapted from Källsten, M., et al. (2018). Analyst, 143(20), 4967-4975. The study used cysteine-linked trastuzumab-MMAE ADCs.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Hydrophobic Interaction Chromatography (HIC)-HPLC

Objective: To separate and quantify the different drug-loaded species of a TCO-ADC based on their hydrophobicity to determine the average DAR and drug load distribution.

Workflow:

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (High Salt Buffer) D Equilibrate HIC Column A->D B Prepare Mobile Phase B (Low Salt Buffer) B->D C Dilute TCO-ADC Sample E Inject Sample C->E D->E F Gradient Elution (Decreasing Salt Concentration) E->F G UV Detection (280 nm) F->G H Integrate Peak Areas G->H I Calculate Weighted Average DAR H->I

HIC-HPLC Workflow for DAR Determination

Materials:

  • TCO-ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the TCO-ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5-1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Elution:

    • Inject 10-20 µL of the prepared sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.

  • Data Analysis:

    • Integrate the peak areas of the different drug-loaded species in the chromatogram.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100

Reversed-Phase (RP)-HPLC

Objective: To separate the light and heavy chains of a reduced TCO-ADC to determine the DAR.

Workflow:

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis A Reduce TCO-ADC (e.g., with DTT) C Inject Reduced Sample A->C B Equilibrate RP Column B->C D Gradient Elution (Increasing Organic Solvent) C->D E UV Detection (280 nm) D->E F Integrate Peak Areas of Light and Heavy Chains E->F G Calculate Weighted Average DAR F->G

RP-HPLC Workflow for DAR Determination

Materials:

  • TCO-ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • RP column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • To 100 µg of TCO-ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.

  • HPLC Setup:

    • Equilibrate the RP column with a mixture of Mobile Phase A and B (e.g., 95:5).

    • Set the flow rate to 0.5-1.0 mL/min.

    • Set the column temperature to 60-80 °C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Elution:

    • Inject the reduced sample.

    • Apply a linear gradient to increase the percentage of Mobile Phase B to elute the light and heavy chains.

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the intact TCO-ADC or its subunits to calculate the DAR.

Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Prepare Intact or Reduced TCO-ADC B LC Separation (RP or SEC) A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (e.g., TOF, Orbitrap) C->D E Deconvolution of Mass Spectra D->E F Identify Drug-Loaded Species E->F G Calculate Average DAR F->G

LC-MS Workflow for DAR Determination

Materials:

  • TCO-ADC sample

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Appropriate LC column (e.g., RP for reduced, SEC for intact)

  • MS-compatible mobile phases (e.g., containing formic acid)

Procedure:

  • Sample Preparation: Prepare the TCO-ADC sample for either intact or reduced analysis as described in the RP-HPLC protocol.

  • LC-MS Setup:

    • Equilibrate the LC column.

    • Set up the LC gradient.

    • Optimize the mass spectrometer source parameters (e.g., capillary voltage, source temperature).

  • Injection and Analysis:

    • Inject the sample.

    • Acquire the mass spectral data over the elution profile.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Identify the peaks corresponding to the antibody with different numbers of conjugated drugs.

    • Calculate the average DAR based on the relative abundance of each species.

UV-Vis Spectrophotometry

Objective: To determine the average DAR by measuring the absorbance of the TCO-ADC at two wavelengths.

Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_data Data Analysis A Determine Extinction Coefficients of Antibody and Drug D Calculate Concentrations of Antibody and Drug A->D B Prepare TCO-ADC Solution C Measure Absorbance at 280 nm and Drug λmax B->C C->D E Calculate Average DAR D->E

UV-Vis Spectrophotometry Workflow for DAR Determination

Materials:

  • TCO-ADC sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer (e.g., PBS)

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Sample Preparation:

    • Prepare a solution of the TCO-ADC in a suitable buffer.

  • Absorbance Measurement:

    • Measure the absorbance of the TCO-ADC solution at 280 nm (A280) and at the λmax of the drug.

  • Data Analysis:

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations: A280 = εAb,280 * CAb + εDrug,280 * CDrug Aλmax = εAb,λmax * CAb + εDrug,λmax * CDrug

    • Calculate the average DAR: DAR = CDrug / CAb

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of TCO-ADCs. This guide has provided a comparative overview of four commonly used analytical techniques: HIC-HPLC, RP-HPLC, LC-MS, and UV-Vis spectrophotometry. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for information on drug distribution, the desired throughput, and the available instrumentation. For a comprehensive characterization of TCO-ADCs, a combination of orthogonal methods is often recommended to ensure the accuracy and reliability of the DAR values.

References

Stability of TCO-PEG12-acid in Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation and drug delivery, the stability of chemical linkers is paramount to ensuring the efficacy and safety of targeted therapies. Trans-cyclooctene (TCO) derivatives, key components in the highly efficient inverse-electron-demand Diels-Alder (iEDDA) click chemistry, have gained prominence for their rapid reaction kinetics. This guide provides a comprehensive comparison of the stability of TCO-PEG12-acid in biological media, supported by experimental data and detailed methodologies for assessing linker stability.

The primary concern for TCO derivatives in a biological milieu is their potential for isomerization to the less reactive cis-cyclooctene (CCO) isomer.[1][2][3][4][5][6][7] This process can be accelerated by the presence of thiols and copper-containing proteins, which are abundant in biological fluids like blood serum.[2][4] The inherent ring strain of the trans-cyclooctene, which is the basis for its high reactivity with tetrazines, also contributes to its susceptibility to isomerization.[4][8]

Comparative Stability of Click Chemistry Handles

The choice of a bioorthogonal reaction pair often involves a trade-off between reaction speed and stability. While the TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, other click chemistry handles may offer enhanced stability at the cost of slower kinetics.[9][10][11]

Click Chemistry HandleReaction PartnerKey Stability Characteristics in Biological MediaRelative Reactivity
TCO (trans-cyclooctene) TetrazineSusceptible to isomerization to the inactive cis-isomer, particularly in the presence of thiols and copper. More strained versions are generally less stable.[2][4]Very High
DBCO (Dibenzocyclooctyne) AzideGenerally stable, but can react with thiols such as glutathione (B108866) (GSH).[11]High
BCN (Bicyclo[6.1.0]nonyne) AzideShows poor long-term stability under various conditions and can react with thiols like GSH.[11]Moderate to High
Norbornenes TetrazineOffer a more stable alternative to other strained alkenes in iEDDA reactions, but with slower kinetics.[11]Moderate

Experimental Protocol: Stability Assay of this compound in Plasma

This protocol outlines a method to quantify the stability of this compound in plasma over time.

1. Materials:

  • This compound

  • Pooled human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727) (LC-MS grade), containing an appropriate internal standard

  • 96-well microtiter plate

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add plasma and PBS to the wells of a 96-well plate.

  • Spike the this compound stock solution into the plasma-containing wells to achieve the desired final concentration.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold methanol with the internal standard to precipitate plasma proteins.[12]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining this compound concentration in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.

  • The in vitro half-life (T1/2) can be calculated from the degradation rate constant.[12]

Visualizing Experimental Workflow and Degradation Pathway

To better understand the experimental process and the primary degradation mechanism, the following diagrams are provided.

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result TCO_stock This compound Stock Solution Incubate Incubate at 37°C TCO_stock->Incubate Plasma Biological Matrix (e.g., Plasma) Plasma->Incubate Timepoints Collect Samples at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Cold Methanol) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate % Remaining and Half-life Analyze->Calculate

Experimental workflow for the stability assay of this compound.

TCO_Isomerization cluster_reactivity Reactivity with Tetrazine TCO This compound (trans-cyclooctene) CCO CCO-PEG12-acid (cis-cyclooctene) TCO->CCO Isomerization (promoted by thiols, copper) TCO_react Highly Reactive CCO_react Significantly Less Reactive

Primary degradation pathway of this compound.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a publication.

References

A Comparative Guide to TCO-PEG12-acid Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is critical to the success of their work. TCO-PEG12-acid, a well-established reagent for tetrazine ligation, is favored for its role in the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) reaction. However, a range of powerful alternatives exists, each with distinct advantages in terms of reaction kinetics, stability, and specificity. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal bioconjugation strategy.

The primary alternatives to the TCO-tetrazine ligation chemistry include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), thiol-maleimide coupling, and enzymatic ligation methods. These techniques offer a diverse toolkit for the covalent modification of biomolecules, each suited to different applications and experimental constraints.

Quantitative Performance Comparison

The efficacy of a bioconjugation reaction is often quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the coupling partners. A higher k₂ value indicates a faster reaction, enabling efficient conjugation at lower concentrations and in shorter timeframes. The stability of the resulting linkage is another critical parameter, determining the robustness of the bioconjugate in biological environments.

Bioconjugation ChemistryReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Resulting LinkageKey AdvantagesKey Disadvantages
TCO-Tetrazine Ligation (IEDDA) trans-Cyclooctene (TCO) + TetrazineUp to 10⁶[1][2][3][4]DihydropyridazineExtremely fast kinetics, catalyst-free, highly bioorthogonal.[2][3]TCO can be unstable, tetrazine stability can vary.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO, BCN) + Azide~1[2]TriazoleCatalyst-free, highly bioorthogonal, stable reactants.[2][5]Slower kinetics compared to TCO-tetrazine ligation.[2]
Thiol-Maleimide Coupling Thiol (from Cysteine) + Maleimide~10³ (at pH 7)[6]ThioetherFast reaction at neutral pH, targets specific amino acid.[7]Linkage can be unstable (retro-Michael addition), potential for side reactions.[8][9]
Enzymatic Ligation (Sortase A) LPXTG motif + (Poly)glycineN/A (Enzyme-catalyzed)Peptide bondHighly site-specific, forms native peptide bond.[10]Requires specific recognition sequences, enzyme production needed.[10]
Enzymatic Ligation (Transglutaminase) Glutamine + Primary AmineN/A (Enzyme-catalyzed)Isopeptide bondHighly site-specific, robust enzyme.[11][12]Requires specific recognition sequences, potential for off-target reactions.[11]

Detailed Experimental Protocols

TCO-Tetrazine Ligation Protocol

This protocol describes the conjugation of a TCO-functionalized protein to a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized Protein A in PBS, pH 7.4

  • Tetrazine-functionalized Molecule B in a compatible solvent (e.g., DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

  • Protein Preparation: If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[1]

  • Activation of TCO-Protein (if starting with an NHS ester): To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[1] Add the TCO-NHS ester (typically a 20-fold molar excess) dissolved in DMSO to the protein solution.[13] Incubate for 60 minutes at room temperature.[1]

  • Desalting: Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS.[1]

  • Conjugation Reaction: Mix the TCO-Protein A with the tetrazine-Molecule B in a 1:1 to 1:1.5 molar ratio.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by UV-Vis spectrophotometry (absorbance peak between 510-550 nm).[1]

  • Purification: Purify the conjugate using size-exclusion chromatography to remove any unreacted tetrazine-molecule.[1]

Diagram of TCO-Tetrazine Ligation Workflow:

TCO_Tetrazine_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification Protein_A Protein A Activate Activate Protein Protein_A->Activate TCO_NHS TCO-NHS Ester TCO_NHS->Activate TCO_Protein TCO-Protein A Activate->TCO_Protein Desalt_1 Desalting TCO_Protein->Desalt_1 Purified_TCO_Protein Purified TCO-Protein A Desalt_1->Purified_TCO_Protein Conjugate Conjugation Purified_TCO_Protein->Conjugate Tetrazine_B Tetrazine-Molecule B Tetrazine_B->Conjugate Crude_Conjugate Crude Conjugate Conjugate->Crude_Conjugate Purify Purification (SEC) Crude_Conjugate->Purify Final_Conjugate Final Conjugate Purify->Final_Conjugate SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide_Protein Protein-N₃ Triazole_Conjugate Protein-Triazole-Molecule Azide_Protein->Triazole_Conjugate + DBCO_Molecule Molecule-DBCO DBCO_Molecule->Triazole_Conjugate Strain-Promoted Cycloaddition Thiol_Maleimide_Reaction cluster_conjugation Conjugation cluster_instability Instability Protein_SH Protein-SH Conjugation Michael Addition Protein_SH->Conjugation Maleimide Maleimide-Molecule Maleimide->Conjugation Thioether_Linkage Thioether Conjugate Conjugation->Thioether_Linkage Retro_Michael Retro-Michael Addition Thioether_Linkage->Retro_Michael Free_Protein Protein-SH Retro_Michael->Free_Protein Free_Maleimide Maleimide-Molecule Retro_Michael->Free_Maleimide Sortase_A_Ligation cluster_reactants Reactants cluster_product Product POI_LPXTG Protein-LPXTG Sortase_A Sortase A POI_LPXTG->Sortase_A Gly_Molecule (Gly)n-Molecule Gly_Molecule->Sortase_A Ligated_Product Protein-LPXT(G)n-Molecule Sortase_A->Ligated_Product

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the disposal of TCO-PEG12-acid, a valuable tool in bioconjugation and drug delivery research.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential interactions.

PropertyValueSource
Molecular FormulaC₃₆H₆₇NO₁₆BroadPharm, AxisPharm[1][2]
Molecular Weight769.92 g/mol AxisPharm[1]
Purity≥95%AxisPharm[1]
SolubilityWater, DMSO, DCM, DMFBroadPharm[2]
Storage Condition-20°CBroadPharm[2]

Disposal Protocol for this compound

The following step-by-step guide provides a recommended procedure for the disposal of this compound. This protocol is based on general principles for handling acidic and polyethylene (B3416737) glycol (PEG)-containing compounds in a laboratory setting.

It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for specific disposal regulations, as they may vary.

  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Neutralization of Acidity: Due to the terminal carboxylic acid group, this compound is acidic.[1] To neutralize, prepare a dilute solution of the compound with a suitable solvent (e.g., water, if soluble). Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is within a neutral range (typically 6-8). This process should be performed in a well-ventilated area, preferably within a fume hood, as effervescence may occur.

  • Waste Collection: Once neutralized, the solution should be collected in a clearly labeled hazardous waste container. The label should include the chemical name ("Neutralized this compound solution") and any other information required by your institution's EHS guidelines.

  • Disposal of Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for decontaminated labware.

  • Contact EHS for Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS department. Do not pour chemical waste down the drain unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow SDS Disposal Instructions sds_available->follow_sds Yes no_sds SDS Not Available sds_available->no_sds No end End: Proper Disposal follow_sds->end consult_ehs Consult Institutional EHS Department no_sds->consult_ehs general_protocol Follow General Protocol (Neutralize & Collect as Hazardous Waste) no_sds->general_protocol If EHS is unavailable, as an interim measure ehs_guidance Follow EHS Guidance consult_ehs->ehs_guidance ehs_guidance->end general_protocol->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of TCO-PEG12-acid.

This guide provides detailed procedural information to ensure the safe and effective use of this compound in your laboratory operations. By adhering to these protocols, you can minimize risks and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be worn at all times.

Equipment Specification Purpose
Hand Protection Powder-free nitrile or neoprene gloves.[1]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][3][4]To protect eyes from splashes or aerosols.
Body Protection A fully buttoned laboratory coat.[2]To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or chemical fume hood.To be used if there is a risk of generating dust or aerosols.

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling and use of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container at -20°C.[5][6][7] TCO compounds are not recommended for long-term storage due to potential isomerization into the less reactive cis-cyclooctene (CCO).[5][6]

  • Shipping: Note that shipping may require dry ice to maintain stability.[8]

Handling and Experimental Use

This compound is soluble in water, DMSO, DCM, and DMF.[5] The terminal carboxylic acid can be reacted with primary amines, and the TCO group reacts with tetrazine-containing molecules.[5][9]

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.

    • Accurately weigh the required amount of this compound for your experiment.

  • Experimental Procedure:

    • When dissolving the compound, add the solvent slowly and ensure complete dissolution before proceeding.

    • Avoid creating dust or aerosols during handling.

    • Keep the container tightly sealed when not in use.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Cleanup: Carefully collect the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure laboratory safety. While specific regulations may vary, the following provides a general guideline. A related compound, Hydroxy-PEG12-acid, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful disposal.[10]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused compound, contaminated materials (e.g., pipette tips, tubes), and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[10]

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[10]

    • Do not dispose of this compound down the drain or in regular trash.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.[10]

    • The rinsate should be collected and disposed of as hazardous waste.[10]

    • After rinsing, the container can be disposed of as non-hazardous waste, following your institution's guidelines.

Workflow for Safe Handling of this compound

cluster_receipt Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store ppe Don PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood equilibrate Equilibrate to Room Temp fume_hood->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction collect_waste Collect Contaminated Waste reaction->collect_waste dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.